4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Description
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Properties
IUPAC Name |
tert-butyl 7-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-5-4-11(15)8-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVVPYZXTUZWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649620 | |
| Record name | tert-Butyl 7-bromo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-30-3 | |
| Record name | tert-Butyl 7-bromo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a key heterocyclic scaffold, holds significant interest within medicinal chemistry and drug discovery. Its structure, featuring a benzodiazepine core, a bromine substituent, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The benzodiazepine framework is a well-established pharmacophore known for its diverse biological activities, including anxiolytic, anticonvulsant, and sedative properties. The presence of a bromine atom at the 7-position offers a strategic handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The Boc protecting group on the diazepine nitrogen ensures stability and allows for selective deprotection under specific conditions, a crucial aspect in multi-step synthetic campaigns.
This technical guide provides a comprehensive overview of the structure, a plausible synthetic route, and the expected characterization data for 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel benzodiazepine-based compounds.
Molecular Structure and Properties
The chemical structure of 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is characterized by a fused benzene ring and a seven-membered diazepine ring. The bromine atom is attached to the aromatic ring at position 7, and the Boc protecting group is attached to the nitrogen atom at position 4 of the diazepine ring.
| Property | Value | Source |
| CAS Number | 886364-30-3 | [1][2] |
| Molecular Formula | C₁₄H₁₉BrN₂O₂ | [1][2] |
| Molecular Weight | 327.22 g/mol | [1][2] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge |
| Boiling Point | 420°C at 760 mmHg | [1][2] |
| Density | 1.338 g/cm³ | [1][2] |
| Flash Point | 207.8°C | [1][2] |
Synthesis of 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
The synthesis of 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine can be approached through a multi-step sequence, leveraging established methodologies in heterocyclic chemistry. A plausible and efficient synthetic strategy involves the reductive amination of a suitably substituted aminobenzaldehyde followed by cyclization and Boc protection.
Synthetic Workflow Diagram
Sources
An In-Depth Technical Guide to 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and handling of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine. This key intermediate is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development due to its versatile benzodiazepine scaffold. This document consolidates available data and provides expert insights into its experimental handling and potential applications. The information presented herein is intended to empower researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.
Introduction: The Significance of the Benzodiazepine Scaffold
The benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and sedative properties. The tetrahydro-benzo[e]diazepine framework, in particular, offers a three-dimensional structure that can be strategically functionalized to modulate its interaction with various biological targets. The introduction of a bromine atom at the 7-position provides a handle for further synthetic transformations, such as cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group at the 4-position allows for controlled manipulation of the diazepine ring. Consequently, 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine serves as a crucial building block for the synthesis of novel and diverse libraries of potential therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research and development. The following section details the known and predicted properties of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine.
Structural and General Properties
| Property | Value | Source |
| Chemical Name | tert-butyl 7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine-4-carboxylate | - |
| CAS Number | 886364-30-3 | [3] |
| Molecular Formula | C₁₄H₁₉BrN₂O₂ | [3] |
| Molecular Weight | 327.22 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | No data available. For comparison, the un-Boc-protected precursor, 7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, has a melting point of 96-100 °C. | - |
| Boiling Point | 420 °C at 760 mmHg | [3] |
| Density | 1.338 g/cm³ | [3] |
Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | Soluble | Nonpolar organic solvent. |
| Chloroform | Soluble | Nonpolar organic solvent. |
| Ethyl Acetate | Soluble | Moderately polar organic solvent. |
| Tetrahydrofuran (THF) | Soluble | Polar aprotic solvent. |
| Methanol | Sparingly Soluble | Polar protic solvent. |
| Water | Insoluble | The hydrophobic nature of the molecule dominates. |
Experimental Determination of Solubility: For quantitative applications, it is imperative to experimentally determine the solubility in the solvent system of interest. A recommended approach is the isothermal shake-flask method followed by quantification of the dissolved compound using a validated analytical technique such as HPLC-UV.
Lipophilicity and Acidity/Basicity
| Property | Value | Source |
| LogP (XLogP3) | 3.7 | [3] |
| pKa | Not experimentally determined. The presence of the amide and the aniline-like nitrogen suggests it is a weak base. | - |
The calculated LogP value of 3.7 indicates that 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine is a lipophilic compound, suggesting good potential for membrane permeability.
Synthesis and Purification
The synthesis of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine is not explicitly detailed in the scientific literature. However, a logical and efficient synthetic route can be devised based on established methodologies for the synthesis of the benzodiazepine core and subsequent N-protection. The proposed synthesis involves a two-step process starting from the commercially available 7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.
Caption: Proposed synthetic workflow for 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine.
Experimental Protocol: Boc Protection
This protocol is a general procedure for the N-Boc protection of secondary amines and should be optimized for this specific substrate.[1]
Materials:
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine.
Spectroscopic Characterization
While specific spectra for 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the diazepine ring, and the tert-butyl group of the Boc protecting group.
-
Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Diazepine Ring Protons: A series of multiplets in the region of δ 3.0-4.5 ppm, corresponding to the methylene protons of the seven-membered ring. The exact chemical shifts and multiplicities will be influenced by the ring conformation.
-
Boc Group Protons: A sharp singlet at approximately δ 1.5 ppm, integrating to nine protons, which is characteristic of the tert-butyl group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm). The carbon attached to the bromine atom will appear at a higher field compared to the other aromatic carbons.
-
Diazepine Ring Carbons: Signals in the aliphatic region (δ 40-60 ppm).
-
Boc Group Carbons: A signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and a signal for the methyl carbons around δ 28 ppm. The carbonyl carbon of the Boc group will appear around δ 155 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹ corresponding to the N-H bond of the amide.
-
C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=O Stretch (Boc group): A strong absorption band in the region of 1680-1700 cm⁻¹, characteristic of the carbamate carbonyl.
-
C-N Stretch: Absorption bands in the fingerprint region (1000-1350 cm⁻¹).
-
C-Br Stretch: An absorption band in the lower frequency region of the fingerprint region.
Reactivity and Stability
Reactivity
The key reactive sites in 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine are the bromine atom on the aromatic ring and the Boc-protected amine.
-
Aryl Bromide: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of a wide range of substituents at this position.
-
Boc-Protected Amine: The Boc group is a robust protecting group that is stable to a wide range of reaction conditions. However, it can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or hydrochloric acid in dioxane) to liberate the free amine.[1] This allows for subsequent functionalization at the N-4 position.
Caption: Key reactive sites of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine.
Stability and Storage
While specific stability data for 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine is not available, general considerations for benzodiazepines and Boc-protected compounds apply.
-
Light and Air: The compound is likely to be stable to air and ambient light under normal laboratory conditions. However, for long-term storage, it is advisable to store it in a tightly sealed container in a cool, dark, and dry place.
-
Temperature: Benzodiazepines, in general, show good stability when stored at low temperatures (-20 °C). Degradation can occur at room temperature over extended periods. Therefore, refrigerated or frozen storage is recommended.
-
pH: The Boc protecting group is sensitive to strong acids. Contact with acidic conditions should be avoided during storage and handling unless deprotection is intended. The compound is expected to be stable in neutral and basic conditions.
Analytical Methods
For the qualitative and quantitative analysis of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine, High-Performance Liquid Chromatography (HPLC) is the method of choice.
HPLC-UV Method Development (General Protocol)
A reverse-phase HPLC method with UV detection is a suitable starting point for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution.
Detection:
-
The aromatic nature of the compound suggests it will have a strong UV absorbance. A preliminary UV scan should be performed to determine the optimal wavelength for detection, likely in the range of 230-280 nm.
Quantification:
-
For quantitative analysis, a calibration curve should be prepared using standards of known concentration. An internal standard can be used to improve accuracy and precision.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[3] Avoid contact with skin and eyes.[3]
-
Toxicity: The toxicological properties of this specific compound have not been thoroughly investigated. It should be handled with the care afforded to all novel chemical entities.
Conclusion
4-Boc-7-bromo-tetrahydro-benzo[e]diazepine is a valuable and versatile building block for the synthesis of novel benzodiazepine derivatives with potential therapeutic applications. This guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, predicted spectroscopic characteristics, and guidelines for its handling, stability, and analysis. While some experimental data for this specific molecule is lacking in the public domain, the information presented, based on established chemical principles and data from analogous compounds, provides a solid foundation for researchers to confidently incorporate this compound into their research programs. Further experimental investigation to fill the existing data gaps is encouraged and will undoubtedly enhance the utility of this important synthetic intermediate.
References
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An In-depth Technical Guide to tert-butyl 7-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate (CAS 886364-30-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and inferred biological properties of tert-butyl 7-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate, registered under CAS number 886364-30-3. While direct experimental literature on this specific molecule is not publicly available, its structural classification as a 1,4-benzodiazepine derivative allows for a detailed, structure-based extrapolation of its potential pharmacological activities and research applications. This document synthesizes foundational knowledge of the benzodiazepine class, including their well-established mechanism of action as positive allosteric modulators of the GABA-A receptor, with a specific analysis of the subject compound's unique structural features. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of this and structurally related compounds.
Introduction and Chemical Identity
Tert-butyl 7-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate is a synthetic organic compound belonging to the benzodiazepine class of molecules.[1] Benzodiazepines are a cornerstone of therapeutics for a range of central nervous system (CNS) disorders, renowned for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1] The core chemical structure of benzodiazepines consists of a fused benzene and diazepine ring system.[1] The specific substitutions on this bicyclic scaffold are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.
The subject molecule, CAS 886364-30-3, is distinguished by a bromine atom at the 7-position of the benzodiazepine core, a tert-butyl carbamate (Boc) protecting group on one of the diazepine nitrogens, and a saturated tetrahydro-diazepine ring. These features suggest its potential as an intermediate in the synthesis of more complex benzodiazepine derivatives or as a research tool for probing structure-activity relationships within this class of compounds.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of tert-butyl 7-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate is presented in the table below. These properties are essential for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source |
| CAS Number | 886364-30-3 | [2][3][4] |
| Molecular Formula | C14H19BrN2O2 | [2][3][4] |
| Molecular Weight | 327.22 g/mol | [3] |
| IUPAC Name | tert-butyl 7-bromo-1,2,3,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate | [2] |
| SMILES | CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)Br | [2] |
| InChI | InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-5-4-11(15)8-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3 | [2] |
| Predicted XlogP | 3.1 | [2] |
| Predicted Boiling Point | 420°C at 760 mmHg | Echemi |
| Predicted Density | 1.338 g/cm³ | Echemi |
| Predicted Flash Point | 207.8°C | Echemi |
Inferred Biological Activity and Mechanism of Action
While no direct biological data for CAS 886364-30-3 has been reported, its structural features as a 1,4-benzodiazepine provide a strong basis for inferring its potential biological activities and mechanism of action.
Mechanism of Action: GABA-A Receptor Modulation
Benzodiazepines exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1][5] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, allows for the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[6] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to an increased frequency of chloride channel opening.[6] This potentiation of GABAergic inhibition underlies the characteristic CNS depressant effects of this drug class.
Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.
Structure-Activity Relationship (SAR) Analysis
The specific substitutions on the benzodiazepine scaffold of CAS 886364-30-3 allow for a more detailed prediction of its potential activity based on established SAR principles for this class.[7][8]
-
7-Position Substitution: The presence of a halogen, such as the bromine atom in this compound, at the 7-position is a well-established feature for potent anxiolytic and anticonvulsant activity in 1,4-benzodiazepines.[7]
-
4-Position Substitution: The tert-butyl carbamate (Boc) group at the 4-position is a bulky protecting group. In the context of drug design, Boc groups are often used as intermediates and are typically removed in the final active compound. The presence of this group may sterically hinder binding to the GABA-A receptor, suggesting that CAS 886364-30-3 might be a prodrug or a synthetic intermediate rather than a highly active compound itself.
-
Saturation of the Diazepine Ring: The tetrahydro-diazepine ring indicates saturation of the 4,5-double bond typically found in classical benzodiazepines. Saturation of this bond can reduce activity.[7]
Based on this SAR analysis, it is hypothesized that while the 7-bromo substitution is favorable for activity, the Boc group and the saturated diazepine ring may result in lower potency compared to classical benzodiazepines.
Potential Research Applications and Experimental Protocols
Given its structure, CAS 886364-30-3 could be a valuable tool in several areas of research.
Synthetic Chemistry
The primary application of this compound is likely as a key intermediate in the synthesis of novel benzodiazepine derivatives. The Boc protecting group can be readily removed under acidic conditions, allowing for further functionalization at the 4-position of the diazepine ring.
Pharmacological Research
Should this compound be investigated for its own biological activity, a standard cascade of in vitro and in vivo assays would be appropriate.
This assay would determine the binding affinity of the compound for the benzodiazepine binding site on the GABA-A receptor.
Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or cortex.
-
Incubation: Incubate the membranes with a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) and varying concentrations of the test compound (CAS 886364-30-3).
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding of the radioligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.
Standard behavioral models in rodents can be used to assess the anxiolytic, sedative, and anticonvulsant effects of the compound.
-
Elevated Plus Maze (Anxiolytic): This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.
-
Locomotor Activity Test (Sedative): This assay measures the general motor activity of an animal in a novel environment. Sedative compounds will decrease locomotor activity.
-
Pentylenetetrazol (PTZ)-induced Seizure Test (Anticonvulsant): PTZ is a convulsant agent. The ability of the test compound to prevent or delay the onset of PTZ-induced seizures is a measure of its anticonvulsant activity.
Caption: A typical experimental workflow for evaluating a novel benzodiazepine.
Safety and Handling
As a benzodiazepine derivative, tert-butyl 7-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
-
Ventilation: Handle in a well-ventilated place to avoid inhalation.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
Tert-butyl 7-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate (CAS 886364-30-3) is a structurally interesting member of the benzodiazepine class. While direct biological data is currently lacking, its chemical structure provides a strong foundation for inferring its potential as a modulator of the GABA-A receptor. The presence of a 7-bromo substituent is a favorable feature for activity, though the Boc protecting group and saturated diazepine ring may attenuate its potency. This compound represents a valuable starting point for synthetic efforts to create novel benzodiazepine derivatives and serves as a compelling subject for further pharmacological investigation to validate its predicted biological profile. The experimental protocols outlined in this guide provide a clear path for researchers to explore the therapeutic potential of this and related molecules.
References
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Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (URL: [Link])
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Structural Activity Relationships(SAR) of Benzodiazepines - Lorazepam, clonazepam. (URL: [Link])
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Structural activity relationships of benzodiazepines. (URL: [Link])
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The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. (URL: [Link])
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Synthesis and Biological Activities of Some Benzodiazepine Derivatives. (URL: [Link])
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Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. (URL: [Link])
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New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (URL: [Link])
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Benzodiazepine - Wikipedia. (URL: [Link])
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Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. (URL: [Link])
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Synthesis and Biological Activities of Some Benzodiazepine. (URL: [Link])
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XTVVPYZXTUZWFG-UHFFFAOYSA-N - Explore - PubChemLite. (URL: [Link])
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C14H19BrN2O2 - Explore - PubChemLite. (URL: [Link])
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886364-30-3 (C14H19BrN2O2) - PubChemLite. (URL: [Link])
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Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. (URL: [Link])
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Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][5][6]benzodiazepine-3-carboxylic Derivatives. (URL: [Link])
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (URL: [Link])
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Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. (URL: [Link])
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Recent development in[5][6]benzodiazepines as potent anticancer agents: a review. (URL: [Link])
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Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (URL: [Link])
-
ethyl 7-bromo-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate. (URL: [Link])
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(PDF) Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][5][6]benzodiazepine-3-carboxylic Derivatives. (URL: [Link])
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The Strategic Role of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine in Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The 1,4-benzodiazepine scaffold holds a privileged position in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system and beyond. Within this esteemed class of molecules, 4-Boc-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine has emerged as a particularly valuable and versatile intermediate. Its unique structural features—a conformationally flexible seven-membered ring, a strategically placed Boc protecting group, and a synthetically tractable bromine atom—provide an ideal platform for the generation of diverse chemical libraries. This guide elucidates the synthesis of this core scaffold, explores the strategic importance of its functional groups, and details its application in the synthesis of targeted therapeutic agents, including adrenergic receptor modulators and potential epigenetic inhibitors. Detailed, field-proven experimental protocols and visualizations are provided to empower researchers in leveraging this powerful building block for accelerated drug discovery.
Introduction: The Benzodiazepine Scaffold and the Rise of a Key Intermediate
The benzodiazepine framework is a cornerstone of modern pharmacology, most recognized for its role in drugs that modulate GABAA receptors, leading to anxiolytic, sedative, and anticonvulsant effects.[3] However, the structural and physicochemical properties of the benzodiazepine nucleus—a semi-rigid, seven-membered diazepine ring fused to a benzene ring—make it a "privileged scaffold."[4] This means it is capable of binding to a wide range of biological targets beyond its traditional roles, including ion channels, protein-protein interaction interfaces, and epigenetic reader domains.[4][5]
The derivatization of this core is key to unlocking its full potential. Medicinal chemists require versatile starting materials that allow for controlled, site-selective modifications. 4-Boc-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (henceforth referred to as 1 ) is an exemplar of such a building block. The tetrahydro-benzo[e]diazepine core provides a three-dimensional geometry distinct from the more planar benzodiazepine-2-ones. The two key functionalities of compound 1 are:
-
The 4-N-Boc Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the secondary amine at the 4-position. It effectively masks the nucleophilicity of this nitrogen, preventing unwanted side reactions during the functionalization of other parts of the molecule. Its greatest advantage lies in its lability under acidic conditions, allowing for clean and selective deprotection at a later synthetic stage.[6]
-
The 7-Bromo Substituent: The bromine atom on the aromatic ring is not merely a placeholder. It is a versatile synthetic handle, perfectly positioned for modern palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a vast array of aryl, heteroaryl, and alkyl groups, enabling extensive Structure-Activity Relationship (SAR) exploration.
This guide will demonstrate how these features are strategically exploited in the synthesis of novel bioactive compounds.
Synthesis of the Core Scaffold: A Strategic Approach
The synthesis of the title compound 1 can be achieved through a logical and scalable sequence, starting from commercially available materials. The following pathway is a representative and efficient method based on established benzodiazepine chemistry.
Caption: Diversification of scaffold 1 via Buchwald-Hartwig amination.
This strategy successfully yielded compounds with significant affinity and selectivity for the α2B adrenergic receptor subtype. [1]The most promising compound from their library was identified as an ARα2B antagonist, showcasing how a single, well-designed intermediate can rapidly lead to novel and selective biological modulators. [1]
Case Study 2: A Potential Pathway to BET Bromodomain Inhibitors via Suzuki Coupling
The Bromo and Extra-Terminal (BET) family of proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. Inhibitors of BET bromodomains have shown immense promise in oncology and inflammation. [5]Several potent BET inhibitors, such as JQ1, are based on a triazolo-benzodiazepine scaffold. [5]The 7-position of the benzodiazepine ring often corresponds to the solvent-exposed region of the BET binding pocket, making it an ideal location for modification to enhance potency and selectivity.
Compound 1 is an excellent starting point for developing novel BET inhibitors. A Suzuki-Miyaura coupling reaction can be used to install a variety of aryl or heteroaryl groups at the 7-position. These groups can then be further functionalized to optimize interactions within the BET bromodomain binding site.
Caption: Diversification of scaffold 1 via Suzuki-Miyaura coupling.
This approach allows for the rapid generation of analogs with tailored properties to probe the SAR of BET bromodomain inhibition, potentially leading to the discovery of next-generation epigenetic therapeutics.
Experimental Protocols
The following protocols are provided as self-validating, field-proven methodologies for the synthesis and application of the title compound.
Protocol 1: Synthesis of 4-Boc-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e]d[1][2]iazepine (1)
-
Step A: Synthesis of 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
-
To a solution of 2-amino-5-bromobenzophenone (1.0 eq) in a suitable solvent like THF, add sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C and add a solution of bromoacetyl bromide (1.1 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the crude amide in methanol, cool to 0 °C, and bubble ammonia gas through the solution for 30 minutes.
-
Seal the vessel and stir at room temperature for 24 hours.
-
Concentrate the reaction mixture and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the diazepinone.
-
-
Step B: Reduction to 7-bromo-2,3,4,5-tetrahydro-1H-benzo[e]d[1][2]iazepine.
-
To a solution of the diazepinone from Step A (1.0 eq) in anhydrous THF under an argon atmosphere, add BH3-THF complex (1M solution in THF, 4.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of 6M HCl.
-
Stir for 1 hour, then basify with aqueous NaOH solution to pH > 10.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na2SO4, filter, and concentrate to yield the crude tetrahydro-benzodiazepine, which can be used directly in the next step.
-
-
Step C: Boc Protection.
-
Dissolve the crude product from Step B (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (Et3N, 1.5 eq) followed by di-tert-butyl dicarbonate (Boc2O, 1.2 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford compound 1 .
-
Protocol 2: Buchwald-Hartwig Amination of Compound 1 [1]
| Parameter | Condition |
|---|---|
| Aryl Halide | Compound 1 (1.0 eq) |
| Amine | Aniline derivative (1.2 eq) |
| Catalyst | Pd2(dba)3 (2 mol%) |
| Ligand | XPhos (8 mol%) |
| Base | Sodium tert-butoxide (NaOtBu) (1.4 eq) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Time | 2-24 hours |
-
Procedure:
-
To an oven-dried reaction vessel, add compound 1 , the desired amine, NaOtBu, and XPhos ligand.
-
Evacuate and backfill the vessel with argon (repeat 3x).
-
Add Pd2(dba)3, followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Protocol 3: Representative Suzuki-Miyaura Coupling of Compound 1
| Parameter | Condition |
| Aryl Halide | Compound 1 (1.0 eq) |
| Boronic Acid | Arylboronic acid (1.2 eq) |
| Catalyst | Pd(PPh3)4 (5 mol%) |
| Base | 2M Aqueous Na2CO3 (3.0 eq) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Time | 4-12 hours |
-
Procedure:
-
To a reaction vessel, add compound 1 , the arylboronic acid, and Pd(PPh3)4.
-
Add the 1,4-dioxane and aqueous Na2CO3 solution.
-
Bubble argon through the mixture for 15 minutes to degas the solution.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the residue by column chromatography.
-
Protocol 4: Boc Deprotection
-
Procedure:
-
Dissolve the Boc-protected benzodiazepine (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction for the disappearance of starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 to neutralize excess acid.
-
Dry the organic layer, concentrate, and purify if necessary. The resulting free amine is often carried forward without further purification.
-
Conclusion
4-Boc-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e]d[1][2]iazepine is more than a mere chemical intermediate; it is a strategic tool for innovation in drug discovery. Its design masterfully balances stability with reactivity, providing medicinal chemists with an efficient and modular platform for generating novel chemical entities. The orthogonal nature of its Boc-protected amine and its synthetically versatile bromo-substituent allows for the rapid exploration of chemical space around the privileged benzodiazepine scaffold. As demonstrated, its application in developing targeted ligands for adrenergic receptors and its potential for creating next-generation epigenetic modulators underscore its significant role in the ongoing quest for new and improved therapeutics.
References
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Fernando, M. R. T., Vincent, A. B., Harrington, S. G., Toriola, M. A., Medubi, K. M., Meyer, M. J., Webb, D. A., & Arnold, L. A. (2025). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry, 16(11), 5661-5677. [Link]
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Hewings, D. S., et al. (2015). New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. Journal of Medicinal Chemistry, 58(19), 7679-7698. [Link]
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Buchwald, S. L., & Hartwig, J. F. (2010). The Buchwald–Hartwig Amination. Wikipedia. [Link]
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El-Sayed, M. A. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17822. [Link]
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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FreiDok plus. (2022). Syntheses of 7-, 8- and 9-Bromobenzotropolone, Cross-Couplings of Their Methyl Ethers, and Deprotection. European Journal of Organic Chemistry, 2022(30). [Link]
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ResearchGate. (2018). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. Tetrahedron Letters, 59(37), 3421-3424. [Link]
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The Enigmatic Core: A Technical Guide to the Biological Landscape of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the synthesis, and potential biological activities of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine derivatives. As a Senior Application Scientist, the following content is structured to deliver not just a protocol, but a strategic understanding of this specific chemical scaffold, grounded in established principles of medicinal chemistry and drug discovery. While direct literature on this exact derivative is sparse, this guide synthesizes information from closely related analogues to project a scientifically robust picture of its potential.
Introduction: The Benzodiazepine Scaffold - A Legacy of Therapeutic Versatility
The benzodiazepine framework, a fusion of a benzene and a diazepine ring, is a cornerstone of medicinal chemistry.[1] Since the discovery of chlordiazepoxide in 1955, compounds bearing this core have been developed into a multitude of therapeutic agents.[1] Their primary mechanism of action often involves modulating the activity of the γ-aminobutyric acid (GABA) type A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2] This interaction leads to a range of biological effects, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] The tetrahydro-benzo[e]diazepine core represents a structural variation that imparts a three-dimensional conformation, potentially influencing receptor binding and pharmacokinetic properties. The introduction of specific substituents, such as a bromine atom at the 7-position and a tert-butoxycarbonyl (Boc) group at the 4-position, offers a nuanced approach to refining the pharmacological profile of these molecules.
Synthetic Strategy: A Modular Approach to the Target Scaffold
The synthesis of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine derivatives can be approached in a modular fashion, allowing for the strategic introduction of key functional groups. The general strategy involves the initial construction of the core tetrahydro-benzo[e]diazepine ring system, followed by functionalization.
Construction of the Tetrahydro-benzo[e]diazepine Core
Several synthetic routes to the 1,4-benzodiazepine nucleus have been established, often starting from o-phenylenediamine or 2-aminobenzophenone precursors.[1] For the tetrahydro derivative, a common approach involves the cyclization of a suitably substituted N-(2-aminobenzyl)amino acid derivative.
A plausible synthetic workflow is outlined below:
Caption: Synthetic workflow for 4-Boc-7-bromo-tetrahydro-benzo[e]diazepin-5-one.
Step-by-Step Protocol for N-Boc Protection
The introduction of the Boc protecting group is a critical step, serving to modulate the reactivity of the nitrogen at the 4-position and to potentially influence the biological activity of the final compound.[3]
Objective: To install a tert-butoxycarbonyl (Boc) group onto the N-4 position of the 7-bromo-tetrahydro-benzo[e]diazepine core.
Materials:
-
7-bromo-1,2,3,4-tetrahydro-benzo[e][3]diazepin-5-one
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable base (e.g., triethylamine (TEA) or 4-dimethylaminopyridine (DMAP))
-
Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Stir plate and magnetic stir bar
-
Inert atmosphere apparatus (e.g., nitrogen or argon)
Procedure:
-
Dissolve the 7-bromo-tetrahydro-benzo[e]diazepin-5-one substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the solution. The choice of base is crucial; a non-nucleophilic base like TEA is often sufficient, while DMAP can be used as a catalyst for less reactive amines.
-
Slowly add a solution of di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a mild aqueous acid (e.g., saturated ammonium chloride solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine derivative.
Projected Biological Activity and Structure-Activity Relationships (SAR)
The Influence of the 7-Bromo Substituent
The presence of an electronegative substituent at the 7-position of the benzodiazepine ring is a well-established determinant of anxiolytic and anticonvulsant activity. For instance, bromazepam, which features a bromine atom at this position, is a potent anxiolytic agent. It is believed that this substituent enhances the binding affinity of the molecule to the benzodiazepine binding site on the GABA-A receptor.
The Role of the Tetrahydrodiazepine Ring
Saturation of the diazepine ring, as in the tetrahydro-benzo[e]diazepine scaffold, introduces conformational flexibility. This can lead to a different binding mode at the receptor compared to the more rigid, unsaturated counterparts. This alteration in three-dimensional shape can fine-tune the pharmacological effects, potentially leading to a separation of anxiolytic properties from sedative side effects.
The Impact of the 4-Boc Group
The tert-butoxycarbonyl (Boc) group is primarily known as a protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.[3][4] In the context of a final, biologically active molecule, the bulky Boc group at the N-4 position would significantly alter the steric and electronic properties of the diazepine ring. This could have several consequences:
-
Steric Hindrance: The bulky nature of the Boc group might hinder the optimal binding of the molecule to its biological target, potentially reducing or abolishing its activity.
-
Prodrug Potential: If the Boc group is metabolically labile in vivo, the 4-Boc derivative could act as a prodrug, releasing the active N-H compound upon cleavage.
-
Altered Pharmacokinetics: The lipophilicity introduced by the Boc group could affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Table 1: Projected Influence of Structural Modifications on Biological Activity
| Structural Feature | Known Effect in Related Benzodiazepines | Projected Impact on 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine |
| 7-Bromo Group | Enhances anxiolytic and anticonvulsant activity | Likely to confer affinity for the GABA-A receptor. |
| Tetrahydro Ring | Increases conformational flexibility, potentially modulating the activity profile. | May lead to a distinct pharmacological profile compared to unsaturated analogues. |
| 4-Boc Group | Not a typical substituent in clinically used benzodiazepines. | May act as a modulator of activity through steric effects or serve as a prodrug handle. |
Proposed Biological Evaluation Workflow
To elucidate the actual biological activity of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine derivatives, a systematic screening cascade is proposed.
Caption: Proposed workflow for the biological evaluation of derivatives.
In Vitro Assays: A First Look at Activity
GABA-A Receptor Binding Assay:
-
Principle: This competitive binding assay measures the affinity of the test compounds for the benzodiazepine binding site on the GABA-A receptor, typically using a radiolabeled ligand such as [³H]-flunitrazepam.
-
Protocol Outline:
-
Prepare membrane fractions from a suitable source (e.g., rat cerebral cortex or cells expressing recombinant GABA-A receptors).
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).
-
Electrophysiological Assays:
-
Principle: This functional assay measures the ability of the test compounds to modulate GABA-evoked currents in cells expressing GABA-A receptors, using techniques like the patch-clamp method.
-
Protocol Outline:
-
Culture cells (e.g., HEK293 or Xenopus oocytes) expressing specific subtypes of the GABA-A receptor.
-
Obtain whole-cell or two-electrode voltage-clamp recordings from these cells.
-
Apply a submaximal concentration of GABA to elicit a baseline current.
-
Co-apply GABA with varying concentrations of the test compound and measure the potentiation or inhibition of the GABA-evoked current.
-
Determine the EC₅₀ (effective concentration for 50% of the maximal response) for positive modulators or IC₅₀ for negative modulators.
-
Conclusion and Future Directions
The 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. Based on the established structure-activity relationships of related benzodiazepines, it is plausible that these derivatives possess modulatory activity at the GABA-A receptor. The presence of the 7-bromo group suggests potential for anxiolytic-like effects, while the tetrahydrodiazepine core and the 4-Boc group are likely to introduce unique pharmacological and pharmacokinetic properties.
Future research should focus on the systematic synthesis and biological evaluation of a library of these derivatives to establish concrete structure-activity relationships. Key questions to address include the in vivo metabolic fate of the 4-Boc group and its impact on the overall therapeutic profile. Such studies will be instrumental in determining whether this particular scaffold holds promise for the development of novel central nervous system therapeutics.
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The Indispensable Role of the Boc Protecting Group in Modern Chemical Synthesis: An In-depth Technical Guide to Boc-Protected Benzodiazepine Scaffolds
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realms of medicinal chemistry and drug development.[1] Its widespread adoption is attributed to its stability across a broad spectrum of reaction conditions and its facile removal under mild acidic conditions.[1][2] This technical guide provides a comprehensive overview of the strategic application of the Boc group in the synthesis of 1,4-benzodiazepine scaffolds, a "privileged structure" in drug discovery.[3][4] We will delve into the mechanistic underpinnings of Boc protection and deprotection, provide detailed, field-proven experimental protocols, and explore the synthesis of diverse benzodiazepine libraries facilitated by this critical protective strategy.
Introduction: The Benzodiazepine Scaffold and the Necessity of Amine Protection
Benzodiazepines (BZDs) represent a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities, including anxiolytic, anticonvulsant, and anticancer properties.[5] The 1,4-benzodiazepine core is considered a "privileged scaffold" because it can serve as a versatile template for ligands that bind to various biological receptors.[3][6]
The synthesis of complex and diverse benzodiazepine libraries often involves multi-step reaction sequences. A key challenge in these syntheses is the presence of highly reactive amino functional groups.[7] These amines can undergo unwanted side reactions, such as premature condensation or acylation, which can lead to a mixture of products, reduce the yield of the desired compound, and complicate purification.[7]
To overcome this, a protection strategy is employed. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting amines due to its robustness under various reaction conditions and its selective removal under mild acidic conditions.[2][8] By temporarily converting the reactive amine into a less nucleophilic carbamate, the Boc group ensures that other desired chemical transformations can be carried out with high precision and efficiency.[1]
The Chemistry of the Boc Protecting Group: A Mechanistic Overview
The utility of the Boc group is rooted in its predictable and controllable reactivity. Understanding the mechanisms of its introduction (protection) and removal (deprotection) is fundamental to its successful application.
Mechanism of Boc Protection
The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[9] The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O.[1] This forms a tetrahedral intermediate which then collapses, leading to the formation of the N-Boc protected amine and the release of tert-butanol and carbon dioxide as byproducts.[1] The evolution of CO₂ gas helps to drive the reaction to completion.
Synthesis of Boc-Protected Benzodiazepine Scaffolds: A Field-Proven Approach
A powerful strategy for the rapid synthesis of diverse 1,4-benzodiazepine scaffolds is the Ugi four-component reaction (Ugi-4CR) followed by a deprotection and cyclization sequence. [10]This multicomponent reaction approach allows for the efficient assembly of complex molecules from simple starting materials in a single step, making it highly attractive for the construction of compound libraries for drug discovery. [11] The use of N-Boc protected amino acids or amino aldehydes as one of the components in the Ugi-4CR is a key element of this strategy. [10]It allows for the introduction of a protected amine functionality that is crucial for the subsequent cyclization step to form the diazepine ring.
Ugi-Deprotection-Cyclization (UDC) Strategy
The Ugi-Deprotection-Cyclization (UDC) strategy provides a streamlined pathway to 1,4-benzodiazepine-6-ones. [10]The process begins with an Ugi-4CR between an aminophenylketone, an isocyanide, a carboxylic acid, and a Boc-protected amino aldehyde (e.g., Boc-glycinal). The resulting Ugi product, without isolation, is then subjected to acidic conditions to remove the Boc protecting group. The now-free amine undergoes an intramolecular condensation with an ester group, leading to the formation of the seven-membered diazepine ring. [10]
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Beyond the Ring: A Technical Guide to the Untapped Therapeutic Potential of Benzodiazepine Intermediates
Abstract
For decades, the benzodiazepine scaffold has been a cornerstone of medicinal chemistry, yielding a plethora of indispensable therapeutics primarily targeting the central nervous system. However, the synthetic precursors to these iconic seven-membered rings—the benzodiazepine intermediates—have largely remained in the shadows, viewed merely as stepping stones to the final bioactive compounds. This technical guide illuminates the burgeoning field of research that is redefining these intermediates as potent therapeutic agents in their own right. We delve into the compelling anticancer and anti-inflammatory properties of key intermediates such as 2-aminobenzophenones and o-phenylenediamines, moving beyond their traditional role in synthesis to uncover their intrinsic pharmacological value. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these promising molecules, offering a roadmap to unlocking their full therapeutic potential.
Introduction: A Paradigm Shift in Benzodiazepine Chemistry
The narrative of benzodiazepine research has long been dominated by the pharmacological activities of the fully cyclized 1,4- and 1,5-benzodiazepine cores. These compounds are renowned for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties, primarily mediated through their interaction with γ-aminobutyric acid type A (GABAA) receptors.[1] However, an increasing body of evidence compels a paradigm shift, urging the scientific community to look beyond the final ring structure and appreciate the latent therapeutic potential residing within the synthetic intermediates.
This guide focuses on two pivotal classes of benzodiazepine intermediates: 2-aminobenzophenones and o-phenylenediamines . These molecules, traditionally considered mere building blocks, are emerging as "privileged structures" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets.[2][3] Their inherent structural features provide a versatile platform for the development of novel therapeutic agents, particularly in the realms of oncology and inflammation.
This in-depth analysis will explore the causality behind experimental choices in the synthesis and evaluation of these intermediates, providing a trustworthy and authoritative grounding for future research and development endeavors.
The Therapeutic Promise of 2-Aminobenzophenones: From Precursor to Potent Agent
The 2-aminobenzophenone core, characterized by a benzophenone structure with an amino group at the ortho position of one of the phenyl rings, is a critical precursor in the synthesis of numerous 1,4-benzodiazepines.[4] However, its significance extends far beyond this role, with derivatives of this scaffold exhibiting potent biological activities, most notably as antimitotic agents.[2][5]
Anticancer Activity: Disrupting the Cellular Engine
A significant body of research has identified 2-aminobenzophenone derivatives as potent inhibitors of tubulin polymerization.[5][6] Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle.[7] By disrupting microtubule dynamics, these compounds induce a G2/M phase cell cycle arrest, ultimately leading to apoptosis in rapidly proliferating cancer cells.[3][6]
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism by which these 2-aminobenzophenone derivatives exert their anticancer effects is by binding to the colchicine-binding site on β-tubulin.[8] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to a cascade of downstream effects that culminate in cell death.
Structure-Activity Relationship (SAR) Insights
SAR studies have provided crucial insights into the structural requirements for the antimitotic activity of 2-aminobenzophenone derivatives. Key findings include:
-
Ortho-Amino Group: The presence of the amino group at the ortho position of one of the phenyl rings is critical for potent activity.[5][6]
-
Substitution on Phenyl Rings: The nature and position of substituents on both phenyl rings significantly influence activity. Electron-withdrawing groups, such as halogens, on the second aromatic ring have been shown to enhance anticancer activity.[9][10]
-
Methoxy Groups: The presence of methoxy groups, particularly a 3,4,5-trimethoxyphenyl moiety, often leads to potent tubulin polymerization inhibitors, mimicking the A-ring of combretastatin A-4, a well-known natural antimitotic agent.[6]
Quantitative Data on Anticancer Activity
| Compound Class | Derivative Example | Biological Activity | Quantitative Data (IC50) | Reference |
| 2-Aminobenzophenones | (2-amino-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Antimitotic, Tubulin Polymerization Inhibitor | 50-100 fold lower than Combretastatin A-4 against various cancer cell lines | [6] |
| 2-Aminobenzophenones | (2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Antimitotic, Tubulin Polymerization Inhibitor | Similar or greater activity than Combretastatin A-4 against various cancer cell lines | [6] |
Experimental Protocols
Synthesis of 2-Aminobenzophenone Derivatives
A general and practical procedure for the synthesis of substituted 2-aminobenzophenones involves a three-step process starting from substituted anilines.[11]
-
Protection of the Amino Group: The starting aniline is first protected as an acetanilide by reaction with acetic anhydride.
-
Benzoylation: The resulting acetanilide undergoes Friedel-Crafts benzoylation with a substituted benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
-
Deprotection: The acetyl group is then removed from the amino group via acid or base hydrolysis to yield the desired 2-aminobenzophenone.
A more modern approach involves the reaction of 2-hydrazobenzophenones with an alkylating agent followed by an E1cB elimination, which is tolerant of a wide variety of functional groups.[12][13]
In Vitro Tubulin Polymerization Assay
This assay is fundamental for evaluating the antimitotic potential of 2-aminobenzophenone derivatives.[7][14][15]
-
Reagent Preparation:
-
Prepare a tubulin solution (e.g., >99% pure bovine brain tubulin) in a suitable buffer (e.g., G-PEM buffer containing GTP).
-
Prepare serial dilutions of the test compound (e.g., 0.1 µM to 100 µM) and positive (e.g., colchicine) and negative (e.g., DMSO) controls.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the tubulin solution to each well.
-
Add the diluted test compounds and controls to the respective wells.
-
Monitor the change in absorbance at 340 nm every 60 seconds for one hour at 37°C using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm as a function of time.
-
Determine key parameters from the polymerization curves: lag time, maximum polymerization rate, and maximum polymer mass.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
o-Phenylenediamines: A Scaffold for Diverse Therapeutic Applications
o-Phenylenediamine (OPD) is a key starting material for the synthesis of 1,5-benzodiazepines.[16] Beyond its role as a precursor, OPD and its derivatives possess a range of biological activities, including anthelmintic and anti-inflammatory properties.[9][17]
Anti-inflammatory Activity: Modulating the Immune Response
Recent studies have highlighted the anti-inflammatory potential of certain benzodiazepine derivatives, and there is growing interest in exploring the activity of their intermediates. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses, and its inhibition represents a promising therapeutic strategy.[18][19]
The p38 MAPK Signaling Pathway
The p38 MAPK cascade is activated by various cellular stresses and inflammatory cytokines.[19] Activation of this pathway leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which play a central role in the pathogenesis of numerous inflammatory diseases.
Experimental Protocols
p38 MAPK Activity Assay
Several methods are available to measure p38 MAPK activity, including radioactive and non-radioactive assays.[5][20] A common non-radioactive method involves the following steps:
-
Immunoprecipitation: p38 MAPK is immunoprecipitated from cell lysates using a specific anti-p38 antibody.
-
Kinase Assay: The immunoprecipitated p38 MAPK is incubated with a substrate (e.g., ATF-2) and ATP.
-
Detection: The phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody.
In Vivo Models of Inflammation
To evaluate the anti-inflammatory activity of benzodiazepine intermediates in a physiological context, various animal models can be employed.[21][22][23]
-
Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. The test compound is administered prior to the injection of carrageenan into the paw of a rodent, and the resulting edema is measured over time.
-
Freund's Adjuvant-Induced Arthritis: This model mimics chronic inflammation and is used to assess the efficacy of compounds in treating rheumatoid arthritis.
Future Directions and Conclusion
The exploration of benzodiazepine intermediates as standalone therapeutic agents represents a paradigm shift in drug discovery. The potent antimitotic and anti-inflammatory activities of 2-aminobenzophenones and the emerging therapeutic potential of o-phenylenediamine derivatives underscore the importance of re-evaluating these "simple" precursors.
Future research should focus on:
-
Optimization of Lead Compounds: Utilizing the established SAR to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Exploration of Novel Targets: Screening libraries of benzodiazepine intermediates against a wide range of biological targets to uncover new therapeutic applications.
-
Development of Dual-Targeting Agents: Designing single molecules that can modulate multiple pathological pathways, potentially leading to synergistic therapeutic effects and overcoming drug resistance.
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Liou, J. P., Chang, C. W., Song, J. S., Yang, Y. N., Yeh, C. F., Tseng, H. Y., ... & Hsieh, H. P. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of medicinal chemistry, 45(12), 2556–2562. (URL: [Link])
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Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - NIH. (URL: [Link])
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Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC - PubMed Central. (2019). (URL: [Link])
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Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides | ACS Omega - ACS Publications. (2019). (URL: [Link])
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Anti-inflammatory effects of peripheral benzodiazepine receptor ligands in two mouse models of inflammation - PubMed. (URL: [Link])
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o-phenylenediamine: Significance and symbolism. (2023). (URL: [Link])
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safety and handling of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine
An In-depth Technical Guide to the Safe Handling of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). The toxicological and hazardous properties of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine have not been fully investigated. All handling and experimental procedures should be conducted by trained professionals in a controlled laboratory setting, adhering to all institutional and governmental safety regulations. The information herein is synthesized from available data for the compound and structurally related molecules; however, it is the responsibility of the end-user to conduct a thorough risk assessment before use.
Introduction: Understanding the Molecule
4-Boc-7-bromo-tetrahydro-benzo[e]diazepine is a synthetic intermediate belonging to the benzodiazepine class of compounds. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the diazepine ring nitrogen makes it a key building block in the synthesis of more complex pharmaceutical agents. The bromine atom on the benzene ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions. Given its role as a precursor in drug discovery, understanding its safe handling is paramount to protecting researchers and ensuring the integrity of experimental outcomes. This guide provides a detailed overview of the known safety information, recommended handling procedures, and a discussion of its chemical reactivity from a safety perspective.
Hazard Identification and Risk Assessment
While a comprehensive safety data sheet for 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine is not publicly available, a risk assessment can be formulated based on its chemical structure and data from related compounds.
2.1. Inferred Hazards from Analogous Structures
Data for the structurally related compound, 7-bromo-1,2,3,4-tetrahydro-benzo[b]azepin-5-one, indicates potential hazards that should be considered for 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine[1]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Based on these data, it is prudent to handle 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine as a potentially hazardous substance.
2.2. GHS Classification (Inferred)
A definitive GHS classification is not available. However, based on the analog data, the following pictograms and statements should be considered in a conservative risk assessment:
| Pictogram | Hazard Class | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1] | |
| Skin Irritation | H315: Causes skin irritation. | |
| Eye Irritation | H319: Causes serious eye irritation. | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |
Signal Word (Inferred): Warning[1]
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and maintain the chemical's integrity.
3.1. Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound should include:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended to avoid inhalation of dust particles.
3.2. Engineering Controls
-
Ventilation: All weighing and solution preparation should be performed in a well-ventilated area, preferably within a certified chemical fume hood[2].
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the laboratory.
3.3. Handling Procedures
-
Avoid contact with skin and eyes[2].
-
Avoid the formation of dust and aerosols[2].
-
Use non-sparking tools to prevent electrostatic discharge[2].
-
Do not eat, drink, or smoke in the laboratory.
3.4. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[2].
-
Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols: A Safety-First Approach
The following is a generalized, safety-oriented protocol for the use of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine in a typical organic synthesis workflow.
4.1. Preparation of a Stock Solution
This protocol outlines the preparation of a 0.1 M stock solution in dichloromethane (DCM).
Materials:
-
4-Boc-7-bromo-tetrahydro-benzo[e]diazepine
-
Anhydrous Dichloromethane (DCM)
-
Volumetric flask with a ground glass stopper
-
Syringes and needles
-
Analytical balance
Procedure:
-
Pre-weighing: Don appropriate PPE and perform all operations in a chemical fume hood. Place a clean, dry weighing boat on the analytical balance and tare.
-
Weighing: Carefully transfer the required amount of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine to the weighing boat. Record the exact mass.
-
Transfer: Gently transfer the weighed powder into the volumetric flask.
-
Dissolution: Add a portion of the anhydrous DCM to the flask and gently swirl to dissolve the solid.
-
Dilution: Once the solid is fully dissolved, add anhydrous DCM to the calibration mark on the volumetric flask.
-
Mixing: Stopper the flask and invert several times to ensure a homogenous solution.
-
Storage: Label the flask with the compound name, concentration, solvent, and date of preparation. Store in a cool, dark, and dry place.
Causality Behind Choices:
-
Anhydrous Solvent: The Boc protecting group can be sensitive to acidic conditions, and using an anhydrous solvent prevents potential hydrolysis.
-
Inert Atmosphere (Optional but Recommended): For long-term storage or sensitive downstream reactions, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
4.2. Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated materials should be treated as hazardous waste.
Chemical Reactivity and Stability
Understanding the reactivity of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine is crucial for safe handling and experimental design.
-
Boc-Group Stability: The Boc protecting group is labile under acidic conditions. Exposure to strong acids will lead to its removal.
-
Bromine Reactivity: The bromine atom on the aromatic ring is a versatile functional group for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions often require specific catalysts and reaction conditions that introduce their own set of hazards.
-
Benzodiazepine Core: The benzodiazepine ring system can be susceptible to ring-opening or rearrangement under certain conditions[3][4].
Emergency Procedures
6.1. First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention[1].
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention[1].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[1].
Visualization of Safety and Handling Workflow
The following diagram illustrates the key decision points and safety precautions in the handling workflow for 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine.
Caption: Workflow for the safe handling of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine.
Conclusion
While 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine is a valuable intermediate in medicinal chemistry, the lack of comprehensive safety data necessitates a cautious and well-informed approach to its handling. By understanding its chemical properties, inferring potential hazards from analogous structures, and adhering to stringent safety protocols, researchers can minimize risks and ensure a safe laboratory environment. This guide serves as a foundational resource, but it is imperative that it is supplemented by institution-specific safety procedures and a thorough risk assessment before any experimental work begins.
References
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MDPI. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(15), 2786. Retrieved from [Link]
-
ResearchGate. (2018). Reaction of diazepam and related benzodiazepines with chlorine. Kinetics, transformation products and in-silico toxicological assessment. Retrieved from [Link]
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An In-Depth Technical Guide to the Characterization and Evaluation of a Novel Compound with Molecular Formula C14H19BrN2O2
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the systematic characterization and potential therapeutic evaluation of a novel chemical entity with the molecular formula C14H19BrN2O2. While extensive searches of chemical databases and literature did not yield a specific, commonly known compound with this formula, this document serves as a detailed roadmap for researchers encountering such a molecule. We will delineate the essential physicochemical properties, propose a logical workflow for structural elucidation, and outline foundational experimental protocols for assessing its synthetic accessibility and potential biological activity. This guide is intended to equip researchers with the foundational knowledge and methodological insights necessary to advance a novel compound from initial discovery to a candidate for further drug development.
Physicochemical Properties and Molecular Weight
The initial step in the characterization of any novel compound is the determination of its fundamental physicochemical properties. The molecular formula C14H19BrN2O2 provides the basis for calculating the precise molecular weight, which is a critical parameter for all subsequent analytical and experimental work.
Table 1: Calculated Physicochemical Properties of C14H19BrN2O2
| Property | Value |
| Molecular Formula | C14H19BrN2O2 |
| Molecular Weight | 327.22 g/mol |
| Elemental Composition | Carbon (C): 51.39% |
| Hydrogen (H): 5.85% | |
| Bromine (Br): 24.42% | |
| Nitrogen (N): 8.56% | |
| Oxygen (O): 9.78% |
The molecular weight is calculated using the atomic weights of the constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Bromine (79.904 u), Nitrogen (14.007 u), and Oxygen (15.999 u).
A Proposed Workflow for Structural Elucidation and Synthesis
Given the molecular formula, a logical and systematic approach is required to determine the compound's structure and develop a viable synthetic route. The following workflow outlines the key stages and the rationale behind each experimental choice.
Figure 1: A proposed workflow for the structural elucidation and synthetic development of a novel compound.
Structural Elucidation: Deciphering the Molecular Architecture
The elemental composition, particularly the presence of bromine and two nitrogen atoms, suggests a number of possibilities for the core structure. The degree of unsaturation, calculated to be 6, indicates the presence of rings and/or multiple bonds. A combination of spectroscopic techniques is essential for piecing together the molecular puzzle.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
-
1H NMR: Acquire a proton NMR spectrum to identify the number of distinct proton environments, their integration (ratio), and coupling patterns (J-coupling), which reveals adjacent protons.
-
13C NMR: Obtain a carbon-13 NMR spectrum to determine the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH2, and CH3 groups.
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to trace out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
-
Data Analysis: Integrate the data from all NMR experiments to build up fragments of the molecule and ultimately determine the complete covalent structure.
Synthetic Strategy: From Blueprint to Benchtop
Once the structure is confirmed, a robust synthetic route is necessary for producing sufficient quantities for further study and for generating analogues to explore structure-activity relationships (SAR). The presence of a bromine atom offers a versatile handle for various cross-coupling reactions, which are foundational in modern drug discovery.[1][2]
Conceptual Synthetic Approach: Cross-Coupling Chemistry
A plausible synthetic strategy could involve a late-stage introduction of the bromine atom or using a brominated starting material. For instance, a key step could be a Suzuki or Buchwald-Hartwig coupling reaction to form a carbon-carbon or carbon-nitrogen bond, respectively. These methods are well-established for their functional group tolerance and reliability.[1][2]
Hypothetical Biological Evaluation: Probing for Therapeutic Potential
The elemental composition of C14H19BrN2O2 suggests several avenues for potential biological activity. The presence of nitrogen and oxygen atoms indicates the potential for hydrogen bonding with biological targets like enzymes or receptors. The bromine atom can influence the compound's lipophilicity and metabolic stability.
Initial Screening: Identifying a Biological Target
A broad-based initial screening against a panel of common drug targets is a cost-effective way to identify potential biological activity. This could include assays for kinases, G-protein coupled receptors (GPCRs), and ion channels.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [3]
This assay is a fundamental first step to assess the compound's general toxicity to cells and can indicate potential anticancer activity.[3]
-
Cell Culture: Plate human cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the C14H19BrN2O2 compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mechanism of Action Studies: Understanding "How" it Works
If the initial screening reveals promising activity, the next critical phase is to elucidate the mechanism of action (MOA).
Figure 2: A generalized workflow for elucidating the mechanism of action of a novel bioactive compound.
Conclusion
While the specific identity of C14H19BrN2O2 remains to be determined, this guide provides a robust and scientifically rigorous framework for its characterization and potential development. By following a logical progression from physicochemical analysis and structural elucidation to systematic biological evaluation, researchers can efficiently and effectively advance a novel chemical entity through the early stages of the drug discovery pipeline. The principles and protocols outlined herein are broadly applicable to the investigation of any new molecular entity and are designed to ensure scientific integrity and a high probability of success.
References
- To be populated with specific literature once the compound is identified and its biological context is understood.
- Generic references to standard analytical and synthetic chemistry methodologies would be included here.
- Citations for established biological assays would be listed.
Sources
Methodological & Application
Synthesis of 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: An Application Note and Detailed Protocol
Introduction
The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and sedative properties. The targeted modification of this scaffold is a key strategy in modern drug discovery. The title compound, 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, is a valuable intermediate, offering multiple points for diversification. The bromo substituent at the 7-position provides a handle for cross-coupling reactions, while the Boc-protected nitrogen at the 4-position allows for selective deprotection and subsequent functionalization.
This document provides a comprehensive guide for the synthesis of 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, intended for researchers, scientists, and professionals in drug development. The described synthetic route is designed to be robust and scalable, proceeding through logical and well-precedented chemical transformations.
Synthetic Strategy and Mechanistic Insights
The synthesis of 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is approached through a linear four-step sequence, commencing with the commercially available starting material, 4-bromo-2-nitrotoluene. The overall strategy involves the initial formation of a key diamine precursor, followed by the construction of the seven-membered diazepine ring and concluding with the protection of the N-4 nitrogen.
Retrosynthetic Analysis:
A retrosynthetic analysis of the target molecule reveals a straightforward pathway. The Boc protecting group can be installed in the final step from the corresponding unprotected diazepine. The diazepine ring can be formed through the cyclization of a 1,2-diamine precursor, specifically (2-amino-4-bromophenyl)methanamine. This key intermediate can, in turn, be synthesized from 4-bromo-2-nitrotoluene via a nitrile intermediate, which allows for the simultaneous reduction of both the nitro and nitrile functionalities.
Mechanistic Considerations:
The key steps in this synthesis are mechanistically well-understood. The reduction of the nitro and nitrile groups in 4-bromo-2-nitrobenzonitrile to the corresponding amines using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH4) is a standard transformation. The cyclization of the resulting diamine with an appropriate two-carbon electrophile, such as 1,2-dibromoethane, proceeds via a double nucleophilic substitution, where the two amine groups displace the bromide leaving groups to form the seven-membered ring. Finally, the Boc protection of the more reactive secondary amine in the diazepine ring is achieved through nucleophilic attack on di-tert-butyl dicarbonate, a common and efficient method for introducing the Boc group.[1][2][3]
Experimental Protocols
Materials and Instrumentation
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization can be achieved with UV light and/or appropriate staining agents. All reactions should be carried out in a well-ventilated fume hood.
| Reagent/Material | Grade | Supplier |
| 4-Bromo-2-nitrotoluene | 98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | 99% | Acros Organics |
| Azobisisobutyronitrile (AIBN) | 98% | Alfa Aesar |
| Sodium Cyanide (NaCN) | 97% | Fisher Scientific |
| Lithium Aluminum Hydride (LiAlH4) | 95% | Sigma-Aldrich |
| 1,2-Dibromoethane | 99% | Alfa Aesar |
| Di-tert-butyl dicarbonate (Boc2O) | 97% | TCI Chemicals |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Acros Organics |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific |
| Diethyl Ether | Anhydrous | VWR |
Step 1: Synthesis of 4-Bromo-2-nitrobenzonitrile
This step involves the benzylic bromination of 4-bromo-2-nitrotoluene followed by nucleophilic substitution with cyanide.
Procedure:
-
To a solution of 4-bromo-2-nitrotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzylic bromide.
-
Dissolve the crude bromide in a polar aprotic solvent like acetone or DMF, and add sodium cyanide (NaCN, 1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-2-nitrobenzonitrile.
Step 2: Synthesis of (2-amino-4-bromophenyl)methanamine
This step involves the simultaneous reduction of the nitro and nitrile groups using a strong reducing agent.
Procedure:
-
To a suspension of lithium aluminum hydride (LiAlH4, 3.0-4.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 4-bromo-2-nitrobenzonitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield (2-amino-4-bromophenyl)methanamine, which can be used in the next step without further purification if of sufficient purity.
Step 3: Synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
This step involves the formation of the seven-membered diazepine ring by reacting the diamine with a two-carbon electrophile.
Procedure:
-
Dissolve (2-amino-4-bromophenyl)methanamine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Add a base such as potassium carbonate (2.5 eq) to the solution.
-
Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Step 4: Synthesis of 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
This is the final step where the N-4 nitrogen of the diazepine ring is protected with a Boc group.
Procedure:
-
Dissolve 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (TEA, 1.5 eq) to the solution and cool to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc2O, 1.2 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine as the final product.
Characterization and Data
The synthesized compounds should be characterized at each step to ensure purity and confirm their identity.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, δ ppm) | Expected MS (m/z) |
| 4-bromo-2-nitrobenzonitrile | C₇H₃BrN₂O₂ | 227.02 | 8.2-7.5 (aromatic protons) | [M+H]⁺ 228.0 |
| (2-amino-4-bromophenyl)methanamine | C₇H₉BrN₂ | 201.07 | 7.0-6.5 (aromatic protons), 3.8 (CH₂), 4.5 & 1.8 (NH₂) | [M+H]⁺ 202.0 |
| 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | C₉H₁₁BrN₂ | 227.10 | 7.2-6.8 (aromatic protons), 4.0-3.0 (aliphatic CH₂), NH protons | [M+H]⁺ 228.1 |
| 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | C₁₄H₁₉BrN₂O₂ | 327.22 | 7.3-6.9 (aromatic protons), 4.5-3.2 (aliphatic CH₂), 1.5 (Boc) | [M+H]⁺ 328.1 |
Troubleshooting and Optimization
-
Step 1: The benzylic bromination can sometimes lead to di-bromination. Careful control of the stoichiometry of NBS is crucial. The use of a radical initiator like AIBN is recommended over UV light to minimize side reactions.
-
Step 2: The reduction with LiAlH4 is highly exothermic and requires careful temperature control, especially during the quenching step.
-
Step 3: The cyclization step may be slow and can result in the formation of polymeric byproducts. High dilution conditions can favor the intramolecular cyclization. Alternative two-carbon synthons, such as chloroacetyl chloride followed by reduction of the resulting amide, could be explored for optimization.
-
Step 4: The Boc protection is generally a high-yielding reaction. Ensure the starting diazepine is free of any nucleophilic impurities that could consume the Boc anhydride.
Conclusion
This application note provides a detailed and logical synthetic route for the preparation of 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. The described four-step protocol, starting from readily available materials, offers a practical approach for obtaining this valuable building block for drug discovery and medicinal chemistry research. The strategic placement of the bromo and Boc functionalities allows for a wide range of subsequent chemical modifications, making this compound a versatile intermediate for the synthesis of novel benzodiazepine derivatives.
References
-
Organic Chemistry Portal. Boc Protecting Group. [Link]
- J&K Scientific LLC. BOC Protection and Deprotection. (2025-02-08).
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]
- YouTube. Reduction of nitriles to amines using LiAlH4. (2025-05-01).
-
Taylor & Francis Online. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. [Link]
-
MDPI. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]
Sources
Application Notes and Protocols: The Versatility of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: A Privileged Scaffold for Modern Drug Discovery
The 1,2,3,4-tetrahydro-benzo[e][1]diazepine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents targeting the central nervous system.[2] The ability to functionalize this core at specific positions is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The subject of this guide, tert-butyl 7-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate (4-Boc-7-bromo-tetrahydro-benzo[e]diazepine), is a key intermediate designed for such diversification. The presence of a bromine atom at the 7-position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, while the Boc (tert-butyloxycarbonyl) protecting group on the N4-nitrogen ensures stability and prevents unwanted side reactions.[3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine in several cornerstone cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into reaction optimization.
The Power of Palladium: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with remarkable efficiency and functional group tolerance.[1][4] These reactions generally proceed through a common catalytic cycle, illustrated below, which involves three key steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[5][6]
Caption: Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
The choice of palladium precursor, ligand, base, and solvent are critical parameters that must be carefully optimized for each specific transformation to achieve high yields and purity. The electronic and steric properties of the ligand, in particular, play a crucial role in modulating the reactivity and stability of the palladium catalyst throughout the cycle.[7][8]
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C(sp2)-C(sp2) bonds, typically coupling an aryl halide with an aryl or vinyl boronic acid.[4][6] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acid building blocks.[9][10]
Causality in Protocol Design:
The protocol provided below is designed for robust and high-yielding coupling of various aryl and heteroaryl boronic acids to the 7-position of the benzodiazepine scaffold.
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a sterically hindered biarylphosphine ligand such as SPhos is often highly effective.[11] The ligand facilitates the in situ reduction of Pd(II) to the active Pd(0) species and stabilizes the catalytic intermediates, promoting efficient oxidative addition and reductive elimination.[12]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial.[13] It activates the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[14]
-
Solvent System: A mixture of a polar aprotic solvent like 1,4-dioxane and water is commonly employed. Water is essential for dissolving the base and facilitating the formation of the boronate, while dioxane solubilizes the organic substrate and catalyst.[15]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Boc-7-bromo-tetrahydro-benzo[e]diazepine
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine (1.0 eq), the boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The final concentration of the substrate should be between 0.1 and 0.5 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid | Catalyst (mol%) | Base (eq) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (3.0) | DME/H₂O (5:1) | 85 | 16 | 88 |
| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.5) | Toluene/EtOH/H₂O (3:1:1) | 100 | 24 | 75 |
| 4 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 10 | 95 |
Note: Yields are hypothetical and representative for this class of transformation. Actual yields may vary.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds by coupling aryl halides with a wide variety of amines.[8][16] This reaction is invaluable for synthesizing anilines, which are prevalent in pharmaceuticals.[17] A study by Gentile et al. successfully employed a Buchwald-Hartwig amination with a brominated benzodiazepine to develop novel adrenergic receptor ligands, highlighting the utility of this reaction on this specific scaffold.[18][19]
Causality in Protocol Design:
-
Ligand Selection: The choice of ligand is critical and substrate-dependent.[12] For coupling with primary and secondary amines, bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or BrettPhos are often superior.[7][20] These ligands promote the formation of the monoligated palladium species, which is highly active in the catalytic cycle.[8] The Gentile et al. study found XPhos to be the most successful ligand after screening over twenty others for their specific brominated benzodiazepine substrate.[18]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[16] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can influence the reaction rate and substrate scope.
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
4-Boc-7-bromo-tetrahydro-benzo[e]diazepine
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like XPhos-Pd-G3 (1-5 mol%)
-
XPhos ligand (if using Pd(OAc)₂) (1.2 - 6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.5 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.5 eq).
-
Add 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine (1.0 eq) and the amine (1.2 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene or dioxane. The final concentration of the substrate should be between 0.1 and 0.5 M.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-24 hours.[18]
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
Caption: Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a highly efficient method for the formation of a C(sp2)-C(sp) bond between an aryl halide and a terminal alkyne.[21] This reaction typically employs a dual catalytic system of palladium and copper(I).[22] The resulting aryl alkynes are versatile intermediates in organic synthesis.
Causality in Protocol Design:
-
Dual Catalysis: The palladium catalyst undergoes oxidative addition with the aryl bromide. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is more reactive in the transmetalation step with the palladium complex than the alkyne itself.[21]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and as the solvent in many cases.
-
Copper-Free Conditions: While the classic Sonogashira reaction uses a copper co-catalyst, concerns about homo-coupling of the alkyne (Glaser coupling) and catalyst contamination have led to the development of copper-free protocols.[23] These often require more specialized ligands and conditions but can provide cleaner reactions.
Experimental Protocol: Sonogashira Coupling
Materials:
-
4-Boc-7-bromo-tetrahydro-benzo[e]diazepine
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPEA) (as solvent or co-solvent)
-
THF or DMF (anhydrous, if needed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous THF or DMF, followed by triethylamine.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
IV. Heck Reaction: Arylation of Alkenes
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[4] This reaction is a powerful tool for C-C bond formation and the synthesis of complex molecular architectures.
Causality in Protocol Design:
-
Catalyst: Palladium(II) acetate is a common and effective precatalyst. It is reduced in situ to Pd(0). Phosphine ligands, such as tri(o-tolyl)phosphine, are often used to stabilize the catalyst and promote reactivity, although phosphine-free conditions have also been developed.[24]
-
Base: A base, typically an amine like triethylamine or an inorganic base like sodium carbonate, is required to neutralize the HBr generated during the reaction and regenerate the active Pd(0) catalyst.[5]
-
Solvent: Polar aprotic solvents like DMF or NMP are commonly used.
Experimental Protocol: Heck Reaction
Materials:
-
4-Boc-7-bromo-tetrahydro-benzo[e]diazepine
-
Alkene (e.g., n-butyl acrylate) (1.5 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)
-
Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine (1.0 eq), Pd(OAc)₂ (0.03 eq), and P(o-tol)₃ (0.06 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous DMF, triethylamine (2.5 eq), and the alkene (1.5 eq).
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
4-Boc-7-bromo-tetrahydro-benzo[e]diazepine is a highly versatile building block for the synthesis of novel benzodiazepine derivatives. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide reliable and efficient pathways to a diverse range of functionalized analogues. The protocols provided are robust starting points, and it should be noted that for each new coupling partner, some degree of optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve maximal yield and purity.[9][25] The continued development of new catalysts and ligands will undoubtedly further expand the scope and utility of these powerful transformations in the ongoing quest for new and improved therapeutic agents.
References
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- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI.
- Grewal, P., & Kaur, N. (n.d.). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20).
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Palladium-Catalyzed C-N Coupling in the Synthesis of Benzodiazepines. (n.d.). Bentham Science.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Tsvelikhovsky, D., & Buchwald, S. L. (2011). Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogues. Journal of the American Chemical Society, 133(36), 14228–14231.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Buchwald–Hartwig amin
- Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. (2022).
- Angello, N. H., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
- Buchwald Ligands Review. (n.d.). Entegris.
- Palladium-Catalyzed Benzodiazepines Synthesis. (n.d.). MDPI.
- Buchwald-Hartwig Amin
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews (RSC Publishing).
- Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed.
- (Link unavailable)
- Schroeder Group. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois.
-
4-boc-7-bromo-2,3,4,5-tetrahydro-1h-benzo[e][1]diazepine. (2023). Echemi.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consider
- (Link unavailable)
- Lipshutz, B. H., Chung, D. W., & Rich, B. (n.d.).
- Sonogashira coupling. (n.d.). Wikipedia.
- Gentile, D., et al. (n.d.).
- (Link unavailable)
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC - NIH.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.).
- Development of novel Alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (2025).
- (Link unavailable)
- The Suzuki Reaction. (2014). [No Source Provided].
- (Link unavailable)
- (Link unavailable)
- (Link unavailable)
- (Link unavailable)
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC - NIH.
- (Link unavailable)
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- (Link unavailable)
- (Link unavailable)
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Application Notes & Protocols: The Strategic Use of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine in Modern Drug Discovery
Introduction: The Benzodiazepine Scaffold and the Advent of a Versatile Building Block
The 1,4-benzodiazepine is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique, semi-rigid, and three-dimensional structure has proven to be an exceptional framework for developing therapeutics targeting the central nervous system (CNS) and beyond. The enduring success of drugs like diazepam has cemented its importance, but the quest for novel derivatives with improved specificity, reduced side effects, and new therapeutic applications is a continuous endeavor in pharmaceutical research.[2][3]
This guide focuses on a key intermediate that enables the systematic exploration of the benzodiazepine chemical space: 4-Boc-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][4]diazepine . The strategic placement of a bromo- handle for cross-coupling and an orthogonal Boc-protecting group offers two distinct vectors for diversification. This allows medicinal chemists to rapidly generate libraries of complex molecules from a single, reliable starting material, accelerating the hit-to-lead and lead optimization phases of drug discovery.
Physicochemical Properties and Safe Handling
The effective use of any chemical reagent begins with a thorough understanding of its properties and the necessary safety precautions.
| Property | Value |
| IUPAC Name | tert-butyl 7-bromo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate |
| CAS Number | 886364-30-3[5] |
| Molecular Formula | C₁₄H₁₉BrN₂O₂[5] |
| Molecular Weight | 327.22 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
Safety & Handling Precautions:
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Exposure: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Fire/Explosion: Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]
The Core Strategy: Orthogonal Diversification
The true power of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine lies in its capacity for sequential, controlled functionalization at two key positions. This "orthogonal" approach is a cornerstone of modern library synthesis.
-
Position 7 (Aryl Bromide): The bromine atom on the aromatic ring is a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents (R¹), enabling the modulation of properties such as target binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
Position 4 (Boc-Protected Amine): The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to the conditions of most cross-coupling reactions.[4] Once the desired R¹ group is installed, the Boc group can be cleanly removed under acidic conditions to reveal a secondary amine. This amine can then be functionalized with a second set of diverse substituents (R²), for example, via acylation, alkylation, or reductive amination.
This two-step diversification workflow allows for the systematic and independent exploration of the chemical space around the benzodiazepine core.
Caption: Orthogonal diversification workflow for 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine.
Experimental Protocols
The following protocols are exemplary and should be optimized for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise noted.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C-7 Position
This protocol describes a typical procedure for installing an aryl or heteroaryl group at the 7-position. The choice of palladium catalyst, ligand, and base is critical and may require screening for optimal results with challenging substrates.
Caption: General reaction scheme for Suzuki-Miyaura coupling.
Materials:
| Reagent | M.W. | Amount (1.0 mmol scale) | Moles | Eq. |
| 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine | 327.22 | 327 mg | 1.0 | 1.0 |
| Arylboronic Acid (R¹-B(OH)₂) | - | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine (327 mg, 1.0 mmol) and the desired arylboronic acid (1.2 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol). Then, add the 1,4-dioxane (8 mL) and the aqueous K₂CO₃ solution (415 mg in 2 mL of water) via syringe.
-
Reaction: Heat the reaction mixture to 85 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Causality Behind Choices:
-
Catalyst/Ligand: Pd(PPh₃)₄ is a versatile and common catalyst for Suzuki couplings. For less reactive substrates, other catalyst/ligand systems like Pd₂(dba)₃ with SPhos or XPhos may be required.
-
Base: K₂CO₃ is a moderately strong base suitable for many Suzuki couplings. Its aqueous solution facilitates the transmetalation step. Other bases like Cs₂CO₃ or K₃PO₄ can be used if needed.
-
Solvent: A mixture of dioxane and water is standard for solubilizing both the organic and inorganic reagents.
Protocol 2: Boc-Group Deprotection
This protocol details the removal of the Boc protecting group, a critical step to enable further functionalization at the N-4 position.
Materials:
| Reagent | Amount (1.0 mmol scale) |
| 4-Boc-7-(R¹)-tetrahydro-benzo[e]diazepine | 1.0 mmol |
| Dichloromethane (DCM), anhydrous | 5 mL |
| Trifluoroacetic Acid (TFA) | 1 mL |
Procedure:
-
Setup: Dissolve the Boc-protected benzodiazepine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (1 mL) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization: Re-dissolve the residue in DCM (10 mL) and wash carefully with a saturated aqueous solution of NaHCO₃ (2 x 10 mL) to neutralize any remaining acid.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine, which is often used in the next step without further purification.
Trustworthiness of the Protocol: This is a standard and highly reliable method for Boc deprotection. The reaction is typically clean and high-yielding. The volatile byproducts (isobutylene and CO₂) are easily removed.
Protocol 3: N-Acylation of the Deprotected Amine
This protocol demonstrates the final diversification step, attaching a new functional group (R²) to the N-4 position.
Materials:
| Reagent | Amount (1.0 mmol scale) | Moles | Eq. |
| 7-(R¹)-tetrahydro-benzo[e]diazepine | 1.0 mmol (crude from Protocol 2) | 1.0 | 1.0 |
| Acyl Chloride (R²-COCl) | - | 1.1 | 1.1 |
| Triethylamine (Et₃N) or DIPEA | - | 1.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | 10 mL | - | - |
Procedure:
-
Setup: Dissolve the crude deprotected amine (approx. 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.5 mmol).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add the desired acyl chloride (1.1 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water (10 mL). Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the final, doubly diversified benzodiazepine derivative.
References
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.[Link]
-
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC.[Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis. MDPI.[Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. ResearchGate.[Link]
Sources
Part 1: Core Synthetic Strategies for Tetrahydro-benzo[e]diazepine Assembly
An Application Guide to the Scalable Synthesis of Substituted Tetrahydro-benzo[e]diazepines
Introduction
The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of activities, including anxiolytic, anticonvulsant, sedative, and muscle-relaxant properties.[1][2] Specifically, substituted tetrahydro-benzo[e]diazepines are of significant interest in modern drug discovery due to their conformational flexibility and ability to mimic peptide β-turns, making them valuable templates for designing novel therapeutics.[3][4] The development of efficient, robust, and scalable synthetic routes to access diverse libraries of these compounds is therefore a critical objective for researchers in both academic and industrial settings.
This guide provides a detailed overview of established and innovative strategies for the synthesis of substituted tetrahydro-benzo[e]diazepines. It moves beyond simple procedural lists to explain the underlying chemical principles and rationale for methodological choices. We will explore several powerful synthetic transformations, provide a detailed, scalable protocol for a key methodology, and outline the necessary analytical techniques for compound characterization, thereby offering a comprehensive resource for professionals in drug development.
The construction of the seven-membered diazepine ring fused to a benzene ring can be accomplished through several strategic approaches. The choice of method often depends on the desired substitution pattern, scalability requirements, and the availability of starting materials.
The Ugi Multicomponent Reaction (MCR) Pathway
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. The Ugi four-component condensation (Ugi-4CC) is a cornerstone of MCR chemistry and provides a remarkably direct route to complex acyclic precursors that can be cyclized to form the benzodiazepine core.[5][6]
The primary advantage of the Ugi-based approach is its inherent diversity. By simply varying the four input components—an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide—a vast chemical space can be explored rapidly.[6] The initial Ugi adduct is designed to contain functionalities that facilitate a subsequent intramolecular cyclization to forge the diazepine ring.[3][7]
Caption: Workflow for Ugi-based synthesis of benzodiazepines.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization that forms a new heterocyclic ring through the reaction of a β-arylethylamine with an aldehyde or ketone.[8] While classically used for synthesizing tetrahydroisoquinolines and β-carbolines, this reaction has been ingeniously adapted for the construction of fused benzodiazepine systems.[9][10]
In this context, a suitably substituted diamine, where one of the amino groups is part of an aniline moiety, serves as the nucleophile. Condensation with an aldehyde forms an intermediate imine, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the seven-membered diazepine ring. The scalability of the Pictet-Spengler reaction is often favorable due to the typically mild conditions and high-yielding nature of the cyclization step.
Caption: Pictet-Spengler approach to benzodiazepine synthesis.
Reductive Amination Strategies
Reductive amination is one of the most fundamental and widely used methods for forming carbon-nitrogen bonds in pharmaceutical synthesis.[11] Its application to tetrahydro-benzo[e]diazepine synthesis often involves a tandem or sequential process where an initial reduction is followed by an intramolecular reductive amination to close the diazepine ring.[12][13]
For example, a 2-nitrobenzoyl derivative can be coupled with an amino acid ester. Subsequent reduction of the nitro group to an amine provides the two necessary nitrogen nucleophiles. The newly formed aniline can then undergo an intramolecular reductive amination with a ketone or aldehyde functionality elsewhere in the molecule, or a related cyclization, to yield the target heterocycle. This strategy is robust and benefits from the wide availability of mild and selective reducing agents.[14]
Caption: General workflow for reductive amination in synthesis.
Part 2: Scalable Protocol via Ugi-4CC and Cyclization
This section provides a detailed, field-proven protocol for the synthesis of a substituted 1,2,3,4-tetrahydro-benzo[e][3][6]diazepin-5-one, a common and valuable benzodiazepine core. The two-step sequence leverages the power of the Ugi reaction for rapid assembly followed by an efficient acid-catalyzed cyclization.[5]
Materials and Reagents
-
2-Aminobenzoic acid (or substituted derivative)
-
Aldehyde (e.g., isobutyraldehyde)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Carboxylic acid with a convertible group (e.g., 2,2-dimethoxyacetic acid)
-
Methanol (MeOH), Anhydrous
-
Tetrahydrofuran (THF), Anhydrous
-
Hydrochloric acid (4M in Dioxane)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine, saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Safety Precaution: Isocyanides are volatile, possess a strong, unpleasant odor, and are toxic. All manipulations involving isocyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Step-by-Step Experimental Procedure
Step A: Ugi Four-Component Condensation
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzoic acid (10.0 mmol, 1.0 equiv).
-
Dissolve the amine in anhydrous methanol (50 mL).
-
Add the aldehyde (11.0 mmol, 1.1 equiv) to the solution, followed by the carboxylic acid (10.0 mmol, 1.0 equiv).
-
Stir the mixture at room temperature for 15 minutes to allow for pre-condensation and imine formation.
-
Add the isocyanide (10.0 mmol, 1.0 equiv) dropwise to the stirring solution.
-
Seal the flask and allow the reaction to stir at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the crude residue in ethyl acetate (100 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Ugi adduct. This intermediate is often sufficiently pure for the next step, but can be purified by column chromatography if necessary.
Step B: Acid-Catalyzed Deprotection and Cyclization
-
Dissolve the crude Ugi adduct from Step A in anhydrous THF (80 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 4M HCl in dioxane (20 mL, 80 mmol, 8.0 equiv) to the stirring solution.
-
Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50 °C.
-
Stir the reaction at 50 °C for 4-6 hours. Monitor the formation of the cyclized product by TLC.
-
Upon completion, cool the mixture to room temperature and carefully quench by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the pure substituted tetrahydro-benzo[e]diazepine.
Data Summary and Characterization
The following tables provide representative data for the synthesis and characterization of the target compounds.
Table 1: Representative Reaction Parameters and Yields for a Scalable Ugi/Cyclization Protocol
| Entry | Aldehyde Component | Isocyanide Component | Ugi Reaction Time (h) | Overall Yield (%) |
| 1 | Isobutyraldehyde | tert-Butyl | 24 | 75 |
| 2 | Benzaldehyde | tert-Butyl | 36 | 68 |
| 3 | Cyclohexanecarboxaldehyde | tert-Butyl | 30 | 71 |
| 4 | Isobutyraldehyde | Cyclohexyl | 24 | 78 |
Table 2: Key Characterization Data for a Representative Product (Entry 1)
| Analysis Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.8-7.2 (m, 4H, Ar-H), 5.5 (s, 1H, NH), 4.8 (d, 1H), 4.2 (d, 1H), 3.5 (m, 1H), 1.4 (s, 9H, t-Bu), 1.0 (d, 3H, CH₃), 0.9 (d, 3H, CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 169.5 (C=O), 168.0 (C=O), 140.1, 132.5, 129.8, 128.7, 125.4, 121.0 (Ar-C), 65.4, 55.1, 51.8, 34.2, 28.6 (t-Bu), 19.8, 18.5. |
| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₈H₂₆N₂O₂: 303.20; found: 303.21. |
| HPLC Purity | >98% (Column: C18, Mobile Phase: Acetonitrile/Water gradient, Detection: 254 nm). |
Note: NMR chemical shifts (δ) are hypothetical and representative for a typical structure. Actual values will vary based on the specific substituents.
The characterization data provides a self-validating system for the protocol.[15] A combination of NMR spectroscopy confirms the molecular structure and connectivity, mass spectrometry verifies the molecular weight, and HPLC analysis confirms the high purity of the final compound, which is essential for subsequent biological evaluation.[16][17][18][19]
Part 3: Purification and Quality Control
For drug development applications, rigorous purification and analysis are non-negotiable.
-
Purification: While flash column chromatography is standard for lab-scale synthesis, scalable syntheses may require alternative methods like crystallization or preparative HPLC to achieve the high purity (>98%) required for biological testing.[20][21][22][23]
-
Analytical QC: A full suite of analytical methods should be employed for final compound validation.[16][18] This includes ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS) for exact mass confirmation, and HPLC for purity assessment. For chiral compounds, chiral HPLC is necessary to determine enantiomeric excess (ee).
Conclusion
The synthesis of substituted tetrahydro-benzo[e]diazepines is a dynamic field that leverages both classic and modern organic chemistry principles. Strategies based on the Ugi multicomponent reaction stand out for their efficiency, diversity, and scalability, allowing for the rapid generation of compound libraries for screening. The detailed protocol provided herein offers a reliable and robust pathway to these valuable scaffolds. By combining powerful synthetic methodologies with rigorous purification and analytical characterization, researchers can confidently produce high-quality substituted tetrahydro-benzo[e]diazepines to advance their drug discovery programs.
References
-
Boruah, M., et al. (2015). Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Keating, T. A., & Armstrong, R. W. (1996). A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation. Journal of the American Chemical Society. Available at: [Link]
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Boojamra, C. G., et al. (1997). Solid-Phase Synthesis of 7-Acylamino-1,4-benzodiazepine-2,5-diones. ACS Combinatorial Science. Available at: [Link]
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Kiselyov, A. S., & Armstrong, R. W. (2009). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. Available at: [Link]
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Cherkupally, P., & Ramakrishna, S. (2013). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Herrera, A., et al. (2009). Synthesis of Benzodiazepine β-Turn Mimetics by an Ugi 4CC/Staudinger/Aza-Wittig Sequence. Solving the Conformational Behavior of the Ugi 4CC Adducts. The Journal of Organic Chemistry. Available at: [Link]
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Srivastava, V., et al. (2004). Synthesis of Tetrahydro-1,4-Benzodiazepine-2-ones on Hydrophilic Polyamide SynPhase Lanterns. ResearchGate. Available at: [Link]
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Li, J., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]
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Dalpozzo, R., & Ciambrone, S. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]
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Various Authors. (2017-2019). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. ResearchGate. Available at: [Link]
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Ajani, O. O., et al. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis Online. Available at: [Link]
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Lemrová, B., & Soural, M. (2012). Solid-Phase Synthesis of 4,7,8-Trisubstituted 1,2,3,4-Tetrahydro-benzo[e][3][6]diazepin-5-ones. ACS Combinatorial Science. Available at: [Link]
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Di Mola, A., et al. (2004). Tetrahydro-1,5-benzoxazepines and Tetrahydro-1H-1,5-benzodiazepines by a Tandem Reduction-Reductive Amination Reaction. ResearchGate. Available at: [Link]
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Okuno, S., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available at: [Link]
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Cacchi, S., & Fabrizi, G. (2011). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules. Available at: [Link]
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Coe, J. W., et al. (2004). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. Available at: [Link]
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Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available at: [Link]
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De Blas, A. L., et al. (1987). Purification of an endogenous benzodiazepine-like substance from the mammalian brain. Journal of Neurochemistry. Available at: [Link]
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De Blas, A. L., et al. (1986). Demonstration and purification of an endogenous benzodiazepine from the mammalian brain with a monoclonal antibody to benzodiazepines. PubMed. Available at: [Link]
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Tolkunov, A. S., & Bogza, S. L. (2010). The pictet-spengler reaction in synthesis of fused benzodiazepines. 2. Synthesis of new derivatives of 11,12-dihydroquinazoiin[3,2-c][5][24] benzodiazepino-14(6H)-ones. ResearchGate. Available at: [Link]
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Tolkunov, A. S., & Bogza, S. L. (2009). The Pictet-Spengler Reaction in the Synthesis of Condensed Benzodiazepines. Chemistry of Heterocyclic Compounds. Available at: [Link]
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Heravi, M. M., et al. (2009). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]
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Ati, S., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available at: [Link]
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Sangameswaran, L., et al. (1986). Purification of a benzodiazepine from bovine brain and detection of benzodiazepine-like immunoreactivity in human brain. Proceedings of the National Academy of Sciences. Available at: [Link]
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Toubou, H., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. Available at: [Link]
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Madej, K., & Taut, M. (2015). Analytical methodologies for the determination of benzodiazepines in biological samples. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Tolkunov, A. S., & Bogza, S. L. (2010). Pictet-spengler reaction in the synthesis of condensed benzodiazepines. 2.* Synthesis of new derivatives of 11,12-dihydroquinazoline-[3,2-c][5][24]benzodiazepin-14(6H)-ones. ResearchGate. Available at: [Link]
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Ghedira, K., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. PMC. Available at: [Link]
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Kobarfard, F., & Malak-Madani, S. (2014). Analytical methods for determination of benzodiazepines. A short review. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Harnessing Multi-Component Reactions for the Synthesis of Novel Boc-Protected Benzodiazepine Scaffolds
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of multi-component reactions (MCRs) for the efficient synthesis of diverse benzodiazepine libraries. The protocols detailed herein focus on the robust Ugi four-component reaction (Ugi-4CR) coupled with a deprotection-cyclization strategy, leveraging the versatility of tert-butyloxycarbonyl (Boc)-protected building blocks to rapidly access complex molecular architectures of high therapeutic interest.
Introduction: Benzodiazepines as Privileged Scaffolds and the MCR Advantage
Benzodiazepines (BZDs) are a cornerstone of medicinal chemistry, recognized as "privileged structures" due to their ability to bind to a wide range of biological targets.[1][2] This diverse pharmacological activity, including anxiolytic, anticonvulsant, and muscle relaxant properties, has driven extensive research into novel BZD derivatives.[1][3][4] Traditionally, the synthesis of substituted BZDs involved linear, multi-step procedures that were often time-consuming and limited in the structural diversity that could be achieved.[3][5]
Multi-component reactions (MCRs) offer a paradigm shift in the synthesis of complex molecules like benzodiazepines.[1][3] By combining three or more reactants in a single pot, MCRs enable the rapid construction of intricate molecular frameworks with high atom economy and efficiency.[1][5] Among the various MCRs, isocyanide-based reactions such as the Ugi four-component reaction (Ugi-4CR) have proven to be exceptionally powerful for generating diverse libraries of BZD scaffolds.[5][6][7]
This guide focuses on a particularly effective strategy known as the Ugi-Deprotection-Cyclization (UDC) approach, which utilizes Boc-protected precursors to introduce latent functionality that drives the formation of the characteristic seven-membered diazepine ring.[5][6]
The Core Strategy: Ugi-Deprotection-Cyclization (UDC)
The UDC strategy is a highly convergent and flexible approach to synthesizing 1,4-benzodiazepine derivatives. The key to this methodology is the use of a bifunctional starting material where one of the reactive groups is temporarily masked with a Boc-protecting group. This allows the other functional groups to participate in the Ugi-4CR, forming a linear intermediate. Subsequent removal of the Boc group unmasks a nucleophilic amine, which then undergoes an intramolecular cyclization to form the desired benzodiazepine scaffold.[5][6]
The causality behind this choice of strategy is rooted in efficiency and diversity. The Ugi reaction itself provides a high degree of structural variation by allowing for the introduction of three different substituents in a single step. The Boc-protecting group is ideal for this purpose due to its stability under the conditions of the Ugi reaction and its facile cleavage under acidic conditions, which can often simultaneously promote the final cyclization.[6]
Below is a generalized workflow of the UDC strategy for the synthesis of 1,4-benzodiazepines.
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Application Note: A High-Efficiency Ugi-Deprotection-Cyclization Strategy for the Synthesis of 1,4-Benzodiazepine Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Gemini
Introduction: The Power of MCRs for Privileged Scaffolds
The 1,4-benzodiazepine (BDZ) core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and anticancer properties.[1][2] Traditional multi-step syntheses of these complex scaffolds often suffer from long reaction times, significant waste generation, and limited structural diversity.[3]
Multicomponent reactions (MCRs), which combine three or more starting materials in a single pot to form a complex product, offer a powerful, efficient, and environmentally benign alternative.[1][3] Among these, the Ugi four-component reaction (Ugi-4CR) is a cornerstone for diversity-oriented synthesis.[4] This guide details the Ugi-Deprotection-Cyclization (UDC) strategy , a sophisticated approach that leverages the power of the Ugi reaction to provide rapid, modular access to diverse and novel 1,4-benzodiazepine libraries.[5][6]
The UDC Strategy: Mechanism and Rationale
The elegance of the UDC strategy lies in its sequential, one-pot or two-step nature, where the initial Ugi reaction creates a linear precursor perfectly poised for a subsequent intramolecular cyclization.[5] This is achieved by using bifunctional starting materials where one group participates in the Ugi reaction, while the other, temporarily masked by a protecting group, awaits activation for the final ring-closing step.
The process unfolds in three key stages:
-
Ugi Reaction: An amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide condense to form a linear α-acylamino carboxamide intermediate. This reaction is known for its high atom economy and tolerance of diverse functional groups.[7][8]
-
Deprotection: A strategically chosen protecting group on the Ugi product is cleaved under specific conditions. A common choice is the acid-labile tert-butyloxycarbonyl (Boc) group, which can be efficiently removed with trifluoroacetic acid (TFA).[5][9]
-
Cyclization: The newly revealed functional group (e.g., a primary amine) undergoes a spontaneous intramolecular reaction with another functional group on the molecule (e.g., an ester) to forge the seven-membered diazepine ring.[5]
The core causality of this strategy relies on the orthogonality of the protecting group chemistry. The Boc group, for instance, is stable to the neutral or mildly protic conditions of the Ugi reaction but is selectively cleaved by strong acid, which then triggers the final, often irreversible, cyclization.
Application Protocol: Synthesis of a 1,4-Benzodiazepine-6-one Library
This protocol provides a field-proven method for synthesizing a library of 1,4-benzodiazepine-6-ones based on the work of Huang et al.[5] It utilizes methyl anthranilate as the amine component, which contains the ester functionality required for the final cyclization step.
Materials and Equipment
-
Reagents: Methyl anthranilate, Boc-glycinal, various isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide), various carboxylic acids (e.g., acetic acid, isobutyric acid), trifluoroacetic acid (TFA), methanol (MeOH), 1,2-dichloroethane (DCE), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel GF254), UV lamp, standard glassware for extraction, silica gel for column chromatography.[10]
-
Optional: Microwave reactor for accelerated Ugi reaction.[5]
Detailed Experimental Workflow
Step-by-Step Protocol
Part A: Ugi Four-Component Reaction
-
To a round-bottom flask, add methyl anthranilate (1.0 mmol, 1.0 equiv.), Boc-glycinal (1.0 mmol, 1.0 equiv.), and a selected carboxylic acid (1.0 mmol, 1.0 equiv.).
-
Dissolve the components in methanol (approx. 0.5 M concentration).
-
Add the selected isocyanide (1.0 mmol, 1.0 equiv.) to the stirred solution.
-
Seal the flask and stir the reaction at room temperature for 24-48 hours.
-
Expert Insight: For accelerated synthesis, the reaction can be performed in a microwave reactor at 100°C for 30 minutes.[5] This dramatically reduces reaction time without significant impact on yield.
-
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Once complete, remove the solvent in vacuo to yield the crude Ugi adduct. This material is often used directly in the next step without purification.[5]
Part B: Deprotection and Cyclization
-
Dissolve the crude Ugi adduct from Part A in 1,2-dichloroethane (DCE).
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 10-25% (v/v).[5][9]
-
Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc group, liberating the primary amine.[11] The ester on the anthranilate moiety is stable to these conditions, ensuring the correct cyclization pathway.
-
-
Stir the mixture at 40°C overnight (approx. 12-16 hours).[5]
-
Monitor the formation of the cyclized product by TLC.
Part C: Workup and Purification
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove DCE and excess TFA.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the pure 1,4-benzodiazepine derivative.[10][12]
Expected Results and Troubleshooting
The UDC strategy consistently provides access to a wide array of benzodiazepine derivatives in moderate to good yields over the two steps.
Table 1: Representative Synthesis of 1,4-Benzodiazepine-6-ones (Adapted from Huang et al.[5])
| Entry | Isocyanide (R¹) | Carboxylic Acid (R²) | Method | Overall Yield (2 steps) |
| 1 | t-Butyl | Acetic acid | B | 55% |
| 2 | Cyclohexyl | Acetic acid | B | 48% |
| 3 | t-Butyl | Isobutyric acid | C | 60% |
| 4 | Cyclohexyl | Isobutyric acid | C | 52% |
| 5 | Benzyl | Acetic acid | B | 45% |
Method B: Ugi (MeOH, rt, 2 days); Deprotection/Cyclization (DCE, 10% TFA, 40°C, overnight).[5] Method C: Ugi (MeOH, microwave, 100°C, 30 min); Deprotection/Cyclization (DCE, 10% TFA, 40°C, overnight).[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Ugi Step | 1. Inefficient imine formation.2. Low reactant concentration.3. Degraded isocyanide. | 1. Pre-stir the amine and aldehyde for 30-60 minutes before adding other components.[13]2. Ensure reactant concentration is between 0.5M and 2.0M.[7]3. Verify isocyanide purity via IR (strong stretch ~2140 cm⁻¹).[13] |
| Incomplete Cyclization | 1. Insufficient deprotection time or acid strength.2. Steric hindrance. | 1. Increase reaction time or TFA concentration. Monitor deprotection of the intermediate by TLC/LC-MS.2. For sterically demanding substrates, higher temperatures or a stronger non-nucleophilic base post-deprotection might be needed. |
| Complex Product Mixture | Side reactions due to incompatible functional groups on inputs. | Ensure that the carboxylic acid and isocyanide components do not contain functional groups (e.g., unprotected amines) that could compete in the Ugi reaction. |
Conclusion and Future Outlook
The Ugi-Deprotection-Cyclization strategy is a robust, flexible, and highly efficient platform for the synthesis of 1,4-benzodiazepines and related heterocyclic scaffolds.[5][6] Its primary advantages—speed, modularity, and operational simplicity—make it an invaluable tool in modern drug discovery for rapidly generating focused chemical libraries.[7][14] By rationally selecting the four diverse inputs, researchers can precisely tune the steric and electronic properties of the final molecule, accelerating the hit-to-lead optimization process. Further evolution of this strategy, incorporating other MCRs and post-Ugi modifications, will continue to expand the accessible chemical space of medicinally relevant compounds.
References
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Huang, Y., Khoury, K., Chanas, T., & Dömling, A. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Organic Letters, 14(22), 5916–5919. [Link]
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Shaabani, S., Shaabani, A., & Ghasemi, S. (2022). Multicomponent reactions as a potent tool for the synthesis of benzodiazepines. Organic & Biomolecular Chemistry, 20(4), 693-718. [Link]
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Huang, Y., Khoury, K., Chanas, T., & Dömling, A. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. National Center for Biotechnology Information. [Link]
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Shaabani, S., et al. (2022). Multicomponent reactions as a potent tool for the synthesis of benzodiazepines. ResearchGate. [Link]
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Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. [Link]
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Amerigo Scientific. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific. [Link]
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Wikipedia. Ugi reaction. Wikipedia. [Link]
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Organic Chemistry Portal. Ugi Reaction. Organic Chemistry Portal. [Link]
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Li, G., et al. (2023). Multicomponent DNA-Compatible Synthesis of an Annelated Benzodiazepine Scaffold for Focused Chemical Libraries. Organic Letters. [Link]
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Common Organic Chemistry. Boc Deprotection - TFA. Common Organic Chemistry. [Link]
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Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid N-Boc Deprotection with TFA. Scribd. [Link]
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Hartwig, et al. SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
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Hancu, G., Simon, B., & Rusu, A. (2013). Thin Layer Chromatographic Separation of Benzodiazepine Derivates. ResearchGate. [Link]
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Ugi, I., et al. (1996). Studies on Isocyanides and Related Compounds; Synthesis of 1,4-Benzodiazepine-2,5-diones via Ugi Four-Component Condensation. ResearchGate. [Link]
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Khoury, K., et al. (2014). 1,4-Thienodiazepine-2,5-diones via MCR (II): Scaffold Hopping by Gewald and Ugi-Deprotection-Cyclization Strategy. National Center for Biotechnology Information. [Link]
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Mishra, J.K., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
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Tye, H., & Whittaker, M. (2007). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. JoVE. [Link]
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Kumar, A., et al. (2023). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINES BY SEVEN DIFFERENT SOLVENT SYSTEMS. International Journal of Pharmaceutical Sciences and Research. [Link]
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Application Notes and Protocols for the Suzuki Coupling of 7-Bromo-1,4-Benzodiazepine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Space of Benzodiazepines
The benzodiazepine scaffold is a cornerstone in medicinal chemistry, forming the basis of a multitude of therapeutics targeting the central nervous system. The ability to functionalize this privileged structure is paramount for the development of new chemical entities with tailored pharmacological profiles. Among the various cross-coupling reactions, the Suzuki-Miyaura coupling has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[1][2]
This application note provides a detailed experimental procedure for the Suzuki coupling of 7-bromo-1,4-benzodiazepine-2-one with various arylboronic acids. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, empowering researchers to adapt and troubleshoot the reaction for their specific needs. The successful arylation at the 7-position of the benzodiazepine core opens avenues to novel derivatives with potentially modulated biological activities.[3][4]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting.[1][5] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (7-bromo-benzodiazepine) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step, and its efficiency can be influenced by the electron density of the aryl halide and the choice of palladium ligand.[5] For electron-deficient substrates like 7-bromo-benzodiazepine, electron-rich and bulky phosphine ligands are often employed to facilitate this step.[6]
2. Transmetalation: In this step, the organic group from the boronic acid (or its ester) is transferred to the palladium(II) center, displacing the bromide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7] The choice of base and solvent is critical and can significantly impact the reaction rate and yield.
3. Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the desired 7-aryl-benzodiazepine product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of 7-bromo-1,4-benzodiazepine-2-one. Optimization of the parameters outlined in the subsequent sections may be necessary to achieve the highest yield for a specific arylboronic acid.
Materials and Reagents
-
Substrate: 7-bromo-1,4-benzodiazepine-2-one
-
Coupling Partner: Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or PdCl₂(dppf) (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (2-5 mol%)
-
Base: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v) or anhydrous DMF.
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware: Schlenk flask or sealed reaction vial, condenser, magnetic stirrer, etc.
-
Purification supplies: Silica gel for column chromatography, and appropriate solvents (e.g., ethyl acetate, hexanes).
Reaction Setup and Procedure
Figure 2: General experimental workflow for the Suzuki coupling of 7-bromo-benzodiazepine.
Step-by-Step Procedure:
-
Reaction Assembly: To a dry Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add 7-bromo-1,4-benzodiazepine-2-one (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered anhydrous potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum or screw cap and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) followed by the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M with respect to the 7-bromo-benzodiazepine).
-
Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction time can vary from 4 to 24 hours depending on the reactivity of the boronic acid.
-
Monitoring the Reaction: The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification and Characterization
The crude product is typically purified by flash column chromatography on silica gel.[8]
-
Column Chromatography: A gradient elution system, for example, starting with a mixture of hexanes and ethyl acetate and gradually increasing the polarity, is often effective for separating the desired 7-aryl-benzodiazepine from unreacted starting materials and byproducts. The specific solvent system will depend on the polarity of the product.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:
Optimization of Reaction Parameters
For challenging substrates or to improve reaction efficiency, optimization of the following parameters is recommended.
| Parameter | Recommended Starting Conditions | Rationale and Optimization Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%) | For electron-deficient aryl bromides, catalysts with electron-rich and bulky ligands like Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) can be more effective.[11] Modern pre-catalysts (e.g., G3 or G4 palladacycles) can also offer improved activity and air stability. |
| Ligand | (If using a Pd(II) source) dppf | The choice of ligand is crucial. For N-heterocyclic substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can prevent catalyst inhibition by the nitrogen atoms and promote the reaction.[11] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | The base strength and solubility are important. Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in organic solvents. For base-sensitive substrates, weaker bases like K₃PO₄ or organic bases such as triethylamine (TEA) can be explored.[12] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF | The solvent system influences the solubility of the reagents and the activity of the catalyst. Anhydrous conditions using solvents like DMF or toluene can be beneficial, especially if protodeboronation is a concern. The addition of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation step. |
| Temperature | 80-100 °C | Higher temperatures generally increase the reaction rate but can also lead to decomposition of the catalyst or starting materials. The optimal temperature should be determined empirically. |
| Boronic Acid vs. Ester | Arylboronic acid | Boronic acids are generally more reactive than their corresponding pinacol esters.[12] However, for unstable boronic acids prone to protodeboronation, the more stable pinacol esters can be a better choice. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Inactivity: The palladium catalyst may be oxidized or poisoned. | Ensure a strictly inert atmosphere throughout the reaction setup and duration. Use fresh, high-quality catalyst and degassed solvents. Consider using a more robust pre-catalyst. |
| Ineffective Base: The base may not be strong enough or sufficiently soluble. | Switch to a stronger or more soluble base like Cs₂CO₃. Ensure the base is finely powdered. | |
| Low Reaction Temperature: The activation energy for the oxidative addition may not be reached. | Gradually increase the reaction temperature, while monitoring for any signs of decomposition. | |
| Protodeboronation | Presence of Water and Strong Base: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. | Use anhydrous solvents and a milder base like KF or K₃PO₄. Using the boronic acid pinacol ester can also mitigate this issue. |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. | Thoroughly degas the solvent and maintain a strict inert atmosphere. |
| Formation of Byproducts | Dehalogenation of Starting Material: The bromo-substituent is replaced by a hydrogen atom. | This can be promoted by certain ligands and bases. Screening different catalyst/ligand combinations may be necessary. |
| Poor Solubility of Reagents | Inappropriate Solvent: The starting materials or intermediates may not be fully dissolved. | Try a different solvent system. For highly insoluble substrates, higher boiling point solvents like DMF or toluene at elevated temperatures may be required.[13] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-C bond formation at the 7-position of the benzodiazepine core. The protocol and optimization guidelines presented in this application note provide a comprehensive framework for researchers to successfully synthesize novel 7-aryl-benzodiazepine derivatives. A thorough understanding of the reaction mechanism and the key parameters influencing its outcome is essential for achieving high yields and purity, ultimately accelerating the drug discovery and development process.
References
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved January 20, 2026, from [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014, March 17). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Separation of Common Benzodiazepine Metabolites. (n.d.). Hamilton Company. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. (n.d.). Annex Publishers. Retrieved January 20, 2026, from [Link]
-
Multiple Suzuki-Miyaura coupling of polybromoarenes with arylboronic acids by using complex 1 a. (continued). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Thin Layer Chromatographic Separation of Benzodiazepine Derivates. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Separation of Common Benzodiazepines. (2025, March 7). LCGC International. Retrieved January 20, 2026, from [Link]
-
Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit. Retrieved January 20, 2026, from [Link]
-
THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINES BY SEVEN DIFFERENT SOLVENT SYSTEMS. (2023, March 1). International Journal of Pharmaceutical Sciences and Research. Retrieved January 20, 2026, from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 20, 2026, from [Link]
-
Research on 1H NMR spectrum optimization of 2,3-benzodiazepines based on conformational isomerism. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Stereochemical characterization of interactions of chiral 1,4-benzodiazepine-2-ones with liver microsomes. (1982). PubMed. Retrieved January 20, 2026, from [Link]
-
7-aryl 1,5-dihydro-benzo[e][5][14]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists. (2008, July 1). PubMed. Retrieved January 20, 2026, from [Link]
-
BJOC - Search Results. (n.d.). Beilstein Journals. Retrieved January 20, 2026, from [Link]
-
Determination of 14 Benzodiazepine Multiresidues in Aquaculture Environment by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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- 4. 7-aryl 1,5-dihydro-benzo[e][1,4]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you improve your reaction yields and final product purity.
Section 1: Overview of the Synthetic Workflow
The synthesis of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine is a multi-step process that requires careful control of reaction conditions at each stage. The general strategy involves the formation of the core benzodiazepine structure, followed by reduction and subsequent protection of the amine. Below is a representative workflow that forms the basis for our troubleshooting guide.
Caption: General synthetic workflow for 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Issue 1: Low Yield During Formation of the Benzodiazepine Core
Question: My cyclization reaction to form 7-bromo-1,3-dihydro-2H-benzo[e][1]diazepin-2-one from 2-amino-5-bromobenzophenone and glycine ester hydrochloride is resulting in a low yield (<40%). What are the likely causes and solutions?
Answer:
Low yields in this condensation and cyclization step are common and can typically be attributed to three main factors: incomplete reaction, side-product formation, or issues with the starting materials.
Potential Causes & Recommended Solutions:
-
Water Content: The presence of water can hydrolyze intermediates and interfere with the condensation reaction.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous pyridine as the solvent and ensure the starting materials are dry. The use of molecular sieves can also be beneficial in the reaction mixture. The synthesis of related benzodiazepines often requires heating in pyridine to drive the reaction to completion, which also helps remove any trace amounts of water.[2]
-
-
Reaction Temperature and Time: Insufficient heat or reaction time can lead to incomplete conversion. Conversely, excessive heat can cause decomposition.
-
Solution: The optimal temperature for this cyclization is typically between 110-120°C.[2] Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration. A kinetic study plotting conversion over time can help optimize this for your specific setup.
-
-
Base Strength and Stoichiometry: Pyridine acts as both a solvent and a base to neutralize the HCl salt of the glycine ester. If the basicity is insufficient, the free amine required for the reaction will not be fully generated.
-
Solution: Ensure at least two equivalents of pyridine are present relative to the glycine ester hydrochloride. While pyridine is standard, some protocols for similar cyclizations benefit from the addition of a catalytic amount of a stronger, non-nucleophilic base, although this should be approached with caution to avoid side reactions.
-
-
Side Reactions: The primary amine of 2-amino-5-bromobenzophenone can potentially form dimers or other byproducts if not efficiently trapped by the glycine derivative.
-
Solution: This is often a concentration-dependent issue. Ensure proper stirring and maintain the recommended concentration of reactants. Adding the glycine ester portionwise, rather than all at once, can sometimes help maintain a low concentration of the reactive intermediate and favor the desired intramolecular cyclization. Many syntheses of 1,4-benzodiazepines are sensitive to reaction conditions, with side reactions being a common challenge.[3]
-
Issue 2: Incomplete Reduction of the Amide
Question: I am having trouble with the reduction of the amide in 7-bromo-1,3-dihydro-2H-benzo[e][1]diazepin-2-one to the corresponding tetrahydrodiazepine. My TLC/LC-MS analysis shows a mix of starting material and product. How can I improve this step?
Answer:
The reduction of the cyclic amide (lactam) to a cyclic amine is a challenging transformation that requires a powerful reducing agent. Incomplete reduction is a frequent problem.
Potential Causes & Recommended Solutions:
-
Choice and Activity of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the standard reagent for this transformation due to its high reactivity. Borane (BH₃) complexes can also be used but may require different conditions. The activity of LiAlH₄ is highly dependent on its handling and storage.
-
Solution: Use a fresh, unopened bottle of LiAlH₄ or titrate your existing stock to determine its exact molarity. Always handle LiAlH₄ under an inert atmosphere (Argon or Nitrogen) as it reacts violently with moisture. Ensure the reaction solvent (typically THF) is anhydrous.
-
-
Stoichiometry of Reducing Agent: An insufficient amount of hydride will lead to incomplete reaction.
-
Solution: A theoretical 2 equivalents of LiAlH₄ are needed to reduce an amide to an amine. However, in practice, a molar excess of 3-4 equivalents is often required to drive the reaction to completion and account for any quenching by trace water or other impurities.
-
-
Reaction Temperature: These reductions are often exothermic and require careful temperature control.
-
Solution: Begin the addition of the substrate to the LiAlH₄ suspension at 0°C to control the initial exotherm. After the addition is complete, slowly warm the reaction to room temperature and then reflux to ensure the reaction goes to completion. The higher temperature is necessary to break down the stable aluminum-oxygen intermediates formed during the reaction.
-
-
Workup Procedure: The workup for LiAlH₄ reactions is critical for liberating the amine product from the aluminum salts. An improper workup can lead to low isolated yields.
-
Solution: Employ the Fieser workup method. After cooling the reaction mixture to 0°C, cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is designed to produce granular aluminum salts that are easily filtered, leading to a cleaner product solution and improved yields.
-
Issue 3: Low Yield or Incomplete Reaction During Boc-Protection
Question: The final Boc-protection step is giving me a low yield of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine. How can I optimize this?
Answer:
Boc protection is generally a high-yielding reaction, so low yields often point to specific, correctable issues in the reaction setup. The key is to ensure the amine is sufficiently nucleophilic and that the electrophile, (Boc)₂O, is not consumed by side reactions.[4]
Caption: Troubleshooting logic for the Boc protection step.
Potential Causes & Recommended Solutions:
-
Insufficient Basicity: The reaction generates tert-butanol and CO₂, which can form carbonic acid, protonating the starting amine and rendering it unreactive. A base is required to neutralize this and to deprotonate the amine, increasing its nucleophilicity.
-
Solution: Use at least 1.1 to 1.5 equivalents of a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Avoid using bases like pyridine if possible, as they can sometimes act as nucleophilic catalysts and lead to side products.
-
-
Use of a Nucleophilic Catalyst (DMAP): The secondary amine in the tetrahydro-benzo[e]diazepine ring is sterically hindered.
-
Solution: For sterically hindered amines, the addition of a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a hyper-nucleophilic acylation catalyst.
-
-
Solvent Choice: The choice of solvent can impact reaction rates and solubility.
-
Solution: Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices. They are aprotic and do a good job of solvating both the polar amine and the nonpolar (Boc)₂O. Ensure the solvent is anhydrous.
-
| Parameter | Condition A (Standard) | Condition B (Optimized for Hindered Amine) |
| Reagent | (Boc)₂O (1.1 eq) | (Boc)₂O (1.2 eq) |
| Base | Triethylamine (1.2 eq) | DIPEA (1.5 eq) |
| Catalyst | None | DMAP (0.05 eq) |
| Solvent | DCM | Anhydrous DCM |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | 60-80% | >90% |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the critical role of the Boc protecting group in this synthesis and subsequent applications? The tert-butoxycarbonyl (Boc) group is an essential tool in organic synthesis for temporarily masking the reactivity of an amine.[4] In the context of synthesizing derivatives of 7-bromo-tetrahydro-benzo[e]diazepine, its role is twofold:
-
Enabling Selective Functionalization: The tetrahydro-benzo[e]diazepine core has two nitrogen atoms. Protecting the N4 nitrogen with a Boc group allows for selective chemical modification at the N1 position in subsequent synthetic steps.
-
Modulating Physicochemical Properties: The Boc group increases the lipophilicity of the molecule, which can significantly alter its solubility, making purification by column chromatography easier and potentially improving its handling characteristics. The Boc group is stable to a wide range of reaction conditions but can be easily removed with mild acid (like TFA), making it a versatile and orthogonal protecting group.[5]
Q2: What are the key analytical techniques for monitoring reaction progress and characterizing the final product? A multi-faceted analytical approach is crucial for ensuring the success of this synthesis.
-
Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to observe the disappearance of starting material and the appearance of the product spot. Staining with potassium permanganate or ninhydrin can be useful for visualizing amines.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on reaction conversion and purity of the isolated product.[6][7]
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of intermediates and the final product. Electrospray ionization (ESI) is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[6] Key signals to look for in the final product include the characteristic large singlet around 1.5 ppm from the nine protons of the Boc group and the aromatic protons' splitting pattern, which confirms the substitution on the benzene ring.
Q3: What are common side products and how can they be minimized? During the cyclization step, incomplete reaction can lead to the formation of an amide intermediate that has not cyclized. Over-reduction in the second step is less common but could lead to cleavage of the C-N bonds under harsh conditions. In the final Boc-protection step, if the starting material is wet, (Boc)₂O can hydrolyze. The best way to minimize all side products is to use high-purity, anhydrous reagents and solvents, maintain an inert atmosphere for sensitive reactions (like the LiAlH₄ reduction), and closely monitor the reaction's progress by TLC to avoid over-running or under-running the reaction time.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione. (n.d.). Google Patents.
- Sternbach, L. H., & Fryer, R. I. (1970). A new synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1, 4‐benzodiazepin‐2‐one. Journal of Heterocyclic Chemistry, 7(5), 1177-1178.
-
Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). (n.d.). Scribd. Retrieved January 21, 2026, from [Link]
- Zhu, J., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
- Li, W., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(10), 2634.
-
Kamal, A., et al. (2015). An Update on the Synthesis of Pyrrolo[1]benzodiazepines. Molecules, 20(8), 14871-14917.
-
A Study Of Some Of The Reactions Involved In The Synthesis Of The 1,4 Benzodiazepines. (1985). University of Nairobi. Retrieved January 21, 2026, from [Link]
- Chobe, S. S., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1-7.
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). OUCI. Retrieved January 21, 2026, from [Link]
-
Benzodiazepine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (n.d.). International Science Community Association. Retrieved January 21, 2026, from [Link]
- Gnaho, F., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 1-11.
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019). Hindawi. Retrieved January 21, 2026, from [Link]
- Li, W., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(10), 2634.
-
Al-Hiari, Y., et al. (2007). Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][1]benzodiazepine-3-carboxylic Derivatives. Jordan Journal of Pharmaceutical Sciences, 1(1), 32-42.
-
Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Al-Hiari, Y., et al. (2007). Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][1]benzodiazepine-3-carboxylic Derivatives. Jordan Journal of Pharmaceutical Sciences, 1(1), 32-42.
-
The Combinatorial Synthesis and Chemical and Biological Evaluation of a 1,4-Benzodiazepine Library. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Sangameswaran, L., et al. (1986). Purification of a benzodiazepine from bovine brain and detection of benzodiazepine-like immunoreactivity in human brain. Proceedings of the National Academy of Sciences, 83(23), 9236-9240.
- Szatkowska, P., et al. (2016). Analytical methods for determination of benzodiazepines. A short review. Herba Polonica, 62(1), 67-81.
-
Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
EFFECT OF CATALYST ON SYNTHESIS OF 1, 5- BENZODIAZEPINE DERIVATIVES AND EVALUATION OF THEIR PHARMACOLOGICAL ACTIVITY. (2017). Zenodo. Retrieved January 21, 2026, from [Link]
-
An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1]diazepines, and Their Cytotoxic Activity. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
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- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Boc-Protected Benzodiazepine Intermediates
Welcome to the technical support guide for the purification of Boc-protected benzodiazepine intermediates. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and purifying these valuable compounds. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability under many reaction conditions and its straightforward removal under acidic conditions.[1] However, its application in the synthesis of benzodiazepine scaffolds is not without challenges.
This guide provides in-depth, experience-driven advice in a question-and-answer format to address the specific issues you may encounter. We will delve into the "why" behind the problems and the "how" of their solutions, ensuring that every protocol is a self-validating system for achieving high purity.
Troubleshooting Common Purification Issues
Question 1: My Boc-protected benzodiazepine intermediate is an oil that is difficult to handle and purify. How can I solidify it?
This is a frequent challenge, as even simple Boc-protected amino acids can present as viscous oils.[2] The inability to crystallize is often due to residual solvents, hygroscopic properties, or the presence of minor impurities that inhibit lattice formation.
Causality and Solution:
-
Residual Solvents: Trace amounts of reaction solvents (e.g., DMF, DMSO) or extraction solvents can act as "anti-solvents" for crystallization. Ensure your product is thoroughly dried under high vacuum, potentially with gentle heating if the compound is thermally stable.
-
Hygroscopic Nature: Some compounds readily absorb atmospheric moisture, preventing solidification.[2] Drying all glassware scrupulously and handling the material under an inert atmosphere (like nitrogen or argon) can be beneficial.
-
Impurity-Driven Inhibition: Even small amounts of structurally similar impurities can disrupt the crystal lattice.
-
Trituration Protocol: A highly effective technique is trituration. This involves stirring the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble.
Step-by-Step Trituration/Solidification Protocol:
-
Place the crude oil in a round-bottom flask with a stir bar.
-
Add a non-polar solvent such as diethyl ether, n-hexane, or a mixture of the two (start with 5-10 volumes relative to the estimated mass of the oil).[2][3]
-
Stir the mixture vigorously at room temperature. The oil may initially stick to the sides, but mechanical agitation will encourage it to disperse.
-
Observe for the formation of a white precipitate or solid. This process can take anywhere from 30 minutes to several hours.
-
Once solidification is complete, collect the product by vacuum filtration.
-
Wash the solid with a generous amount of the cold trituration solvent to remove any remaining soluble impurities.[4]
-
Dry the resulting solid under high vacuum.
-
Seed Crystal Induction: If a small amount of the pure solid has been obtained previously, adding a "seed crystal" to the oil can initiate crystallization.[3]
Question 2: I am seeing partial or complete loss of the Boc group during silica gel flash chromatography. What is causing this and how can I prevent it?
The Boc group is notoriously sensitive to acidic conditions.[5][6] While silica gel is generally considered a mild stationary phase, its surface is inherently acidic and can catalyze the deprotection of sensitive substrates like Boc-protected amines.
Causality and Solution:
The acidic silanol groups (Si-OH) on the surface of the silica gel can protonate the carbamate oxygen, initiating the cleavage of the Boc group to release the free amine, carbon dioxide, and isobutylene.[7] This is often exacerbated by prolonged exposure on the column and the use of certain solvents.
Preventative Measures:
-
Neutralize the Silica Gel: Before preparing your column, create a slurry of the silica gel in the initial mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) and add 0.5-1% triethylamine (Et₃N) or another volatile base. This deactivates the acidic sites on the silica surface.
-
Use a Buffered Mobile Phase: Incorporating a small amount of a volatile base like triethylamine (0.1-0.5%) in your eluent system can maintain a neutral to slightly basic environment throughout the purification, protecting the Boc group.
-
Minimize Residence Time: A well-optimized gradient and appropriate column size can minimize the time the compound spends on the column, reducing the opportunity for degradation.
-
Alternative Stationary Phases: Consider using deactivated or neutral stationary phases, such as neutral alumina, if your compound is particularly acid-sensitive.
Workflow for Acid-Sensitive Chromatography
Caption: Decision workflow for choosing a chromatography method.
Question 3: My final product purity is low due to a co-eluting impurity. What are some common side-products and how can I separate them?
In the synthesis of Boc-protected benzodiazepines, several impurities can arise from the starting materials or side reactions.
Common Impurities and Separation Strategies:
| Impurity Type | Origin | Identification | Purification Strategy |
| Unreacted Starting Material | Incomplete reaction | TLC, HPLC, NMR | Optimize reaction conditions (time, temperature, stoichiometry). Usually separable by flash chromatography with a well-chosen solvent system. |
| Deprotected Amine | Premature Boc group loss | TLC (more polar spot), LC-MS | See Question 2. If already formed, can be removed by an acidic wash (liquid-liquid extraction) if the desired product is not basic. |
| tert-Butylated Byproducts | Alkylation of electron-rich sites by the tert-butyl cation formed during deprotection[8] | NMR (new singlet at ~1.3 ppm), LC-MS | This is more common during the deprotection step, but can occur if acidic conditions are used upstream. Careful chromatography is required; often these byproducts are less polar. |
| Di-Boc Protected Species | Over-protection if multiple amine sites are present | LC-MS (higher mass), NMR | Stoichiometric control of Boc₂O is crucial. Separation can be challenging due to similar polarity. A reverse-phase HPLC may offer better resolution. |
Step-by-Step Liquid-Liquid Extraction for Removing Basic Impurities:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl). The basic impurity (like the deprotected amine) will be protonated and move to the aqueous layer.
-
Separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[4]
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of my Boc-protected intermediate? High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards.[9][10] HPLC, particularly with a mass spectrometry detector (LC-MS), is excellent for identifying and quantifying impurities.[11] ¹H NMR is crucial for confirming the structure and the presence of the characteristic nine-proton singlet of the Boc group's tert-butyl protons.
Q2: Can I use reverse-phase HPLC with a TFA-containing mobile phase to purify my Boc-protected compound? This is risky and requires careful management. Trifluoroacetic acid (TFA) is a strong acid used to cleave Boc groups.[6] While low concentrations (e.g., 0.1% TFA) are common in reverse-phase HPLC, prolonged exposure or concentration of the fractions can lead to significant deprotection.[12] If you must use these conditions, immediately neutralize the collected fractions with a base like triethylamine and work them up quickly.[12] Using formic acid as a less acidic alternative is possible, though it may compromise peak shape and resolution.[12]
Q3: My Boc-protected benzodiazepine is a solid, but I'm struggling to find a good recrystallization solvent system. What's a good starting point? Recrystallization is an excellent method for achieving high purity.[13][14] The goal is to find a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.
-
Initial Screening: Start with solvents like ethyl acetate/hexane, dichloromethane/ether, or acetone/water.
-
Vapor Diffusion: For difficult-to-crystallize compounds, vapor diffusion is a powerful technique. Dissolve your product in a small amount of a relatively polar, higher-boiling solvent (like THF or DCM). Place this vial inside a larger, sealed jar containing a more non-polar, lower-boiling "anti-solvent" (like n-pentane or hexane). The anti-solvent will slowly diffuse into your product solution, gradually inducing crystallization.[15]
Q4: Are there any "greener" alternatives to chlorinated solvents like dichloromethane for purification? Yes, and their use is highly encouraged. Many purifications can be successfully performed using solvent systems based on ethyl acetate and heptane/hexane, which are environmentally preferable to dichloromethane.[8] For Boc deprotection steps, replacing TFA with solid acids like p-toluenesulfonic acid (pTSA) is also a greener alternative.[16]
Q5: Can the Boc group be removed thermally without acid? Yes, thermal deprotection is a viable, catalyst-free method, though it requires high temperatures (often >150 °C).[17] This can be advantageous for substrates with other acid-sensitive functional groups.[18] However, the high temperatures may not be suitable for all benzodiazepine scaffolds and could cause other side reactions.
This guide is intended to provide a strong foundation for troubleshooting common purification challenges. Successful purification relies on a combination of understanding the underlying chemical principles and methodical, empirical optimization.
References
-
Sanguedolce, G., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]
-
Organic Chemistry (2022). Boc Deprotection Mechanism. YouTube. Available at: [Link]
-
ResearchGate (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable (n.d.). BOC Deprotection. Wordpress. Available at: [Link]
-
Tome, M. E., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available at: [Link]
-
Patsnap (n.d.). Crystallization method of Boc-amino acid. Eureka. Available at: [Link]
-
MDPI (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]
- Google Patents (n.d.). EP0340064B1 - Benzodiazepines, process and intermediates for their preparation and their use in therapy.
-
Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
ResearchGate (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available at: [Link]
-
ResearchGate (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Available at: [Link]
-
ResearchGate (2025). Analytical methods for determination of benzodiazepines. A short review. Available at: [Link]
-
NIH (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Available at: [Link]
-
ACS Publications (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
- Google Patents (n.d.). US3340253A - Preparation of certain benzodiazepine compounds.
-
Master Organic Chemistry (n.d.). Amine Protection and Deprotection. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable (n.d.). Thermal Methods. Wordpress. Available at: [Link]
-
DSpace (n.d.). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. Available at: [Link]
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troubleshooting side reactions in benzodiazepine synthesis
Technical Support Center: Benzodiazepine Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for benzodiazepine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this critical class of molecules. The inherent challenges in constructing the seven-membered diazepine ring, coupled with the reactivity of various intermediates, often lead to a range of side reactions that can impact yield, purity, and scalability.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice. Our goal is to empower you to not only solve the immediate issues in your experiments but also to build a robust, self-validating synthetic strategy.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific, common issues encountered during the synthesis of 1,4-benzodiazepines, using the well-established Sternbach synthesis of Diazepam as a primary example.
Q1: My final product yield is significantly lower than expected. What are the primary causes and how can I fix this?
Low yield is one of the most frequent challenges, often stemming from one of three main issues: incomplete cyclization, hydrolysis of key intermediates, or product degradation during workup.
Possible Cause 1: Incomplete Cyclization
The cyclization of the N-substituted amino acid intermediate to form the seven-membered ring is often the rate-limiting and most challenging step.
-
The "Why": The formation of a seven-membered ring is entropically disfavored compared to five- or six-membered rings.[1] The reaction requires sufficient thermal energy to overcome this barrier and facilitate the intramolecular condensation, which expels a molecule of water. Insufficient heat or inefficient water removal can stall the reaction, leaving a significant amount of the linear amino acid intermediate in the reaction mixture.
-
Troubleshooting Protocol:
-
Verify Thermal Conditions: Ensure your reaction is reaching and maintaining the target reflux temperature (typically in a solvent like pyridine or acetic acid). Use a calibrated thermometer placed directly in the reaction mixture.
-
Facilitate Water Removal: If not already in use, consider employing a Dean-Stark apparatus to azeotropically remove water as it forms, driving the equilibrium toward the cyclized product.
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting intermediate. If the reaction stalls, a prolonged reaction time or a slight increase in temperature may be necessary.
-
Possible Cause 2: Hydrolysis of the Imine Intermediate
The 1,4-benzodiazepine structure contains an imine moiety (a carbon-nitrogen double bond) within the seven-membered ring. This functional group is susceptible to hydrolysis, especially under acidic conditions, which can cleave the ring.[2][3][4][5][6]
-
The "Why": The mechanism involves protonation of the imine nitrogen, making the carbon atom highly electrophilic and susceptible to nucleophilic attack by water.[2][3] This process is reversible and can lead to the formation of the 2-aminobenzophenone precursor, effectively reversing the cyclization.
-
Preventative Measures:
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Reagents should be stored over desiccants. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent atmospheric moisture from entering the system.
-
Controlled Workup: During the aqueous workup, avoid prolonged exposure to strongly acidic conditions. Neutralize the reaction mixture promptly but carefully to avoid temperature spikes.
-
Workflow for Diagnosing Low Yield
Caption: A systematic workflow for identifying unknown synthesis byproducts.
References
- A Comparative Guide to HPLC Analysis for Purity Determination of Benzodiazepines from 2-Aminophenyl Ketoximes. (n.d.). Benchchem. Retrieved January 21, 2026.
- WO2005054211A1 - A method of purification of lorazepam. (n.d.).
- Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019). Journal of Analytical Methods in Chemistry.
- Troubleshooting low yield in benzodiazepine synthesis from N-(2-Benzoyl-4-chlorophenyl)formamide. (2025). Benchchem.
- CZ298518B6 - Purification process of Lorazepam. (n.d.).
- Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019).
- Benzodiazepines: The Accidental Tranquilizers. (2020). Psychology Today.
- Identification, synthesis and characterization of principal process related potential impurities in Diazepam. (2015). Journal of Chemical and Pharmaceutical Research.
- Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 21, 2026.
- Imine and Enamine Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved January 21, 2026.
- Analytical methods for determination of benzodiazepines. A short review. (2015).
- Leo Sternbach. (n.d.). Wikipedia. Retrieved January 21, 2026.
- Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2014).
- A Study Of Some Of The Reactions Involved In The Synthesis Of The 1,4 Benzodiazepines. (n.d.). University of Nairobi Repository.
- The history of benzodiazepines. (2017). PubMed.
- Synthesis of diazepam developed by Sternbach. (n.d.).
- Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). RSC Advances.
- Diazepam (Valium) Synthesis. (n.d.). designer-drug.com. Retrieved January 21, 2026.
- Hydrolysis of imines to give ketones (or aldehydes). (n.d.). Master Organic Chemistry. Retrieved January 21, 2026.
- Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022). Frontiers in Chemistry.
- Hydrolysis of Imines and Enamines Explained. (2021). YouTube.
- Synthesis of Diazepam. (2020). YouTube.
- Chlordiazepoxide. (n.d.). Wikipedia. Retrieved January 21, 2026.
- Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. (1998). Journal of the Chemical Society, Dalton Transactions.
- US3860575A - Purification of benzodiazepine derivatives. (n.d.).
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2016). Molecules.
- Benzodiazepine. (n.d.). Wikipedia. Retrieved January 21, 2026.
- A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. (2008). The Journal of Organic Chemistry.
- Chlordiazepoxide. (n.d.). PubChem. Retrieved January 21, 2026.
- Chlordiazepoxide | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved January 21, 2026.
- Chlordiazepoxide: MedlinePlus Drug Information. (n.d.). MedlinePlus. Retrieved January 21, 2026.
- 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (n.d.).
- Imine Hydrolysis. (2018). YouTube.
- Chlordiazepoxide. (2024).
- Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (2012).
- Synthesis, Alkylation Activity and Physico-chemical Evaluation of Benzodiazepine Linked Nitrogen Mustard Agent to Penetrate the Blood-Brain Barrier. (n.d.). Asian Journal of Chemistry.
- Extraction of Prescription and Designer Benzodiazepines Using Clean Screen® BNZ. (2025). United Chemical Technologies (UCT).
- How to Separate Benzodiazepine Metabolites. (2024). News-Medical.Net.
- [The Analysis and Stability of Various 1,4-benzodiazepines of Pharmaceutical Interest. 2. Ring Contraction of Nordiazepam and Clonazepam. pH-Dependence of Hydrolytic Cleavage of diazepam(Faustan) and Use of Kinetic Methods for Determination of Stability Behavior of Diazepam in Solutions of the Ampoules]. (1974). Pharmazie.
- New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). Pharmaceuticals.
- Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. (2022). Biomolecules.
- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
- Mechanism of Action. (n.d.). Benzodiazepine Information Coalition. Retrieved January 21, 2026.
- Paradoxical reactions to benzodiazepines: literature review and tre
- Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. (1995).
- Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as c
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- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. [The analysis and stability of various 1,4-benzodiazepines of pharmaceutical interest. 2. Ring contraction of nordiazepam and clonazepam. pH-Dependence of hydrolytic cleavage of diazepam(Faustan) and use of kinetic methods for determination of stability behavior of diazepam in solutions of the ampoules] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Choice for 7-Bromo-Benzodiazepine Functionalization
Welcome to the Technical Support Center for the functionalization of 7-bromo-benzodiazepines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this privileged scaffold. Benzodiazepines are a cornerstone in medicinal chemistry, and the ability to precisely modify their structure is crucial for developing novel therapeutics.[1][2] The 7-bromo position serves as a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to not only offer solutions to common experimental hurdles but also to provide the underlying scientific reasoning to empower you to make informed decisions in your research.
Table of Contents
-
Troubleshooting Guides & FAQs
-
Buchwald-Hartwig Amination
-
Suzuki-Miyaura Coupling
-
Sonogashira Coupling
-
General Troubleshooting
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 7-Bromo-Benzodiazepines
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 7-Bromo-Benzodiazepines
-
Protocol 3: General Procedure for Sonogashira Coupling of 7-Bromo-Benzodiazepines
-
-
Data Summaries
-
Table 1: Ligand Screening for the Buchwald-Hartwig Amination of a 7-Bromo-Benzodiazepine Derivative
-
-
References
Troubleshooting Guides & FAQs
This section addresses specific challenges you may encounter during the functionalization of 7-bromo-benzodiazepines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success is highly dependent on the careful selection of the catalyst system.[2][3]
Question: My Buchwald-Hartwig amination of a 7-bromo-benzodiazepine is showing low to no conversion. What are the likely causes and how can I improve the yield?
Answer: Low conversion in Buchwald-Hartwig amination of 7-bromo-benzodiazepines can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: This is the most critical parameter. The electronic and steric properties of the phosphine ligand play a crucial role. For electron-rich aryl bromides like 7-bromo-benzodiazepines, bulky, electron-rich dialkylbiarylphosphine ligands are often the most effective. A ligand screening is highly recommended. For instance, in a study involving the amination of (3R)-7-Bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, XPhos was found to provide 100% conversion, outperforming other ligands like DavePhos and JohnPhos.[2]
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed and dry.[4] Catalyst deactivation can also occur at elevated temperatures over prolonged reaction times.
-
Base Selection: The choice of base is critical and often interdependent with the ligand. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice for neutral and electron-rich aryl bromides.[4] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) might be necessary, though they may require higher reaction temperatures or longer reaction times.[4]
-
Solvent: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions due to their ability to dissolve the organometallic intermediates and their relatively high boiling points.[3] For particularly insoluble substrates, a co-solvent like THF might be beneficial.[2]
Question: I'm observing significant hydrodehalogenation (replacement of bromine with hydrogen) as a side product. What can be done to minimize this?
Answer: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl bromides. It often arises from the reaction of the aryl-palladium(II) intermediate with trace amounts of water or other proton sources, or via β-hydride elimination from the amide in the catalytic cycle. To mitigate this:
-
Ensure Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents. The use of freshly distilled solvents and dry, high-purity reagents is crucial.
-
Ligand Choice: Some ligands are more prone to promoting side reactions. Bulky ligands that favor rapid reductive elimination to form the C-N bond can often outcompete the hydrodehalogenation pathway.
-
Temperature Control: While higher temperatures can increase the rate of the desired reaction, they can also accelerate catalyst decomposition and side reactions.[4] Running the reaction at the lowest effective temperature can sometimes reduce hydrodehalogenation. Consider a temperature screen from 80 °C to 110 °C.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.
Question: My Suzuki coupling of a 7-bromo-benzodiazepine with an arylboronic acid is sluggish and gives low yields. How can I optimize this reaction?
Answer: Sluggish Suzuki couplings can often be traced back to the catalyst system and reaction conditions.
-
Catalyst and Ligand: While some Suzuki couplings can proceed without a ligand (phosphine-free), the use of a suitable ligand is generally recommended for challenging substrates.[5] For electron-rich aryl bromides, ligands such as SPhos, XPhos, or RuPhos are often effective. The choice of palladium precursor is also important; Pd(OAc)₂ and Pd₂(dba)₃ are common choices.[6]
-
Base and Solvent System: A base is required to activate the boronic acid. A common and effective system is an aqueous solution of a carbonate base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) with a solvent like dioxane, toluene, or DME.[6] The water in the solvent mixture plays a crucial role in the catalytic cycle.
-
Boronic Acid Quality: Boronic acids can dehydrate over time to form cyclic boroxines, which are often less reactive.[4] Using fresh, high-quality boronic acid is essential. If the quality is suspect, consider using the corresponding boronate ester (e.g., a pinacol ester), which is more stable.
-
Inert Atmosphere: Although some Suzuki couplings are relatively air-tolerant, performing the reaction under an inert atmosphere is good practice to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst.[4]
Sonogashira Coupling
The Sonogashira coupling is the method of choice for introducing alkyne moieties.
Question: I am attempting a Sonogashira coupling with my 7-bromo-benzodiazepine and a terminal alkyne, but I am observing significant alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
Answer: Glaser coupling is a common side reaction in Sonogashira couplings, especially when the reaction is sluggish. Here are some strategies to favor the desired cross-coupling:
-
Copper Co-catalyst: The traditional Sonogashira coupling requires a copper(I) co-catalyst, typically CuI.[4] The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center. However, the copper catalyst is also responsible for the oxidative homocoupling of the alkyne.
-
Copper-Free Conditions: To avoid Glaser coupling, consider a copper-free Sonogashira protocol. These reactions often require a palladium catalyst with a specific ligand, such as a bulky electron-rich phosphine, and a suitable base, often an amine base like triethylamine or diisopropylamine, which can also act as the solvent.
-
Reaction Conditions: Running the reaction under a strictly oxygen-free atmosphere is critical to suppress Glaser coupling. Degassing the solvent and reagents thoroughly is essential. Using a slight excess of the alkyne can also help to drive the cross-coupling reaction to completion. The choice of the palladium source is also important, with PdCl₂(PPh₃)₂ being a common choice for Sonogashira reactions.[4]
General Troubleshooting
Question: How do I choose the initial catalyst system for my 7-bromo-benzodiazepine functionalization?
Answer: A logical starting point is to consult the literature for similar transformations on related substrates. For 7-bromo-benzodiazepines, palladium catalysis is the most reported method.[7][8] Below is a decision-making workflow to guide your initial catalyst selection.
Caption: Catalyst selection workflow for 7-bromo-benzodiazepine functionalization.
Experimental Protocols
The following are general starting procedures. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 7-Bromo-Benzodiazepines
This protocol is adapted from a successful amination of a 7-bromo-benzodiazepine derivative.[2][9]
-
Reaction Setup: To an oven-dried Schlenk tube, add the 7-bromo-benzodiazepine (1.0 eq.), the amine coupling partner (1.2 eq.), and a magnetic stir bar.
-
Catalyst/Ligand/Base Addition: In a glovebox or under a positive flow of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.), XPhos (0.10 eq.), and sodium tert-butoxide (1.4 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 7-Bromo-Benzodiazepines
This protocol is a general method for Suzuki-Miyaura coupling of aryl bromides.[6]
-
Reaction Setup: To a round-bottom flask, add the 7-bromo-benzodiazepine (1.0 eq.), the boronic acid or boronate ester (1.1-1.5 eq.), and a magnetic stir bar.
-
Catalyst/Base Addition: Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd(OAc)₂ (0.05 eq.) and a suitable phosphine ligand (e.g., SPhos, 0.10 eq.). Add the base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a mixture of a degassed organic solvent (e.g., 1,4-dioxane, toluene, or DME) and degassed water (typically a 3:1 to 5:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of 7-Bromo-Benzodiazepines
This is a general procedure for a copper-catalyzed Sonogashira coupling.
-
Reaction Setup: To a Schlenk flask, add the 7-bromo-benzodiazepine (1.0 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.). Finally, add the terminal alkyne (1.1-1.5 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Summaries
The following table summarizes a ligand screening for the Buchwald-Hartwig amination of (3R)-7-Bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one with aniline, demonstrating the critical impact of ligand choice on reaction efficiency.[2]
Table 1: Ligand Screening for the Buchwald-Hartwig Amination of a 7-Bromo-Benzodiazepine Derivative
| Entry | Ligand | Conversion (%) |
| 1 | Trioctylphosphine | 0 |
| 2 | Methyldiphenylphosphine | 0 |
| 3 | Tri(o-tolyl)phosphine | 0 |
| 4 | DavePhos | 67 |
| 5 | XPhos | 100 |
| 6 | JohnPhos | 89 |
| 7 | 2-(Di-tert-butylphosphino)-1-phenylindole | 100 |
| 8 | APhos | 81 |
| 9 | tBuBrettPhos | 0 |
Reaction conditions: 1.0 mmol of aryl halide, 1.2 mmol of aniline, 5 mol% Pd₂(dba)₃, 10 mol% ligand, 1.4 mmol KOtBu and 2 mL of toluene at 90 °C.[2]
References
-
Christodoulou, M. S., Beccalli, E. M., & Giofrè, S. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 10(6), 634. [Link]
- Griffin, R. J., & Henderson, A. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide for the Synthetic Chemist. John Wiley & Sons.
-
Ochoa-Puentes, C., & Rivas, F. (2021). Benzodiazepines: Their Use either as Essential Medicines or as Toxics Substances. IntechOpen.[Link]
-
Fernando, M. R. T., et al. (2021). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry, 12(10), 1737-1745. [Link]
-
Che-Jen, H., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1988-1991. [Link]
-
So, C. M., & Kwong, F. Y. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(17), 7147-7164. [Link]
-
Bunnelle, E. M., et al. (1997). Palladium(II)-mediated coupling reactions of bromo- and iodo-1H-1,4-benzodiazepine-2,5-diones. A route to functionalized benzodiazepinediones. The Journal of Organic Chemistry, 62(8), 2612-2622. [Link]
-
Kuznetsov, A. G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18051-18063. [Link]
-
Moosmann, B., & Auwärter, V. (2021). Designer Benzodiazepines: A Review of Toxicology and Public Health Risks. International Journal of Molecular Sciences, 22(12), 6296. [Link]
-
Al-Said, M. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17804. [Link]
-
ACS Publications. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry.[Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
- BenchChem Application Notes. (2025). Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.
- National Institutes of Health. (2017). Palladium-Catalyzed Direct (Het)
- National Institutes of Health. (2013).
-
Hvozdovska, N., & Ujváry, I. (2022). Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects. Pharmaceuticals, 15(8), 1004. [Link]
- Probst, N. P., Deprez, B., & Willand, N. (2016). Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Tetrahedron Letters, 57(10), 1066–1070.
- Reddy, V. P., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Advances, 5(118), 97587-97595.
-
Griffin, C. E., et al. (2013). Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. The Ochsner Journal, 13(2), 214–223. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Christodoulou, M. S., Beccalli, E. M., & Giofrè, S. (2020). Palladium-Catalyzed Benzodiazepines Synthesis.
- Felpin, F.-X., & Fouquet, E. (2010). Suzuki—Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. ChemSusChem, 3(11), 1268-1272.
- Ciossani, G., et al. (2015). New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. Journal of Medicinal Chemistry, 58(6), 2849–2863.
- Fernando, M. R. T., et al. (2021). Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry.
- Ghasemzadeh, M. A., & Atarod, M. (2024). An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the. RSC Advances, 14(1), 1-12.
- Christodoulou, M. S., Beccalli, E. M., & Giofrè, S. (2020). Palladium-Catalyzed Benzodiazepines Synthesis.
- Probst, N. P., Deprez, B., & Willand, N. (2016). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes.
-
Ellman Laboratory. C-H Functionalization. Yale University.[Link]
- Le, V.-D., & Krska, S. W. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 13(31), 8458-8462.
- Davies, H. M. L., & Morton, D. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(2), 343-351.
Sources
- 1. Benzodiazepines: Their Use either as Essential Medicines or as Toxics Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Benzodiazepines Synthesis [mdpi.com]
- 8. Sci-Hub. Palladium-Catalyzed Benzodiazepines Synthesis / Catalysts, 2020 [sci-hub.jp]
- 9. pubs.rsc.org [pubs.rsc.org]
stability and storage conditions for 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine
Welcome to the technical support center for 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this critical intermediate. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during its storage and use in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine?
For optimal long-term stability, 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine should be stored at 2-8°C in a tightly sealed container.[1] Some suppliers also recommend a slightly broader range of 0-8°C . The key is to maintain a consistently cool and dry environment.[1][2][3]
Q2: Can I store this compound at room temperature for short periods?
While short-term storage at room temperature may be unavoidable during experimental setup, it is not recommended for extended periods. Benzodiazepine derivatives can exhibit instability at ambient temperatures, with some showing significant degradation.[4][5] To minimize the risk of degradation, it is best to return the compound to its recommended refrigerated storage as promptly as possible.
Q3: How does the Boc protecting group influence the stability of this molecule?
The tert-butyloxycarbonyl (Boc) protecting group on the amine is sensitive to acidic conditions.[6][7] Exposure to even trace amounts of acid can lead to the cleavage of the Boc group, resulting in the formation of the corresponding unprotected amine. This deprotection can significantly alter the compound's reactivity and performance in subsequent synthetic steps.
Q4: What are the signs of degradation I should look for?
Visual inspection can sometimes reveal degradation. Look for:
-
Color change: A noticeable shift from its initial appearance.
-
Clumping or caking: This could indicate moisture absorption.
For a more definitive assessment, analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot can indicate deprotection.
-
High-Performance Liquid Chromatography (HPLC): A decrease in the area of the main peak and the emergence of new peaks are clear indicators of degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance or diminished integration of the characteristic Boc proton signal (a sharp singlet around 1.4 ppm) is a strong indicator of deprotection.
Q5: Is this compound sensitive to light or air?
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine.
Issue 1: Inconsistent reaction yields or unexpected side products.
If you are experiencing variability in your reaction outcomes, consider the stability of your starting material.
Potential Cause & Explanation:
-
Degradation of the starting material: The most likely cause is the partial or complete deprotection of the Boc group due to improper storage or handling. The presence of the unprotected amine can lead to undesired side reactions, thus lowering the yield of your target product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Experimental Protocol: Purity Assessment by TLC
-
Prepare the TLC plate: Use a silica gel plate.
-
Spot the sample: Dissolve a small amount of your 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on the baseline of the TLC plate.
-
Develop the plate: Place the plate in a developing chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Visualize: After the solvent front has reached a sufficient height, remove the plate, and visualize the spots under UV light. You can also use a staining agent like ninhydrin, which will specifically stain the deprotected amine, appearing as a colored spot.
-
Analyze: A single spot indicates a pure compound. The presence of a more polar spot (lower Rf value) suggests the presence of the deprotected amine.
Issue 2: The compound appears clumpy or has changed color.
Potential Cause & Explanation:
-
Moisture absorption: The compound may be hygroscopic. Absorbed water can lead to physical changes and may also facilitate hydrolytic degradation pathways.
-
Oxidation or light-induced degradation: Changes in color can be indicative of chemical degradation due to exposure to air or light.
Recommended Actions:
-
Dry the compound: If moisture is suspected, the compound can be dried under a high vacuum.
-
Assess purity: After drying, re-assess the purity using the analytical methods described above.
-
Improve storage practices: Ensure the container is tightly sealed and consider storing it in a desiccator within the refrigerator. For long-term storage, flushing the vial with an inert gas before sealing is recommended.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation common in benzodiazepine derivatives.[4][5] |
| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents potential oxidation. |
| Light | Protect from light (Amber vial) | Avoids potential light-induced degradation.[8] |
| Moisture | Store in a dry environment | Prevents hydrolysis and physical changes.[2] |
| pH | Avoid acidic conditions | The Boc protecting group is acid-labile.[6][7] |
Key Mechanistic Insight: Boc Deprotection
The primary degradation pathway of concern under improper storage or during certain experimental workups is the acid-catalyzed cleavage of the Boc protecting group.
Caption: Simplified pathway of acid-catalyzed Boc deprotection.
This reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of carbon dioxide and the formation of a stable tert-butyl cation, which is then eliminated as isobutylene. The resulting free amine is often more reactive and can lead to undesired products in subsequent reactions.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wojciechowska, D., et al. (2022). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. Journal of Analytical Toxicology, 46(7), 816-823. Retrieved from [Link]
-
Wachełko, O., et al. (2022). Stability of benzodiazepines in whole blood samples stored at varying temperatures. ResearchGate. Retrieved from [Link]
-
InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]
Sources
- 1. Search | BLDpharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. 7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine 95% | CAS: 195986-87-9 | AChemBlock [achemblock.com]
- 4. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
Technical Support Center: Synthesis of 1,4-Benzodiazepine Derivatives
Welcome to the technical support center for the synthesis of 1,4-benzodiazepine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to provide you with robust troubleshooting strategies and in-depth explanations of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions that frequently arise during the synthesis of 1,4-benzodiazepines.
Q1: I am struggling with the synthesis of my 2-aminobenzophenone precursor. What are the common pitfalls and alternative routes?
A1: The synthesis of 2-aminobenzophenones is a critical initial step, and its success heavily influences the overall yield and purity of the final 1,4-benzodiazepine derivative. Common challenges often relate to the chosen synthetic route.
The classical approach, Friedel-Crafts acylation of anilines, can be problematic. It often requires harsh conditions and may fail with electron-poor arenes.[1] An alternative is a three-step procedure involving protection of the aniline as an acetanilide, followed by benzoylation and deprotection, which can provide moderate to good yields.[2]
Other modern methods offer broader substrate scope and milder conditions, including:
-
Palladium-catalyzed addition of arylboronic acids to 2-aminobenzonitriles.[1]
-
Reaction of 2-aminobenzaldehydes with aryl Grignard reagents followed by oxidation.[1]
-
Aryl insertion into the C-N bond of amides or imides.[1]
The choice of method should be guided by the specific substituents on your starting materials. For instance, if your aniline is electron-deficient, a palladium-catalyzed cross-coupling reaction might be more suitable than a Friedel-Crafts reaction.
Q2: My cyclization reaction to form the seven-membered diazepine ring is giving very low yields. What are the primary reasons for this?
A2: Low yields in the cyclization step are a frequent challenge. The primary reasons are twofold:
-
Low Reactivity of Starting Materials: The electrophilicity of the group intended to react with the aniline nitrogen is crucial. For example, attempting a direct intramolecular cyclization of N-(2-Benzoyl-4-chlorophenyl)formamide is often unsuccessful because the formyl group is not sufficiently electrophilic.[3][4]
-
Unfavorable Ring Closure: The formation of a seven-membered ring is entropically less favorable compared to the formation of five- or six-membered rings.[3][4]
To overcome these challenges, a multi-step approach is often more effective. This typically involves activating the precursor or using a more reactive synthon for the C2-N1 fragment of the benzodiazepine ring.
Q3: I am observing multiple side products in my reaction mixture. What are the most common side reactions and how can they be minimized?
A3: Side product formation is a common issue that complicates purification and reduces yields. Some of the frequently observed side reactions include:
-
Hydrolysis of Formamides: When using N-(2-benzoylphenyl)formamides as precursors, hydrolysis to the corresponding 2-aminobenzophenone can occur, especially under acidic or basic conditions.[4] To avoid this, it is often better to perform the hydrolysis as a deliberate first step and then proceed with a cyclization protocol designed for the 2-aminobenzophenone.
-
Dimerization or Polymerization: Under certain conditions, especially with highly reactive intermediates, self-condensation of starting materials or intermediates can lead to oligomeric or polymeric byproducts.
-
Incomplete Reactions: If the reaction is not driven to completion, you will have a mixture of starting materials and products, which can be challenging to separate.
To minimize side reactions, careful control of reaction parameters such as temperature, reaction time, and stoichiometry is essential. The choice of solvent and catalyst also plays a critical role.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during the synthesis of 1,4-benzodiazepine derivatives.
Issue 1: Low Yield in the Condensation of o-Phenylenediamine with Ketones to form 1,5-Benzodiazepines (as a related class)
While the core topic is 1,4-benzodiazepines, the synthesis of 1,5-benzodiazepines shares similar challenges, and the troubleshooting is instructive.
Symptoms:
-
Low conversion of the o-phenylenediamine.
-
Formation of multiple, difficult-to-separate side products.
-
Poor product yield after purification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in benzodiazepine synthesis.
Detailed Steps:
-
Catalyst Selection and Loading: The choice of catalyst is critical. While various acid catalysts can be used, solid acid catalysts like H-MCM-22 have shown high activity for the condensation of o-phenylenediamines with ketones at room temperature.[3][5] They also offer the advantage of easier separation from the reaction mixture. Ensure the catalyst is properly activated and used in the correct loading.
-
Reaction Conditions:
-
Temperature: Many protocols for this condensation work well at room temperature.[5] Higher temperatures can lead to side reactions.
-
Solvent: Acetonitrile is a commonly used solvent for this reaction.[5]
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Reactions are often complete within 1-3 hours.[5]
-
-
Purification: If the crude product is a complex mixture, column chromatography on silica gel is typically required. A gradient elution system (e.g., hexane/ethyl acetate) can be effective for separating the desired product from impurities.
Issue 2: Challenges in the N-Alkylation of the 1,4-Benzodiazepine Core
Symptoms:
-
Incomplete alkylation or no reaction.
-
Formation of multiple alkylated products or byproducts.
-
Difficulty in handling starting materials or reagents.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting N-alkylation of 1,4-benzodiazepines.
Detailed Steps:
-
Choice of Base: The selection of an appropriate base is crucial for the deprotonation of the nitrogen atom to be alkylated.
-
For the amide nitrogen at position 1, a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF is often required.[1]
-
It is critical to ensure anhydrous conditions, as water will quench the base.
-
-
Alkylating Agent: The reactivity of the alkylating agent will influence the reaction rate and the potential for side reactions.
-
Primary alkyl halides (e.g., methyl iodide, ethyl bromide) are generally effective.
-
Be mindful of the stoichiometry to control the extent of alkylation.
-
-
Reaction Conditions:
-
Temperature: The reaction may need to be cooled initially during the addition of the base and then warmed to room temperature or heated to drive the alkylation to completion.
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are typically used to dissolve the benzodiazepine and facilitate the reaction.
-
Issue 3: Difficulties with the Reduction of a Nitro Group in the Benzodiazepine Precursor
Symptoms:
-
Incomplete reduction of the nitro group.
-
Reduction of other functional groups in the molecule.
-
Formation of undesired byproducts like azo or azoxy compounds.
Troubleshooting Workflow:
Caption: Selecting a method for nitro group reduction.
Detailed Steps:
-
Choice of Reducing Agent: The choice of reducing agent is critical for achieving a clean and complete reduction of the nitro group to an amine.
-
Catalytic Hydrogenation: This is often the cleanest method, using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[6][7] It is generally compatible with many other functional groups.
-
Metal in Acid: A classic and reliable method involves using a metal such as iron, tin, or zinc in the presence of an acid like HCl.[6]
-
Other Reagents: For substrates with sensitive functional groups, other reagents can be employed. For example, molybdenum hexacarbonyl (Mo(CO)₆) can be used for selective reductions under microwave irradiation.[7]
-
-
Reaction Conditions:
-
Temperature and Pressure: For catalytic hydrogenation, these parameters may need to be optimized. For metal/acid reductions, heating may be required.
-
Solvent: A solvent that dissolves the starting material and is compatible with the reagents should be chosen (e.g., ethanol, ethyl acetate for hydrogenation).
-
-
Work-up and Purification: After the reaction is complete, the work-up procedure is important to isolate the amine product. This typically involves filtering off the catalyst or metal residues and then performing an extraction. The resulting amine may be purified by crystallization or chromatography. Due to potential stability issues, the crude amine is sometimes used directly in the next step.[8]
Data and Protocols
Table 1: Comparison of Catalysts for the Synthesis of 1,5-Benzodiazepines
| Catalyst | Reaction Time (h) | Yield (%) | Conditions | Reference |
| H-MCM-22 | 1 - 3 | 85 - 95 | Acetonitrile, Room Temp. | [5] |
| Sulfated Zirconia | > 3 | Variable | Higher Temp. | [5] |
| No Catalyst | 24 | < 10 | Acetonitrile, Room Temp. | [5] |
Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzophenone
This protocol is adapted from a general procedure for the synthesis of 2-aminobenzophenones.[9]
-
Materials: p-chloroaniline, benzoyl chloride, anhydrous zinc chloride (ZnCl₂).
-
Procedure: a. To 21.0 mmol of the corresponding benzoyl chloride, add 8.4 mmol of p-chloroaniline. b. Heat the mixture to 180-200 °C. c. Slowly add 10.08 mmol of anhydrous ZnCl₂. Note: The use of freshly dried ZnCl₂ is crucial; otherwise, only amide byproducts may be obtained.[9] d. Gradually increase the temperature to 220-230 °C and maintain at reflux for 3 hours. e. Cool the reaction mixture to 120 °C and add hot water to remove any benzoic acid formed. f. To the resulting crude product, add a mixture of H₂SO₄, CH₃COOH, and H₂O (5.0:3.5:3.0 mL) and reflux for 40 minutes to hydrolyze any remaining amide. g. Cool the mixture and pour it over ice/water. h. Neutralize with a base (e.g., 10 M NaOH) and extract the product with an organic solvent (e.g., chloroform). i. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Cyclization to a 1,4-Benzodiazepine-2-one
This is a general procedure based on the cyclization of a 2-aminobenzophenone derivative with an amino acid derivative.
-
Materials: 2-amino-5-chlorobenzophenone, glycine ethyl ester hydrochloride, pyridine.
-
Procedure: a. Dissolve 2-amino-5-chlorobenzophenone and glycine ethyl ester hydrochloride in pyridine. b. Heat the mixture to reflux for an extended period (e.g., 24-48 hours), monitoring the reaction by TLC. c. After completion, cool the reaction mixture and remove the pyridine under reduced pressure. d. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1 M HCl) to remove any remaining pyridine, followed by a wash with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate and concentrate. f. Purify the resulting benzodiazepine by recrystallization or column chromatography.
References
- A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. (n.d.). Google Scholar.
- Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. (n.d.). Taylor & Francis.
- Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (n.d.). ACS Publications.
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). Hindawi. Retrieved from [Link]
-
An Update on the Synthesis of Pyrrolo[2][10]benzodiazepines. (n.d.). MDPI. Retrieved from [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Research Spotlight: Microwave Chemistry Enabling the Synthesis of Biologically Relevant Amines. (2010). Future Science. Retrieved from [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tandfonline.com [tandfonline.com]
- 8. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 2-Aminobenzophenone synthesis - chemicalbook [chemicalbook.com]
preventing premature Boc deprotection during benzodiazepine synthesis
A-Z Guide to Preventing Premature tert-Butyloxycarbonyl (Boc) Deprotection
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for scientists engaged in the synthesis of benzodiazepine derivatives. The tert-butyloxycarbonyl (Boc) group is an indispensable tool for amine protection, prized for its general stability and predictable, acid-labile nature.[1][2] However, the unique electronic and steric environments of benzodiazepine intermediates can often lead to unexpected and premature loss of this crucial protecting group, resulting in diminished yields, complex purification challenges, and stalled synthetic progress.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It is designed to provide not just solutions, but a deeper mechanistic understanding to empower you to proactively diagnose and resolve these issues in your own workflows.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant Boc deprotection during my aqueous workup. What is the likely cause?
This is a common issue that often points to residual acid from a previous step. Even catalytic amounts of a strong acid can be sufficient to cause partial or complete deprotection of the Boc group when concentrated during solvent removal or during prolonged contact in a biphasic workup.
Root Cause Analysis:
-
Incomplete Quenching: The most frequent culprit is an incomplete neutralization of an acidic reaction mixture.
-
Acidic Extraction: Using an acidic aqueous solution (e.g., NH4Cl) during workup can lower the pH of the aqueous layer enough to induce cleavage at the interface with the organic layer.
-
Hydrolysis of Reagents: Certain reagents, particularly Lewis acids, can hydrolyze during workup to generate protic acids (e.g., AlCl₃ hydrolyzing to HCl).[3]
Preventative Measures:
-
Thorough Neutralization: Ensure the reaction is fully quenched by washing with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) until the aqueous layer is confirmed to be basic (pH > 8) with pH paper.[4]
-
Avoid Strong Bases: While tempting, using strong bases like NaOH can lead to hydrolysis of other functional groups, such as esters, that may be present on the benzodiazepine scaffold.
-
Brine Wash: After the base wash, a final wash with saturated aqueous NaCl (brine) helps to remove residual water and water-soluble impurities from the organic layer.
Q2: My reaction involves a Lewis acid, and I'm seeing unexpected formation of the free amine. Is the Lewis acid cleaving the Boc group?
Yes, this is a known phenomenon. While we typically associate Boc cleavage with protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), many Lewis acids are capable of mediating its removal.[5][6] This is particularly relevant in benzodiazepine synthesis, where Lewis acids are often employed to catalyze cyclization or condensation steps.
Mechanism of Lewis Acid-Mediated Deprotection: The mechanism is analogous to protic acid cleavage. The Lewis acid coordinates to the carbonyl oxygen of the Boc group, which weakens the tert-butyl-oxygen bond and facilitates its fragmentation to form the stable tert-butyl cation and the free amine.[3]
Commonly Implicated Lewis Acids:
-
Aluminum Chloride (AlCl₃)[6]
-
Zinc Bromide (ZnBr₂)[7]
-
Tin(IV) Chloride (SnCl₄)[3]
-
Iron(III) Chloride (FeCl₃)
Troubleshooting & Mitigation:
-
Lower Reaction Temperature: Often, the Lewis acid-catalyzed reaction of interest can proceed at a lower temperature than the undesired deprotection. Running the reaction at 0 °C or even -20 °C can significantly suppress premature cleavage.
-
Screen Milder Lewis Acids: If a strong Lewis acid is causing issues, consider screening weaker alternatives. For example, if AlCl₃ is too harsh, ZnBr₂ or Sc(OTf)₃ might be effective for the desired transformation with less impact on the Boc group.
-
Stoichiometry Control: Use the minimum effective amount of the Lewis acid. It is not uncommon for these reactions to require stoichiometric or even excess Lewis acid, but it's crucial to determine the lower limit experimentally.
Q3: Are certain benzodiazepine structures more prone to premature Boc deprotection?
Yes, the electronic nature of the benzodiazepine core can influence the stability of the Boc group.
-
Electron-Withdrawing Groups (EWGs): Benzodiazepine scaffolds containing strong EWGs (e.g., nitro groups, halides) can destabilize the carbamate linkage.[8] This is because these groups can inductively increase the electrophilicity of the carbonyl carbon in the Boc group, making it more susceptible to nucleophilic attack or facilitating acid-catalyzed cleavage.[9]
-
Steric Hindrance: Conversely, significant steric bulk near the Boc-protected nitrogen can sometimes hinder the approach of acidic reagents, offering a degree of protection. However, this is highly substrate-dependent.
Q4: I need to perform a reaction under mildly acidic conditions. How can I minimize Boc cleavage?
This is a classic selectivity challenge. The key is to operate in a pH window that allows your desired reaction to proceed without initiating significant Boc deprotection.
Strategies for Mild Acidic Conditions:
-
Buffered Systems: Employing a buffered solution (e.g., acetic acid/sodium acetate) can maintain the pH in a controlled, mildly acidic range.
-
Solid-Supported Acids: Using a solid-supported acid catalyst (e.g., Amberlyst-15, Nafion) can be beneficial. These can often be filtered off, preventing carryover into the workup.
-
Reaction Monitoring: The most critical tool is diligent reaction monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][10] This allows you to stop the reaction as soon as the starting material is consumed, minimizing the exposure time of the product to the acidic conditions.
Troubleshooting Guide: Diagnosing Unwanted Deprotection
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Appearance of a new, more polar spot on TLC (often stains with ninhydrin). | Premature Boc deprotection. The free amine is more polar than its Boc-protected precursor. | 1. Immediately analyze an aliquot by LC-MS to confirm the mass of the deprotected product. 2. Review the reaction conditions for sources of acid (reagents, solvents, carryover). 3. If acid is required, reduce reaction time and/or temperature. |
| Low isolated yield of Boc-protected product after column chromatography. | 1. Partial deprotection during the reaction or workup. 2. On-column deprotection on silica gel. | 1. Perform a small-scale workup with rigorous neutralization and re-analyze the crude material. 2. Deactivate the silica gel for chromatography by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent). |
| Crude NMR spectrum shows a complex mixture, including signals for both protected and deprotected species. | Incomplete reaction and/or partial deprotection. | 1. Re-evaluate reaction time and temperature. 2. If using an acid catalyst, consider a milder alternative or a buffered system. 3. Ensure all reagents are anhydrous if the reaction is moisture-sensitive, as water can facilitate proton transfer. |
| Reaction fails to go to completion, even with extended time or heating, and deprotection is observed. | The reaction conditions required for the desired transformation are too harsh for the Boc group's stability. | 1. Consider an alternative synthetic route. 2. Evaluate more stable amine protecting groups such as Carboxybenzyl (Cbz), which is stable to acid but removed by hydrogenolysis.[11][12] |
Experimental Protocols
Protocol 1: Monitoring Boc Group Integrity by TLC
This is a fundamental technique to quickly assess the status of a reaction.
Materials:
-
TLC plate (silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., a mixture of ethyl acetate and hexanes)
-
UV lamp (254 nm)
-
Ninhydrin stain solution
Procedure:
-
Spotting: On a TLC plate, apply a small spot of your starting material (SM), a co-spot (a mixture of SM and the reaction mixture), and a spot of the reaction mixture (RM).[4]
-
Elution: Develop the plate in a chamber with an appropriate eluent system.
-
Visualization (UV): First, visualize the plate under a UV lamp. Aromatic benzodiazepine cores are typically UV-active.
-
Visualization (Stain): After UV analysis, dip the plate in a ninhydrin stain solution and gently heat it with a heat gun. The appearance of a new, typically purple or yellow spot in the RM lane, which is absent in the SM lane, is a strong indicator of a free primary or secondary amine, signifying Boc deprotection.[4] A successful reaction without deprotection will show the disappearance of the SM spot and the appearance of a new product spot, neither of which should stain positive with ninhydrin.
Protocol 2: Optimized Workup for Acid-Sensitive Boc-Protected Intermediates
This protocol is designed to minimize the risk of deprotection during extraction and isolation.
Procedure:
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly add a saturated aqueous solution of NaHCO₃ to the cold, stirred reaction mixture. Continue addition until gas evolution ceases and the pH of the aqueous layer is confirmed to be ≥ 8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated aqueous NaHCO₃ (1x)
-
Deionized water (1x)
-
Saturated aqueous NaCl (brine) (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (< 40 °C).[8]
Diagrams and Workflows
Mechanism of Acid-Catalyzed Boc Deprotection
The fundamental lability of the Boc group in the presence of acid is due to a mechanism that generates a highly stable tert-butyl carbocation.
Caption: Acid-catalyzed E1 mechanism for Boc group cleavage.
Troubleshooting Workflow
When faced with unexpected deprotection, a systematic approach is crucial for rapid problem resolution.
Caption: Decision tree for troubleshooting premature Boc deprotection.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Kolis, S. P., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry, 84(8). Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Reddit. (2021, June 20). Having great trouble with a Boc-protection reaction. r/Chempros. Retrieved from [Link]
-
Appiah-padi, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]
-
Domling, A., et al. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. Retrieved from [Link]
-
Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Retrieved from [Link]
-
Bose, D. S., & Lakshminarayana, V. (1999). Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc). Synthesis, 1999(01), 66-68. Retrieved from [Link]
-
Nakamura, K., et al. (2004). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Tetrahedron Letters, 45(2004), 495-499. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection - Lewis Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
-
Bunin, B. A., Plunkett, M. J., & Ellman, J. A. (n.d.). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]
-
Figshare. (2010, December 2). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. Retrieved from [Link]
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc) [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Purity Assessment of Benzodiazepine Intermediates
Welcome to the technical support center for the analytical assessment of benzodiazepine intermediate purity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common analytical challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your analytical work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purity assessment of benzodiazepine intermediates.
General Questions
Q1: What are the most critical analytical techniques for assessing the purity of benzodiazepine intermediates?
A1: The primary techniques for purity assessment of benzodiazepine intermediates are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC is the workhorse for quantitative analysis of non-volatile and thermally labile compounds.[1][2] GC-MS is excellent for volatile impurities and requires derivatization for many benzodiazepines.[3][4] NMR provides unambiguous structural elucidation of intermediates and impurities.[5][6][7] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also increasingly used for its high sensitivity and specificity, especially in identifying unknown impurities.[8][9]
Q2: What are common sources of impurities in benzodiazepine synthesis?
A2: Impurities in benzodiazepine synthesis can originate from several sources:
-
Starting materials and reagents: Unreacted starting materials or impurities within them can carry through the synthesis.
-
Side reactions: Competing reactions can lead to the formation of isomeric or related byproducts.[2]
-
Intermediates: Incomplete conversion of intermediates can result in their presence in the final product.
-
Degradation products: The stability of the intermediates and final product can be affected by factors like pH, temperature, and light, leading to degradation.[10][11][12][13]
-
Solvents: Residual solvents from the reaction or purification steps are a common impurity.
Q3: What are the regulatory guidelines I should follow for method validation?
A3: The International Council for Harmonisation (ICH) guidelines are the global standard for analytical method validation. Specifically, ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework.[14][15][16] This guideline outlines the validation characteristics required for various analytical tests, including accuracy, precision, specificity, detection limit (LOD), quantitation limit (LOQ), linearity, and range.[14] A newer guideline, ICH Q14, works in conjunction with a revised Q2(R2) to promote a more science- and risk-based approach to analytical procedure development.[17]
Q4: What is the difference between Limit of Detection (LOD) and Limit of Quantitation (LOQ)?
A4: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, but not necessarily quantified with acceptable precision and accuracy.[18][19][20] It's often determined by a signal-to-noise ratio of 3:1.[20] The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy.[18][19][20] A typical signal-to-noise ratio for LOQ is 10:1.[20]
| Parameter | Description | Typical Signal-to-Noise Ratio |
| LOD | Lowest concentration that can be detected | 3:1[20] |
| LOQ | Lowest concentration that can be accurately and precisely quantified | 10:1[20] |
Q5: Why are forced degradation studies important for intermediates?
A5: Forced degradation studies, also known as stress testing, are crucial for understanding the intrinsic stability of a benzodiazepine intermediate.[10][13] By subjecting the intermediate to harsh conditions (e.g., acid, base, oxidation, heat, light), you can identify potential degradation products that might form during manufacturing, storage, or in the final drug product.[10][13] This information is vital for developing stability-indicating analytical methods and for understanding the degradation pathways.[13]
Method-Specific Questions
Q6: When should I choose a C18 vs. a C8 column for HPLC analysis of benzodiazepine intermediates?
A6: The choice between a C18 and a C8 column depends on the hydrophobicity of your analytes. C18 columns have longer alkyl chains and are more retentive for non-polar compounds. C8 columns have shorter alkyl chains and are less retentive, which can be advantageous for more polar intermediates or for shortening run times. For many benzodiazepine intermediates, a C18 column provides a good starting point due to its versatility.[2]
Q7: My benzodiazepine intermediate is chiral. How do I assess its enantiomeric purity?
A7: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating and quantifying enantiomers of chiral benzodiazepine intermediates.[21][22][23][24][25] This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[23][24] The regulatory landscape strongly favors the development of single-enantiomer drugs due to the potential for different pharmacological or toxicological profiles between enantiomers.[24]
Section 2: Troubleshooting Guides
This section provides practical troubleshooting advice for common issues encountered during the analysis of benzodiazepine intermediates.
HPLC Troubleshooting
// Pressure Issues high_pressure [label="High Backpressure", shape= Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; low_pressure [label="Low Backpressure", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pressure_fluctuation [label="Pressure Fluctuations", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
pressure -> high_pressure [label="Abnormal"]; pressure -> low_pressure [label="Abnormal"]; pressure -> pressure_fluctuation [label="Abnormal"];
hp_cause1 [label="Blockage in line/frit/column"]; hp_cause2 [label="Precipitated buffer"]; hp_cause3 [label="High mobile phase viscosity"];
high_pressure -> hp_cause1 [label="Possible Cause"]; high_pressure -> hp_cause2 [label="Possible Cause"]; high_pressure -> hp_cause3 [label="Possible Cause"];
lp_cause1 [label="Leak in the system"]; lp_cause2 [label="Pump malfunction"];
low_pressure -> lp_cause1 [label="Possible Cause"]; low_pressure -> lp_cause2 [label="Possible Cause"];
pf_cause1 [label="Air bubbles in pump"]; pf_cause2 [label="Faulty check valves"];
pressure_fluctuation -> pf_cause1 [label="Possible Cause"]; pressure_fluctuation -> pf_cause2 [label="Possible Cause"];
// Peak Shape Problems peak_tailing [label="Peak Tailing", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; peak_fronting [label="Peak Fronting", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; peak_splitting [label="Split Peaks", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
peak -> peak_tailing [label="Deformation"]; peak -> peak_fronting [label="Deformation"]; peak -> peak_splitting [label="Deformation"];
pt_cause1 [label="Secondary interactions (silanol activity)"]; pt_cause2 [label="Column overload"]; pt_cause3 [label="Mismatched mobile phase pH and analyte pKa"];
peak_tailing -> pt_cause1 [label="Possible Cause"]; peak_tailing -> pt_cause2 [label="Possible Cause"]; peak_tailing -> pt_cause3 [label="Possible Cause"];
pf_cause1_peak [label="Column overload"]; pf_cause2_peak [label="Low temperature"];
peak_fronting -> pf_cause1_peak [label="Possible Cause"]; peak_fronting -> pf_cause2_peak [label="Possible Cause"];
ps_cause1 [label="Clogged column inlet frit"]; ps_cause2 [label="Sample solvent incompatible with mobile phase"];
peak_splitting -> ps_cause1 [label="Possible Cause"]; peak_splitting -> ps_cause2 [label="Possible Cause"];
// Baseline Issues baseline_noise [label="Noisy Baseline", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; baseline_drift [label="Drifting Baseline", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
baseline -> baseline_noise [label="Instability"]; baseline -> baseline_drift [label="Instability"];
bn_cause1 [label="Air bubbles in detector"]; bn_cause2 [label="Contaminated mobile phase"];
baseline_noise -> bn_cause1 [label="Possible Cause"]; baseline_noise -> bn_cause2 [label="Possible Cause"];
bd_cause1 [label="Column not equilibrated"]; bd_cause2 [label="Mobile phase composition changing"];
baseline_drift -> bd_cause1 [label="Possible Cause"]; baseline_drift -> bd_cause2 [label="Possible Cause"]; } Caption: HPLC Troubleshooting Flowchart.
Issue: High Backpressure
-
Symptom: The pressure reading on the HPLC system is significantly higher than normal for the established method.
-
Probable Causes & Solutions:
-
Blockage in the system: A common cause is a plugged inline filter, guard column, or the inlet frit of the analytical column.[26]
-
Troubleshooting Steps: Systematically isolate the source of the blockage by removing components one at a time, starting from the detector and moving backward towards the pump. If removing the analytical column returns the pressure to normal, the column is likely the issue.
-
Solution: Replace the inline filter or guard column. If the analytical column is blocked, try back-flushing it at a low flow rate. If this fails, the column may need to be replaced.
-
-
Precipitated buffer salts: This can occur if the mobile phase contains a high concentration of buffer and is mixed with a high percentage of organic solvent.[27]
-
Troubleshooting Steps: Observe the mobile phase reservoirs for any signs of precipitation.
-
Solution: Flush the system with warm, HPLC-grade water to redissolve the salts. Ensure your buffer concentration is soluble in the entire range of your mobile phase gradient.[27]
-
-
Issue: Peak Tailing
-
Symptom: The peak shape is asymmetrical, with the latter half of the peak being broader than the front half.
-
Probable Causes & Solutions:
-
Secondary interactions with the stationary phase: Residual acidic silanol groups on the silica support can interact with basic analytes, such as many benzodiazepine intermediates, causing tailing.
-
Troubleshooting Steps: This is a common issue with basic compounds on silica-based columns.
-
Solution: Add a competitive base, like triethylamine (0.1-0.5%), to the mobile phase to block the active silanol sites. Alternatively, use a base-deactivated column or operate at a lower pH to protonate the basic analyte.
-
-
Column overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Troubleshooting Steps: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Issue: Split Peaks
-
Symptom: A single peak appears as two or more closely spaced peaks.
-
Probable Causes & Solutions:
-
Clogged inlet frit or column void: A partial blockage at the head of the column can cause the sample to flow through two different paths, resulting in a split peak.
-
Troubleshooting Steps: This often occurs after a sudden pressure shock.
-
Solution: Reverse and flush the column. If the problem persists, the column may be irreversibly damaged and require replacement.[26]
-
-
Sample solvent incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Troubleshooting Steps: The effect is more pronounced for early eluting peaks.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
GC-MS Troubleshooting
// Sensitivity Issues low_signal [label="Low Signal/No Peaks", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sensitivity -> low_signal [label="Issue"];
ls_cause1 [label="Leak in the system (inlet, column connection)"]; ls_cause2 [label="Contaminated ion source"]; ls_cause3 [label="Degradation of analyte in the inlet"]; ls_cause4 [label="Detector (multiplier) failure"];
low_signal -> ls_cause1 [label="Possible Cause"]; low_signal -> ls_cause2 [label="Possible Cause"]; low_signal -> ls_cause3 [label="Possible Cause"]; low_signal -> ls_cause4 [label="Possible Cause"];
// Peak Shape Issues gc_peak_tailing [label="Peak Tailing", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; gc_peak_broadening [label="Broad Peaks", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
peak_shape -> gc_peak_tailing [label="Deformation"]; peak_shape -> gc_peak_broadening [label="Deformation"];
gc_pt_cause1 [label="Active sites in the inlet liner or column"]; gc_pt_cause2 [label="Column contamination"]; gc_pt_cause3 [label="Incomplete derivatization"];
gc_peak_tailing -> gc_pt_cause1 [label="Possible Cause"]; gc_peak_tailing -> gc_pt_cause2 [label="Possible Cause"]; gc_peak_tailing -> gc_pt_cause3 [label="Possible Cause"];
gc_pb_cause1 [label="Slow injection speed"]; gc_pb_cause2 [label="Low carrier gas flow rate"]; gc_pb_cause3 [label="Column degradation"];
gc_peak_broadening -> gc_pb_cause1 [label="Possible Cause"]; gc_peak_broadening -> gc_pb_cause2 [label="Possible Cause"]; gc_peak_broadening -> gc_pb_cause3 [label="Possible Cause"];
// Retention Time Issues rt_shift [label="Shifting Retention Times", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; retention_time -> rt_shift [label="Instability"];
rts_cause1 [label="Leak in the carrier gas line"]; rts_cause2 [label="Incorrect oven temperature program"]; rts_cause3 [label="Changes in carrier gas flow rate"]; rts_cause4 [label="Column trimming or degradation"];
rt_shift -> rts_cause1 [label="Possible Cause"]; rt_shift -> rts_cause2 [label="Possible Cause"]; rt_shift -> rts_cause3 [label="Possible Cause"]; rt_shift -> rts_cause4 [label="Possible Cause"]; } Caption: GC-MS Troubleshooting Flowchart.
Issue: Poor Peak Shape (Tailing) for Polar Intermediates
-
Symptom: Asymmetrical peaks with a pronounced tail, especially for polar benzodiazepine intermediates. Many benzodiazepines are thermally labile and polar, making them difficult to analyze by GC without derivatization.[8]
-
Probable Causes & Solutions:
-
Active sites in the inlet liner: Free silanol groups on the glass liner can interact with polar analytes.
-
Troubleshooting Steps: This is a very common issue for underivatized polar compounds.
-
Solution: Use a deactivated inlet liner. Regularly replace the liner, as its deactivation can diminish over time. The use of analyte protectants can also reduce liner activity.[28]
-
-
Incomplete derivatization: If derivatization is used (e.g., silylation), an incomplete reaction will leave polar functional groups exposed, leading to tailing.
-
Troubleshooting Steps: Check the derivatization protocol and reagent age.
-
Solution: Optimize the derivatization reaction conditions (time, temperature, reagent concentration). Ensure derivatizing agents are fresh and not hydrolyzed by atmospheric moisture.
-
-
Issue: No Peaks or Very Low Signal
-
Symptom: The expected peaks for the benzodiazepine intermediate are absent or have a very low signal-to-noise ratio.
-
Probable Causes & Solutions:
-
Thermal degradation in the inlet: Many benzodiazepine intermediates are thermally sensitive and can degrade at high injection port temperatures.[4]
-
Troubleshooting Steps: This can be difficult to diagnose without systematic experimentation.
-
Solution: Lower the inlet temperature. Use a pulsed splitless or cool on-column injection technique to minimize the time the analyte spends in the hot inlet.
-
-
Contaminated ion source: Over time, the ion source in the mass spectrometer can become coated with sample residue, reducing its efficiency.
-
Troubleshooting Steps: This is a routine maintenance issue.
-
Solution: Clean the ion source according to the manufacturer's instructions.
-
-
Section 3: Experimental Protocols
Protocol 1: General HPLC Purity Method for a Benzodiazepine Intermediate
This protocol provides a starting point for developing a purity method. It must be optimized and validated for your specific intermediate.
-
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0 30 20 90 25 90 25.1 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or use PDA to determine optimal wavelength).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the benzodiazepine intermediate and dissolve it in a suitable solvent (e.g., 10 mL of 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to be within the linear range of the method.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the prepared sample solution.
-
Process the chromatogram to determine the area percent of the main peak and any impurities.
-
Protocol 2: Structural Elucidation by NMR
This protocol outlines the general steps for preparing a sample of a benzodiazepine intermediate for NMR analysis.
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified intermediate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with key analyte signals.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (¹H and ¹³C NMR).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. This will provide information on the number of different types of protons and their neighboring environments.
-
Acquire a ¹³C NMR spectrum. This will show the number of different types of carbon atoms in the molecule.[5]
-
If the structure is complex or ambiguous, acquire two-dimensional NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to piece together the molecular structure. NMR is a powerful non-destructive technique that can provide detailed structural information with minimal sample preparation.[7]
-
References
- Vertex AI Search. (n.d.).
- Pharma Specialists. (2023, September 29). Limit of Detection (LOD) and Limit of Quantitation (LOQ)
- PharmaGuru. (2025, May 2). How To Perform Detection Limit (DL)
- Lösungsfabrik. (2018, May 22).
- European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- Sabia, R., et al. (2021, March 25). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. I.R.I.S. - Sapienza Università di Roma.
- Campbell, J. M., et al. (2019, April). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. Journal of Pharmaceutical and Biomedical Analysis, 167(19).
- ICH. (1996, November 6). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH. (n.d.). Quality Guidelines.
- Vertex AI Search. (n.d.).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Fitos, I., et al. (1992, September). Stereochemical aspects of benzodiazepine binding to human serum albumin. I. Enantioselective high performance liquid affinity chromatographic examination of chiral and achiral binding interactions between 1,4-benzodiazepines and human serum albumin. Molecular Pharmacology, 42(3), 506-11.
- Campbell, J. M., et al. (2019, April 15). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. Journal of Pharmaceutical and Biomedical Analysis, 167, 1-6.
- Elguero, J., et al. (1982, March 1). 13C NMR spectra of benzodiazepinones: Application to isomeric structure determination. Magnetic Resonance in Chemistry, 20(3), 177-183.
- BenchChem. (2025).
- Rivera, H., et al. (n.d.).
- Wang, D., et al. (2021, October 19). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Frontiers in Environmental Science.
- AMSbiopharma. (2025, July 22).
- Hernández-López, M., et al. (2018). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. Journal of the Mexican Chemical Society, 62(1).
- Whitehead, T. P., et al. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. PLOS ONE, 18(9), e0290992.
- West, R. E., & Ritz, D. P. (1993, March-April). GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives. Journal of Analytical Toxicology, 17(2), 114-6.
- Michalik, D., et al. (2022). NMR spectroscopic and theoretical study on the isomerism of dimethyl benzodiazepine (diylidene)
- Kalas, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
- ResearchGate. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam | Request PDF.
- Smink, B. E., et al. (2004, November 5). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography-(tandem) mass spectrometry.
- Yamaki, Y., et al. (2021, December 21). Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III). Biological and Pharmaceutical Bulletin, 45(1), 102-109.
- American Pharmaceutical Review. (2022, November 30).
- Gnoghie, P. J., et al. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2022, 9928518.
- Tretyakov, K., et al. (n.d.). Development of a GC-MS method for determination of Benzodiazepine Series Drugs. National Institute of Standards and Technology.
- Technology Networks. (n.d.). GC-MS/MS ANALYSIS OF BENZODIAZEPINES USING ANALYTE PROTECTANTS.
- de la Torre, B. G., & Andreu, D. (2019). New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. Molecules, 24(17), 3141.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- Tomko, J. T., et al. (n.d.). Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. Kura Biotech.
- ResearchGate. (2025, August 7).
- Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
- Hancu, G., et al. (n.d.).
- ResearchGate. (2025, August 5).
- Smink, B. E., et al. (2004).
- Hamilton Company. (n.d.). Benzodiazepine Metabolites by Reversed-Phase HPLC (PRP-1).
- Oradi, E. (1989, September). Pinazepam: analytical study of synthesis, degradation, potential impurities. Boll Chim Farm, 128(9), 271-80.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- IJPSR. (2020, June 1). SYNTHESIS, CHARACTERISATION OF IMPURITY PRESENT IN THE MANUFACTURE OF LOPRAZOLAM AND STUDY OF IMPURITY PROFILE BY HPLC.
- ResearchGate. (n.d.).
- Oksman-Caldentey, K. M., et al. (1996). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Clinical Chemistry, 42(8), 1332-1337.
- Phenomenex. (n.d.).
- Helgestad, J., & Daugulis, O. (2025, August 6).
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
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- 4. nist.gov [nist.gov]
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- 12. Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Stereochemical aspects of benzodiazepine binding to human serum albumin. I. Enantioselective high performance liquid affinity chromatographic examination of chiral and achiral binding interactions between 1,4-benzodiazepines and human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins [scielo.org.mx]
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Technical Support Center: Managing Impurities in Large-Scale Benzodiazepine Synthesis
Welcome to the comprehensive support center for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of benzodiazepines. This guide is designed to provide practical, in-depth solutions to the common challenges associated with impurity management, ensuring the quality, safety, and regulatory compliance of your Active Pharmaceutical Ingredients (APIs). Our approach is rooted in explaining the fundamental chemistry behind impurity formation and providing robust, validated protocols for their control.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during benzodiazepine synthesis, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: What are the primary sources of impurities in large-scale benzodiazepine synthesis?
A1: Impurities in benzodiazepine synthesis can be broadly categorized into three main sources:
-
Process-Related Impurities: These are the most common and arise from the synthesis process itself. They include unreacted starting materials, intermediates, by-products from side reactions, and reagents used in the synthesis.[1] For instance, in the synthesis of Diazepam, common process-related impurities can arise from the condensation of 2-amino-5-chlorobenzophenone with glycine ethyl ester hydrochloride.[1]
-
Degradation Products: Benzodiazepines can be susceptible to degradation under certain conditions, such as exposure to light, heat, or pH extremes, leading to the formation of impurities.[2]
-
Contaminants: These can be introduced from raw materials, solvents, catalysts, or through cross-contamination from other processes.[2]
Q2: How do I choose the right analytical method for impurity profiling of my benzodiazepine product?
A2: The choice of analytical method depends on the nature of the impurities and the required sensitivity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and quantification of benzodiazepines and their impurities due to its versatility and ability to analyze thermally unstable compounds without derivatization.[3][4][5] For enhanced sensitivity and structural elucidation of unknown impurities, coupling HPLC with Mass Spectrometry (LC-MS) is the preferred method.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization for thermally labile benzodiazepines.[3][6]
Q3: What are the regulatory expectations for impurity levels in a benzodiazepine API?
A3: Regulatory bodies like the FDA and EMA, following the International Council for Harmonisation (ICH) Q3A(R2) guidelines, have stringent requirements for the identification, qualification, and control of impurities in new drug substances.[7] The reporting, identification, and qualification thresholds are based on the maximum daily dose of the drug. It is crucial to establish and justify acceptance criteria for each specified and unspecified impurity. For potentially mutagenic impurities, much lower limits are enforced, often requiring a specific risk assessment as outlined in the ICH M7 guideline.[8]
Q4: My synthesis is generating a persistent, unknown impurity peak in the HPLC chromatogram. What is the first step I should take?
A4: The immediate priority is to characterize the unknown impurity. Utilize a hyphenated technique like LC-MS/MS to obtain the mass of the impurity and its fragmentation pattern. This data provides crucial clues to its structure. Concurrently, review the synthetic route to hypothesize potential side reactions or degradation pathways that could lead to an impurity with the observed mass. Once a potential structure is proposed, it can be synthesized and co-injected with your sample to confirm its identity.[1]
Section 2: Troubleshooting Guides
This section provides detailed, scenario-based troubleshooting for specific issues, emphasizing the causal links between process parameters and impurity formation.
Troubleshooting Scenario 1: High Levels of Starting Material Impurities in the Final API
Issue: The final benzodiazepine product shows unacceptable levels of impurities that are structurally related to the starting materials.
Causality: This issue typically points to either poor quality of starting materials or incomplete reaction progression. Impurities in the initial reactants can be carried through the synthesis and may even participate in side reactions, leading to additional impurities.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting starting material impurities.
Detailed Protocol: Starting Material Purity Verification by HPLC
-
Standard Preparation: Prepare a reference standard solution of the starting material at a known concentration (e.g., 1 mg/mL) in a suitable diluent.
-
Sample Preparation: Prepare a solution of the received starting material at the same concentration as the reference standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the starting material and potential impurities have good absorbance (e.g., 254 nm).
-
-
Analysis: Inject the reference standard and the sample solution. Compare the chromatograms for the presence of additional peaks in the sample. Quantify any impurities against the main peak of the reference standard (assuming a relative response factor of 1.0 for initial assessment).
Troubleshooting Scenario 2: Formation of Oxidation or Hydrolytic Degradation Products
Issue: The API shows the presence of impurities corresponding to oxidized or hydrolyzed forms of the benzodiazepine molecule.
Causality: Benzodiazepines can be susceptible to oxidative degradation, often accelerated by the presence of metal ions or peroxides in solvents. The lactam ring in many benzodiazepines can also be prone to hydrolysis, particularly under acidic or basic conditions, leading to ring-opening.
Mitigation Strategies:
| Strategy | Rationale |
| Inert Atmosphere | Purging reaction vessels with nitrogen or argon minimizes contact with atmospheric oxygen, thus reducing the potential for oxidation. |
| Solvent Purity | Use high-purity, peroxide-free solvents. Test solvents for peroxides before use, especially ethers like THF. |
| Control of pH | Maintain the pH of the reaction mixture and work-up steps within a range where the benzodiazepine is stable. This often means avoiding strong acids or bases. |
| Use of Antioxidants | In some cases, small amounts of antioxidants like butylated hydroxytoluene (BHT) can be added to the reaction mixture or during storage to prevent oxidative degradation. |
| Temperature Control | Avoid excessive temperatures during the reaction, work-up, and drying, as heat can accelerate both oxidation and hydrolysis. |
Experimental Protocol: Forced Degradation Study to Identify Susceptibilities
A forced degradation study is a self-validating system to understand the stability of your API.
-
Prepare Solutions: Prepare solutions of your purified benzodiazepine API in:
-
0.1 N HCl (acidic hydrolysis)
-
0.1 N NaOH (basic hydrolysis)
-
3% H₂O₂ (oxidation)
-
-
Stress Conditions:
-
Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Expose a solid sample and a solution to photolytic degradation according to ICH Q1B guidelines.
-
Heat a solid sample to assess thermal degradation.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method (a method that separates the API from all potential degradation products).
-
Interpretation: The results will reveal the primary degradation pathways for your specific benzodiazepine, allowing you to implement targeted control strategies in your large-scale process.
Section 3: Advanced Purification Protocols
When impurities cannot be sufficiently controlled during the synthesis, robust purification methods are essential.
Protocol 1: Large-Scale Crystallization for Impurity Purging
Objective: To remove process-related impurities and by-products through selective crystallization of the desired benzodiazepine.
Causality: The principle relies on the difference in solubility between the API and its impurities in a chosen solvent system. As the solution cools or an anti-solvent is added, the API, being less soluble, crystallizes out, leaving the more soluble impurities in the mother liquor.
Step-by-Step Methodology:
-
Solvent Selection: Identify a suitable solvent or solvent system where the benzodiazepine has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, isopropanol, and acetone.
-
Dissolution: Dissolve the crude API in the minimum amount of the chosen solvent at its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum at a controlled temperature.
Protocol 2: Preparative Chromatography for High-Purity API
Objective: To separate closely related impurities that are difficult to remove by crystallization.
Workflow for Method Development in Preparative Chromatography:
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bfarm.de [bfarm.de]
- 8. Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Reaction Parameters for Benzodiazepine Cyclization
Prepared by: Gemini, Senior Application Scientist
Introduction
Benzodiazepines are a cornerstone of medicinal chemistry, forming the structural core of drugs used as anticonvulsants, sedatives, and anti-inflammatory agents.[1][2] The synthesis of the characteristic seven-membered diazepine ring, most commonly through the condensation of an o-phenylenediamine (OPDA) with a carbonyl compound, is a critical step that dictates the overall efficiency of the synthetic route.[1][3] However, this cyclization is often plagued by challenges such as low yields, extended reaction times, and the formation of persistent side products.[1]
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzodiazepine cyclization. It provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you refine your reaction parameters and achieve optimal outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the benzodiazepine cyclization reaction.
Issue 1: Low or No Product Yield
Question: My reaction has stalled, or the final yield of my benzodiazepine is disappointingly low. What are the most common causes and how can I fix them?
Answer: Low conversion is the most frequent issue and can typically be traced back to one of four key parameters: the catalyst, the temperature, the solvent, or the reaction time.
-
Catalyst Inactivity or Suboptimal Choice: The condensation reaction almost always requires an acidic catalyst to promote the formation of the imine intermediates and the subsequent cyclization.[1]
-
Causality: If the catalyst is weak, insufficient, or deactivated, the reaction will not proceed efficiently. Solid acid catalysts, for example, can lose activity over time or with improper storage.
-
Solution Pathway:
-
Verify Catalyst Loading: Ensure you are using an adequate amount of catalyst. Yields can increase dramatically with catalyst loading up to an optimal point, after which the effect plateaus.[1][3] For instance, in an H-MCM-22 catalyzed reaction, increasing the catalyst from 50 mg to 150 mg boosted the yield from 30% to 87%.[1]
-
Screen Different Catalysts: There is no universal catalyst. The optimal choice depends heavily on your specific substrates.[4][5] Consider screening a panel of catalysts with different properties, such as a solid acid (e.g., H-MCM-22, SiO2-Al2O3), a Brønsted acid (e.g., p-TsOH), or a Lewis acid (e.g., Yb(OTf)3).[1][4]
-
Catalyst Activation/Recycling: If using a recyclable solid catalyst, ensure it has been properly activated before use (e.g., by heating) as per established protocols.[1] A slight decrease in yield after several cycles can indicate catalyst degradation or loss during recovery.[1]
-
-
-
Suboptimal Reaction Temperature:
-
Causality: While some benzodiazepine syntheses proceed smoothly at room temperature, many require thermal energy to overcome the activation barrier for cyclization.[1][6][7]
-
Solution Pathway:
-
Incremental Temperature Increase: If your reaction is sluggish at room temperature, try increasing the temperature. In the synthesis of diazepam, for example, increasing the temperature from 40°C to 60°C improved the crude yield from 61% to 86%.[6][8]
-
Reflux Conditions: Many protocols specify refluxing the reaction mixture to ensure it reaches completion.[3][9]
-
-
-
Inappropriate Solvent:
-
Causality: The solvent's polarity and its ability to solubilize reactants, intermediates, and the catalyst are critical. A poor solvent choice can hinder the reaction or even prevent it entirely.[3][10]
-
Solution Pathway:
-
Solvent Screening: The effect of the solvent is highly system-dependent. While methanol or ethanol work well in some cases, other reactions perform better in acetonitrile or dichloromethane (DCM).[3][4][7] In one study, methanol and ethanol gave high yields (91-95%), whereas DMF, acetonitrile, and DMSO were unsatisfactory for the same reaction.[10] It is highly recommended to perform a small-scale screen of several solvents.
-
-
-
Insufficient Reaction Time:
-
Causality: Chemical reactions proceed at finite rates. It is crucial to allow enough time for the starting materials to be consumed.
-
Solution Pathway:
-
Reaction Monitoring: The most reliable way to determine if the reaction is complete is to monitor it over time. Thin-Layer Chromatography (TLC) is an excellent, straightforward technique to track the disappearance of the limiting reactant.[1][4] Reactions can take anywhere from 1 to 24 hours to reach completion.[1][4]
-
-
Issue 2: Significant Side Product Formation
Question: My NMR/HPLC shows the desired product, but it's contaminated with significant impurities. How can I improve the reaction's selectivity?
Answer: The formation of side products indicates that alternative reaction pathways are competing with your desired cyclization. Improving selectivity often involves "taming" the reaction conditions.
-
Harsh Reaction Conditions:
-
Causality: High temperatures or highly aggressive catalysts can provide enough energy to activate undesired pathways or cause decomposition of starting materials or products.
-
Solution Pathway:
-
Reduce Temperature: Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Switch to a Milder Catalyst: If you are using a strong Lewis acid like BF3-etherate, consider switching to a milder solid acid catalyst like a zeolite or silica-alumina, which often offer higher selectivity.[1][5]
-
-
-
Stoichiometry and Reactant Purity:
-
Causality: Impurities in your starting o-phenylenediamine or carbonyl compound can lead to a cascade of side products. Similarly, incorrect stoichiometry can leave unreacted starting materials that may degrade or react under the reaction conditions.
-
Solution Pathway:
-
Verify Purity: Confirm the purity of your starting materials by NMR or another suitable analytical technique before starting the reaction.
-
Use Excess of One Reagent: In some cascade reactions, using an excess of one of the core reagents (e.g., OPDA) can dramatically improve the yield of the desired product by ensuring the complete consumption of an intermediate.[4]
-
-
Issue 3: Product Precipitation During Reaction
Question: My product appears to be crashing out of the reaction mixture, forming a thick slurry. I'm concerned this is halting the reaction. What can I do?
Answer: Product precipitation is a common issue, especially when scaling up a reaction. It can physically prevent reactants from reaching the catalyst and each other, effectively stopping the reaction.
-
Poor Product Solubility:
-
Causality: The chosen solvent is not capable of keeping the final benzodiazepine product in solution at the reaction concentration.
-
Solution Pathway:
-
Change Solvent or Use a Co-solvent: Switch to a solvent in which your product has higher solubility. Alternatively, use a co-solvent system (e.g., a mixture of acetone and DCM) which has been shown to improve outcomes in some palladium-catalyzed cyclizations.[11]
-
Apply Sonication: Submerging the reaction vessel in a bath sonicator can be remarkably effective. The ultrasonic waves help to break up the precipitate, keeping particles suspended and improving mass transfer. This technique has been shown to substantially improve conversions in diazepam synthesis.[6][12][13][14][15]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst to start with for a 1,5-benzodiazepine synthesis from an OPDA and a ketone? A: While there is no single "best" catalyst, a solid acid catalyst like the zeolite H-MCM-22 is an excellent starting point. It is highly active at room temperature for a range of cyclic and acyclic ketones, the workup is a simple filtration, and it is recyclable.[1][7]
Q2: How should I monitor my reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most common and convenient method.[1][4] Spot the reaction mixture alongside your starting materials on a silica plate and elute with an appropriate solvent system (e.g., 10% ethyl acetate in hexane). The reaction is complete when the spot corresponding to the limiting starting material is no longer visible.[1] For more rigorous, quantitative analysis, you can take aliquots at different time points and analyze them by HPLC or GC.[1][6]
Q3: My final product is an oil/gum that is difficult to purify. What are my options? A: First, ensure all solvent has been removed under high vacuum. If it remains an oil, silica gel column chromatography is the standard method for purification.[1][9] If impurities are still present, consider converting the benzodiazepine to a hydrochloride salt by treating it with HCl in a suitable solvent (like methanol or ether), which often results in a crystalline solid that can be purified by recrystallization.
Q4: Can I run this reaction without a solvent? A: Yes, solvent-free or "neat" conditions have been successfully employed for benzodiazepine synthesis, often using a recyclable ferrite catalyst.[16] This approach is environmentally friendly and can simplify the workup process.[16]
Data Presentation: Parameter Effects
The tables below summarize the typical impact of key parameters on benzodiazepine cyclization, based on findings from multiple studies.
Table 1: Representative Effect of Solvent on Yield for 1,5-Benzodiazepine Synthesis
| Solvent | Typical Yield Range (%) | Notes | Reference(s) |
| Methanol / Ethanol | 85 - 95% | Often a good starting point, especially with TFA as a catalyst. | [4][10] |
| Acetonitrile | 80 - 90% | Effective with solid acid catalysts like H-MCM-22 at room temp. | [1][7] |
| Dichloromethane (DCM) | 70 - 85% | Good general-purpose aprotic solvent. | [3] |
| Water | 68 - 95% | A green and effective solvent, often with a specific catalyst. | [3][10] |
| Toluene | Variable | Often used in higher temperature reactions. | [12] |
| DMF / DMSO | < 50% (in some cases) | Can be detrimental to yield depending on the specific reaction. | [10] |
Table 2: Representative Effect of Catalyst Loading (H-MCM-22) on Yield
| Catalyst Weight (mg) for 1 mmol scale | Reaction Time (min) | Yield (%) | Notes | Reference(s) |
| 0 | 60 | 0 | Demonstrates the necessity of the catalyst. | [7] |
| 50 | 60 | 30 | Insufficient catalyst leads to low conversion. | [1] |
| 100 | 60 | 50 | Yield improves with increased catalyst amount. | [1] |
| 150 | 60 | 87 | Optimal catalyst loading reached. | [1] |
| 200 | 60 | 88 | No significant benefit from further increasing the catalyst. | [1] |
Visualizations: Workflows and Logic
The following diagrams illustrate the general experimental workflow and a decision-making process for troubleshooting.
Caption: A typical experimental workflow for benzodiazepine cyclization.
Caption: A troubleshooting decision tree for low-yield benzodiazepine reactions.
Experimental Protocols
Protocol 1: General Procedure for H-MCM-22 Catalyzed Synthesis of a 1,5-Benzodiazepine
This protocol is adapted from the synthesis described by S.F. H. Shah et al. (2014).[1]
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol, 108.1 mg).
-
Reagent Addition: Add the desired ketone (2.5 mmol) and acetonitrile (4 mL).
-
Catalyst Addition: To the stirring mixture, add the H-MCM-22 catalyst (150 mg, ~15 wt% relative to reactants).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC (e.g., 10% Ethyl Acetate/Hexane) until the o-phenylenediamine spot has disappeared (typically 1-3 hours).
-
Workup: Upon completion, add ethyl acetate (20 mL) to the reaction mixture. Filter the mixture through a pad of celite to recover the solid catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent (e.g., a gradient of ethyl acetate in n-hexane) to afford the desired 1,5-benzodiazepine.
Protocol 2: Parallel Screening for Reaction Optimization
-
Setup: Arrange an array of reaction vials (e.g., 4 mL vials) with small magnetic stir bars.
-
Stock Solutions: Prepare stock solutions of your o-phenylenediamine and carbonyl compound in a suitable solvent to ensure accurate dispensing.
-
Parameter Variation:
-
Solvent Screen: To each vial, add the required amount of OPDA and carbonyl reactant from the stock solutions. Evaporate the initial solvent. Then, add a different test solvent (e.g., 1 mL of MeOH, ACN, DCM, Toluene) to each vial.
-
Catalyst Screen: To a series of vials containing the reactants in the same solvent, add a different catalyst (e.g., 15 mol% of H-MCM-22, p-TsOH, Yb(OTf)3, etc.).
-
-
Reaction: Seal the vials and place them on a stirrer hotplate set to the desired temperature.
-
Analysis: After a set time (e.g., 6 hours), quench the reactions, filter, and analyze the crude mixtures by LC-MS or HPLC to determine the relative conversion and yield for each condition.
References
-
Shah, S. F. H., et al. (2014). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Chemical Engineering. [Link]
-
Kim, J., et al. (2024). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry. [Link]
-
Thompson, D. L., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry. [Link]
-
Li, J., et al. (2024). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]
-
Syguda, A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules. [Link]
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Kumar, A., & Sharma, G. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. [Link]
-
H. Shah, S. F., et al. (2014). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ResearchGate. [Link]
-
Various Authors. (n.d.). Representative Methods and Our Tandem Cyclization Strategy to Benzodiazepine Derivatives. ResearchGate. [Link]
-
Vargas-G, I., et al. (2023). New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. Molecules. [Link]
- CN103804310A - Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one.
-
Nembri, S., et al. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Molecules. [Link]
-
Suryawanshi, V. S. (2025). Greener and Efficient Synthesis of Benzodiazepines Using Mixed Ferrite under Solvent Free Condition. ResearchGate. [Link]
-
Vitale, F., et al. (2023). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts. [Link]
- US3340253A - Preparation of certain benzodiazepine compounds.
-
A K, M. (2017). Review on recent preparation methods of benzodiazepines (BZD's). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Optimization for the cyclization step. ResearchGate. [Link]
-
Various Authors. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Facile synthesis of 2,3-benzodiazepines using one-pot two-step phosphate-assisted acylation–hydrazine cyclization reactions. Organic & Biomolecular Chemistry. [Link]
-
Wang, Q., et al. (2023). Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Tayde, P. S., & Jagdale, A. S. (2021). Synthesis of 2, 4 disubstituted 1, 5 benzodiazepines promoted by efficient Silica- Alumina Catalyst. Journal of Physics: Conference Series. [Link]
-
Kumar, A., & Sharma, G. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. [Link]
-
Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine. (2014). LCGC North America. [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine and Its Analogues
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progressive research. In the realm of heterocyclic chemistry, benzodiazepine derivatives continue to be a focal point for their diverse pharmacological activities. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine, a key intermediate in the synthesis of various bioactive molecules. Due to the limited availability of a complete public dataset for this specific compound, this guide will leverage spectral data from closely related analogues to provide a comprehensive understanding of its expected spectroscopic properties.
Introduction to 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine
4-Boc-7-bromo-tetrahydro-benzo[e]diazepine is a synthetic intermediate characterized by a tetrahydro-benzo[e]diazepine core, a bromine substituent on the aromatic ring, and a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms. The bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a valuable building block in medicinal chemistry. The Boc group offers a stable yet readily cleavable protecting group for the amine functionality, allowing for selective reactions at other positions of the molecule.
Accurate characterization through NMR and mass spectrometry is crucial to confirm the identity, purity, and structure of this and related compounds, ensuring the reliability of subsequent synthetic steps and biological assays.
Comparative Spectroscopic Analysis
To provide a robust analytical framework, we will compare the expected spectral features of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine with the known data of a closely related, well-characterized analogue: tert-butyl (4-bromophenyl)carbamate . This comparison will allow us to predict the chemical shifts in the aromatic region of our target molecule. Furthermore, we will draw upon data from other substituted tetrahydro-benzo[e]diazepine derivatives to infer the expected signals for the seven-membered heterocyclic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
-
Aromatic Region (δ 7.0-8.0 ppm): For 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine, the aromatic protons are expected to appear in this region. The bromine atom at the 7-position will influence the electronic environment of the adjacent protons, leading to predictable splitting patterns. By comparing with tert-butyl (4-bromophenyl)carbamate, which shows signals at δ 7.39 (d, J = 8Hz, 2H) and 7.25 (d, J = 8Hz, 2H), we can anticipate a similar pattern for the aromatic protons on the benzene ring of our target molecule.[1] The protons at positions 6, 8, and 9 will likely exhibit a complex splitting pattern (doublets and doublets of doublets) due to ortho- and meta-coupling.
-
Aliphatic Region (δ 1.5-4.0 ppm): The protons of the tetrahydrodiazepine ring and the Boc protecting group will resonate in this region.
-
Boc Group: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group is expected around δ 1.5 ppm.[1]
-
Tetrahydrodiazepine Ring: The methylene protons of the seven-membered ring (at positions 1, 2, 3, and 5) will likely appear as complex multiplets between δ 2.5 and 4.0 ppm. The exact chemical shifts and coupling constants will be dependent on the ring conformation. For similar N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines, the methylene protons adjacent to the nitrogen atoms appear in the range of δ 2.97–4.20 ppm.[2]
-
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
-
Aromatic Region (δ 110-150 ppm): The six carbons of the benzene ring will appear in this region. The carbon atom attached to the bromine (C7) is expected to have a chemical shift around δ 115-120 ppm, as seen for the bromine-bearing carbon in tert-butyl (4-bromophenyl)carbamate at δ 115.43 ppm.[1] The other aromatic carbons will resonate at higher fields.
-
Carbonyl Carbon (δ ~153 ppm): The carbonyl carbon of the Boc protecting group is anticipated to have a chemical shift in this region.[1]
-
Quaternary Carbon of Boc Group (δ ~80 ppm): The quaternary carbon of the tert-butyl group is expected around δ 80-81 ppm.[1]
-
Aliphatic Region (δ 20-60 ppm): The methylene carbons of the tetrahydrodiazepine ring and the methyl carbons of the Boc group will be found here. The methyl carbons of the Boc group typically appear around δ 28 ppm.[1] The methylene carbons of the seven-membered ring will have shifts influenced by their proximity to the nitrogen atoms.
Table 1: Comparison of Expected ¹H and ¹³C NMR Data
| Functional Group | 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine (Predicted) | tert-butyl (4-bromophenyl)carbamate (Experimental)[1] |
| ¹H NMR (ppm) | ||
| Aromatic CH | 7.0 - 7.5 (m) | 7.39 (d, J = 8Hz, 2H), 7.25 (d, J = 8Hz, 2H) |
| Aliphatic CH₂ | 2.5 - 4.0 (m) | - |
| Boc (CH₃)₃ | ~1.5 (s, 9H) | 1.51 (s, 9H) |
| ¹³C NMR (ppm) | ||
| Aromatic C-Br | 115 - 120 | 115.43 |
| Aromatic CH | 120 - 140 | 131.89, 120.02 |
| Aromatic C-N/C-C | 135 - 150 | 137.46, 152.50 |
| Boc C=O | ~153 | 152.50 |
| Boc C(CH₃)₃ | ~80 | 80.92 |
| Aliphatic CH₂ | 40 - 60 | - |
| Boc CH₃ | ~28 | 28.31 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
For 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine (C₁₄H₁₉BrN₂O₂), the expected exact mass can be calculated. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).
Expected Fragmentation Pattern:
Under electrospray ionization (ESI) conditions, the molecule is likely to be observed as the protonated molecule [M+H]⁺. Common fragmentation pathways for Boc-protected amines involve the loss of the Boc group or parts of it:
-
Loss of tert-butyl group: [M+H - 56]⁺
-
Loss of isobutene: [M+H - 56]⁺
-
Loss of the entire Boc group: [M+H - 100]⁺
-
Further fragmentation of the benzodiazepine ring system.
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for acquiring high-quality NMR and mass spectrometry data for compounds like 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine.
NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Experiment:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Experiment:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR Experiments (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
Mass Spectrometry Data Acquisition (ESI-QTOF)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Set the ESI source parameters: capillary voltage (~3-4 kV), nebulizer gas pressure, drying gas flow rate, and temperature.
-
Set the mass analyzer to acquire data over a relevant m/z range (e.g., 100-1000).
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation spectrum. This provides valuable structural information.
-
Visualizing the Workflow and Structure
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for the spectroscopic analysis of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine.
Caption: Information derived from different spectroscopic techniques.
Conclusion
References
- [Supporting Information for a relevant article providing NMR data for tert-butyl (4-bromophenyl)carbamate].
-
Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(10), 809-813. [Link]
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A Comparative Guide to the Characterization of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine Derivatives
This guide provides an in-depth technical comparison of 4-Boc-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutic agents. This document offers a comprehensive overview of synthetic strategies, detailed characterization protocols, and a comparative analysis with relevant alternatives, supported by experimental data from established literature.
Introduction: The Significance of the Tetrahydro-benzo[e]diazepine Scaffold
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous drugs with a wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects.[1][3] The tetrahydro-benzo[e]diazepine framework, a saturated version of this core, offers a three-dimensional structure that can be exploited for developing novel therapeutics with improved selectivity and pharmacokinetic profiles. The introduction of a bromine atom at the 7-position provides a handle for further functionalization via cross-coupling reactions, while the Boc protecting group on the nitrogen at position 4 allows for selective manipulation of the diazepine ring. This guide will focus on the synthesis and detailed characterization of 4-Boc-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, providing a comparative analysis with its unprotected precursor and other functionalized derivatives.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of the target compound and its derivatives can be achieved through several strategic approaches. A common and effective method involves a multi-step sequence starting from commercially available precursors. Below is a plausible and detailed synthetic protocol based on established methodologies for related benzodiazepine systems.[4]
Proposed Synthesis of 4-Boc-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
The synthetic workflow can be visualized as a three-stage process: synthesis of the unprotected core, Boc protection, and subsequent functionalization.
Caption: Synthetic workflow for 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine and its derivatization.
Experimental Protocol: Synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
-
Step 1: Synthesis of 2-(2-Amino-5-bromobenzylamino)ethan-1-ol. To a solution of 2-amino-5-bromobenzylamine (1.0 eq) in a suitable solvent such as methanol, add 2-bromoethanol (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq). Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield the desired product.
-
Step 2: Cyclization to 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. The amino-alcohol from the previous step (1.0 eq) is dissolved in a high-boiling point solvent like toluene. Add a catalytic amount of a strong acid such as p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), cool the mixture, wash with a saturated sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography.
Experimental Protocol: Boc-Protection of the Core Scaffold
-
To a solution of 7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (1.0 eq) in a solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-Boc-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.[5]
Comparative Characterization
The structural elucidation and purity assessment of the synthesized compounds rely on a combination of spectroscopic and chromatographic techniques. High-performance liquid chromatography (HPLC) is the preferred method for analyzing benzodiazepine derivatives due to its ability to handle non-volatile and thermally labile compounds without the need for derivatization.[3]
Spectroscopic Data Comparison
The following table summarizes the expected and reported spectroscopic data for the target compound and a relevant chloro-analogue.
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | MS (m/z) |
| 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine (Predicted) | Aromatic protons: ~7.0-7.5 (multiplets); CH₂ groups: ~2.8-4.0 (multiplets); Boc group: ~1.4 (singlet) | Aromatic carbons: ~115-145; CH₂ carbons: ~40-60; Carbonyl (Boc): ~155; tert-Butyl carbons: ~80, ~28 | N-H stretch (if present): ~3300; C-H stretches: ~2850-3000; C=O stretch (Boc): ~1690; C-N stretches: ~1160-1250 | [M+H]⁺ expected at ~327/329 (for Br isotopes) |
| 7-Chloro-4-methyl-3-(substituted)-tetrahydro-benzo[e]diazepin-2-one [1] | Aromatic protons: 6.94-7.30 (multiplets); CH₂ groups: 3.84-3.90 (multiplets); CH group: 3.33 (triplet); CH₃ group: 2.36 (singlet) | Aromatic carbons: 122.0-135.4; CH₂ carbons: 57.8-63.1; Carbonyl: 172.3; CH₃ carbon: 39.2 | N-H stretch: 3305.8; C≡N stretch: 2246.7; C=O stretch: 1666.0 | [M+H]⁺ reported for a specific derivative |
Expertise & Experience: The Boc protecting group introduces a characteristic singlet around 1.4 ppm in the 1H NMR spectrum and two signals in the 13C NMR spectrum around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons). The carbonyl of the Boc group will appear around 155 ppm. The bromine atom's primary influence will be on the chemical shifts of the aromatic protons and carbons, with predictable splitting patterns based on its position.
Chromatographic Analysis
Caption: A typical workflow for the purification and characterization of synthesized derivatives.
Trustworthiness: A self-validating protocol for characterization involves a multi-pronged approach. HPLC or UPLC should be used to establish the purity of the final compound, ideally showing a single major peak. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. 1D and 2D NMR spectroscopy (COSY, HSQC, HMBC) are then used to unequivocally assign the structure and confirm the regiochemistry of substitution.
Comparison with Alternatives
Boc-Protected vs. Unprotected Scaffold
The primary advantage of the 4-Boc protected derivative is the ability to perform selective chemistry at other positions of the molecule without interference from the secondary amine at position 4. For instance, N-alkylation or N-arylation at the 1-position can be achieved with greater control. The unprotected 7-bromo-tetrahydro-benzo[e]diazepine, while a valuable intermediate, is more susceptible to side reactions under various conditions.
| Feature | 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine | 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine |
| Reactivity | N4 is protected, allowing for selective reactions at N1 and C7. | Both N1 and N4 are reactive, potentially leading to mixtures of products. |
| Solubility | Generally more soluble in non-polar organic solvents. | More polar, may require more polar solvent systems. |
| Purification | Can be purified by standard silica gel chromatography. | May require reverse-phase chromatography or crystallization. |
| Synthetic Utility | Key intermediate for building diverse libraries of derivatives. | Precursor for the Boc-protected analog and some direct derivatizations. |
Bromo vs. Other Halogen Derivatives
While the 7-bromo derivative is highlighted here, analogous chloro and iodo compounds are also valuable. The choice of halogen influences the reactivity in cross-coupling reactions, with the order of reactivity generally being I > Br > Cl. The bromo-derivative offers a good balance of reactivity and stability, making it a popular choice for Suzuki, Buchwald-Hartwig, and other palladium-catalyzed transformations.[6]
Conclusion
The 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine scaffold is a versatile platform for the development of novel, functionalized benzodiazepine derivatives. Its synthesis, while multi-step, is achievable through established chemical transformations. Detailed characterization using a combination of chromatographic and spectroscopic methods is crucial for confirming the structure and purity of these compounds. The strategic use of the Boc protecting group enables selective derivatization, opening avenues for the creation of diverse chemical libraries for drug discovery programs. This guide provides a foundational understanding for researchers to synthesize, characterize, and further explore the potential of this important class of molecules.
References
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Xu, X.-M., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(9), 2014. [Link]
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Kamal, A., et al. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. ResearchGate. [Link]
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Cacchi, S., & Fabrizi, G. (2011). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 16(5), 3846-3881. [Link]
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Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8374359. [Link]
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Scribd. (n.d.). Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
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A Comparative Guide to the Synthesis of Substituted Benzodiazepines: Routes, Mechanisms, and Practical Considerations
Abstract: Benzodiazepines represent a cornerstone of medicinal chemistry, with wide-ranging therapeutic applications stemming from their action on the central nervous system.[1] The seven-membered diazepine ring fused to a benzene ring allows for a multitude of substitutions, each modulating the pharmacological profile. Consequently, the synthetic strategy employed to construct this privileged scaffold is of paramount importance. This guide provides an in-depth comparison of the principal synthetic routes to substituted 1,4-benzodiazepines, evaluating the classical Sternbach method, modern palladium-catalyzed cross-coupling reactions, and the quinazoline oxide rearrangement pathway. We will dissect the mechanistic underpinnings, comparative advantages, and practical limitations of each, supported by experimental protocols and data to inform route selection for research and development professionals.
Section 1: The Classical Approach: The Tishler-Sternbach Method
The first synthesis of a benzodiazepine, chlordiazepoxide (Librium), and later diazepam (Valium), was accomplished by Leo Sternbach and his team at Hoffmann-La Roche, marking the dawn of the benzodiazepine era.[2][3] This classical approach, a variant of the Chichibabin reaction, remains a foundational method for certain benzodiazepine cores.
Mechanism Overview: The core of this synthesis involves the condensation of a 2-aminobenzophenone with an α-amino acid ester, typically glycine ethyl ester hydrochloride. The reaction proceeds through the formation of a Schiff base (imine), followed by an intramolecular cyclization to form the seven-membered diazepinone ring. Subsequent modifications, such as N-alkylation, can be performed to achieve the desired final product.
Causality in Experimental Choices: The use of a 2-aminobenzophenone is critical as it provides the necessary aniline nitrogen and the carbonyl group for the initial condensation and subsequent cyclization. The amino acid ester serves as the two-carbon "linker" that forms part of the diazepine ring. The choice of solvent and base is crucial to facilitate both the initial imine formation and the final ring-closing step, often requiring reflux conditions to drive the reaction to completion.
Diagram 1: General Workflow of the Tishler-Sternbach Method
A simplified workflow for the classical Tishler-Sternbach benzodiazepine synthesis.
Advantages:
-
Well-Established: A robust and well-documented method for specific, foundational benzodiazepine structures.
-
Cost-Effective: Starting materials are often commercially available and relatively inexpensive.
Limitations:
-
Harsh Conditions: Often requires high temperatures and strong bases, which can limit functional group tolerance.
-
Limited Scope: The substitution pattern is largely dictated by the initial choice of the 2-aminobenzophenone, making diversification at later stages difficult.
-
Potential for Side Products: Can lead to the formation of dimeric or polymeric byproducts, complicating purification.
Experimental Protocol: Synthesis of Diazepam (Illustrative)
-
Step 1: Acylation. 2-Amino-5-chlorobenzophenone is reacted with chloroacetyl chloride in the presence of a base (e.g., pyridine) in an inert solvent (e.g., dichloromethane) to form 2-chloroacetamido-5-chlorobenzophenone.
-
Step 2: Cyclization with Ammonia. The intermediate from Step 1 is then reacted with ammonia. The ammonia displaces the chloride, and the resulting primary amine undergoes intramolecular cyclization to yield 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (nordiazepam).
-
Step 3: N-Methylation. Nordiazepam is N-methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF) to yield diazepam.
Table 1: Representative Data for Classical Benzodiazepine Synthesis
| Starting 2-Aminobenzophenone | Reagent | Product | Yield (%) | Reference |
| 2-Amino-5-chlorobenzophenone | Glycine ethyl ester HCl | Nordiazepam | ~70-80% | [2] |
| 2-Amino-5-nitrobenzophenone | Glycine ethyl ester HCl | Nitrazepam | ~65-75% | General Knowledge |
| 2-Methylamino-5-chlorobenzophenone | Chloroacetyl chloride | Diazepam | ~85% (from nordiazepam) | [2] |
Section 2: Modern & Versatile Routes: Palladium-Catalyzed Cross-Coupling
The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzodiazepines.[1] Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, offer a milder and more flexible approach to constructing the diazepine ring.[1][4]
Mechanism Overview: These strategies often involve an intramolecular C-N bond formation to close the seven-membered ring. A common approach is the Buchwald-Hartwig amination, where a palladium catalyst, supported by a specialized ligand, couples an aryl halide with an amine. This allows for the formation of the key aniline-type bond that defines the benzodiazepine core under significantly milder conditions than classical methods. Other Pd-catalyzed reactions like C-H activation and domino reactions have also been effectively employed.[1][5]
Causality in Experimental Choices: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the phosphine ligand (e.g., BINAP, PPh₃) is paramount.[6] The ligand stabilizes the palladium center and facilitates the catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. The base (e.g., Cs₂CO₃, NaOtBu) is essential for deprotonating the amine nucleophile. This modularity allows for fine-tuning the reaction conditions to accommodate a wide array of sensitive functional groups on either coupling partner.
Diagram 2: Generalized Palladium-Catalyzed Intramolecular C-N Coupling
A conceptual cycle for Buchwald-Hartwig intramolecular amination in benzodiazepine synthesis.
Advantages:
-
High Functional Group Tolerance: Mild reaction conditions preserve sensitive groups like esters, nitriles, and ketones.
-
Broad Substrate Scope: Allows for a wide variety of substituents on the aromatic rings.[7]
-
Late-Stage Functionalization: Enables the introduction of diversity late in the synthetic sequence, which is highly valuable in drug discovery.
Limitations:
-
Catalyst Cost and Sensitivity: Palladium catalysts and specialized ligands can be expensive. They are also often sensitive to air and moisture, requiring inert atmosphere techniques.
-
Optimization Required: Finding the optimal combination of catalyst, ligand, base, and solvent can be time-consuming.
-
Metal Contamination: The final product may contain trace amounts of palladium, which must be removed for pharmaceutical applications.
Experimental Protocol: Pd-Catalyzed Synthesis of a Dibenzo[b,e][1][8]diazepinone (Illustrative)
-
Precursor Synthesis: An appropriate N-substituted 2-bromoaniline is acylated with 2-chlorobenzoyl chloride to generate the amide precursor.
-
Cyclization: The precursor (1.0 mmol), Pd(OAc)₂ (0.02 mmol), BINAP (0.04 mmol), and Cs₂CO₃ (2.0 mmol) are combined in a sealed tube under an argon atmosphere.
-
Reaction: Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C for 12-24 hours, with reaction progress monitored by TLC or LC-MS.
-
Workup and Purification: After cooling, the reaction mixture is filtered, concentrated, and purified by column chromatography to yield the desired tricyclic benzodiazepine derivative.
Table 2: Comparison of Catalyst Systems for Intramolecular C-N Coupling
| Pd Source | Ligand | Base | Yield (%) | Substrate Type | Reference |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | >80% | Dibenzo[b,e][1][8]diazepinones | [1] |
| Pd₂(dba)₃ | Xantphos | NaOtBu | ~75-90% | 1,4-Benzodiazepin-2,5-diones | [1] |
| Pd(CH₃CN)₂Cl₂ | PPh₂Cy | NaOtBu | >70% | Saturated 1,4-Benzodiazepines | [1] |
Section 3: The Quinazoline Oxide Rearrangement Route
A less common but powerful strategy for accessing specific 1,4-benzodiazepine scaffolds involves the rearrangement of quinazoline 3-oxides. This route was integral to the initial discovery of chlordiazepoxide.[8]
Mechanism Overview: The synthesis begins with a 2-(halomethyl)quinazoline 3-oxide.[8][9] Treatment with a nucleophile, such as an amine, leads to substitution of the halide. The resulting intermediate then undergoes a base-mediated ring expansion. This rearrangement involves the nucleophilic attack of the exocyclic nitrogen onto the C4 position of the quinazoline ring, followed by cleavage of the N-O bond and ring opening, ultimately forming the seven-membered benzodiazepine 4-oxide ring.[10]
Diagram 3: Key Rearrangement of Quinazoline 3-Oxide
The core transformation in the quinazoline oxide route to benzodiazepines.
Advantages:
-
Access to Unique Scaffolds: This route provides straightforward access to 1,4-benzodiazepine 4-oxides, which can be valuable intermediates or final products.
-
Novel Substitution Patterns: Allows for the introduction of substituents at the 2-position via the initial nucleophile.
Limitations:
-
Multi-Step Synthesis: The preparation of the starting quinazoline 3-oxide can be lengthy.
-
Potential Hazards: Some intermediates in the synthesis of N-oxides can be unstable.
-
Limited Generality: The scope of the rearrangement can be sensitive to the substitution pattern on the quinazoline ring.
Experimental Protocol: Synthesis of Chlordiazepoxide (Illustrative)
-
Starting Material: 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide is prepared.
-
Amination and Rearrangement: The quinazoline oxide derivative is dissolved in methanol and treated with an excess of methylamine at room temperature. The methylamine acts as both the nucleophile and the base to promote the rearrangement.
-
Isolation: The reaction proceeds until completion, after which the product, 7-chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepine 4-oxide (chlordiazepoxide), precipitates and can be isolated by filtration.[8]
Section 4: Comparative Analysis & Route Selection
Choosing the optimal synthetic route depends on several factors, including the desired substitution pattern, required scale, cost, and available laboratory capabilities.
Diagram 4: Decision Flowchart for Benzodiazepine Synthesis Route Selection
Sources
- 1. Palladium-Catalyzed Benzodiazepines Synthesis | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Leo Sternbach - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
alternative methods to the synthesis of 1,4-benzodiazepine scaffolds
An In-Depth Guide to Modern Synthetic Strategies for 1,4-Benzodiazepine Scaffolds
The 1,4-benzodiazepine core is a quintessential "privileged scaffold" in medicinal chemistry. Its unique seven-membered heterocyclic structure has been the foundation for a multitude of blockbuster drugs, including diazepam and alprazolam, primarily targeting the central nervous system.[1][2][3] The therapeutic versatility of this scaffold continues to drive research into new derivatives for applications ranging from anticancer to anti-HIV agents.[4][5]
However, the classical synthetic routes to these molecules, often involving multi-step sequences with harsh reagents and challenging purifications, can be inefficient and limit the exploration of chemical diversity.[5][6][7] This guide provides a comparative analysis of modern, alternative methods that offer significant advantages in efficiency, diversity, and sustainability. We will explore the causality behind these advanced experimental choices, providing actionable protocols and data to guide researchers in drug discovery and development.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
The core principle of multicomponent reactions is to combine three or more starting materials in a single pot to form a product that incorporates substantial portions of all reactants. This approach epitomizes atom economy and operational simplicity, drastically reducing the number of synthetic steps and purification intermediates required.
Expertise & Experience: The Ugi Reaction Advantage
The Ugi four-component reaction (Ugi-4CR) has emerged as a particularly powerful tool for benzodiazepine synthesis.[6][7] By reacting an amine, a ketone (or aldehyde), a carboxylic acid, and an isocyanide, a complex α-acylamino carboxamide intermediate is formed. The true elegance of this approach lies in the subsequent, often one-pot, deprotection and intramolecular cyclization step to yield the desired 1,4-benzodiazepine scaffold. This strategy allows for the introduction of multiple points of diversity in a single, convergent step, which is a significant advantage over linear, multi-step syntheses.[6]
Workflow: Ugi Reaction for 1,4-Benzodiazepine Synthesis
Caption: Ugi-4CR followed by cyclization for rapid benzodiazepine synthesis.
Experimental Protocol: Two-Step, One-Pot Synthesis via Ugi-4CR
This protocol is adapted from Huang et al. for the synthesis of 1,4-benzodiazepines from aminophenylketones.[6]
-
Ugi Reaction: To a solution of the 2-aminobenzophenone (1.0 eq) in methanol (MeOH, 0.2 M), add the corresponding isocyanide (1.0 eq), Boc-glycinal (1.0 eq), and carboxylic acid (1.0 eq).
-
Reaction Incubation: Stir the reaction mixture at room temperature for 48 hours or until completion as monitored by TLC.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Deprotection and Cyclization: Dissolve the crude Ugi product in 1,2-dichloroethane (DCE) containing 10% trifluoroacetic acid (TFA).
-
Heating: Heat the mixture to 40°C and stir overnight.
-
Work-up: Quench the reaction with a saturated solution of NaHCO₃, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate.
-
Purification: Purify the final product by column chromatography.
Performance Data: MCR Synthesis of 1,4-Benzodiazepines
| Starting Amine | R1 (Isocyanide) | R2 (Carboxylic Acid) | Method | Time | Yield (over 2 steps) | Reference |
| 2-aminobenzophenone | t-Butyl | Acetic Acid | Conventional (RT) | 2 days | 47% | [6] |
| 4-Cl-2-aminobenzophenone | t-Butyl | Propionic Acid | Conventional (RT) | 2 days | 24% | [6] |
| 2-aminobenzophenone | Cyclohexyl | Acetic Acid | Microwave (100°C) | 30 min | 36% | [6] |
| Methyl Anthranilate | t-Butyl | Phenylacetic Acid | Conventional (RT) | 2 days | 65% (over 3 steps) | [6] |
This table demonstrates the versatility of the MCR approach and the significant rate acceleration achieved by incorporating microwave irradiation.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. This technique dramatically reduces reaction times from hours or days to mere minutes and often leads to higher yields and purer products compared to conventional heating methods.[1]
Expertise & Experience: Why Microwaves Work Better
Conventional heating relies on thermal conductivity, which is often slow and creates a temperature gradient within the vessel. Microwave irradiation, however, heats the entire sample volume simultaneously through dielectric heating of polar molecules. This rapid, uniform heating can access kinetic regimes unavailable to conventional methods, overcoming activation energy barriers more effectively. For benzodiazepine synthesis, this is particularly advantageous in condensation reactions that are often sluggish.[1][8] A comparison study by Rajput and co-workers showed that a copper-catalyzed synthesis of 1,4-BZD derivatives yielded 73–88% in just 15 minutes under microwave conditions, whereas conventional heating required 6 hours to achieve lower yields (68–82%).[1]
Experimental Protocol: Microwave-Assisted Condensation
This is a representative protocol for the condensation of o-phenylenediamine (OPD) with ketones.
-
Reactant Mixture: In a microwave-safe vessel, mix o-phenylenediamine (1.0 eq), the desired ketone (2.2 eq), and a catalytic amount of a suitable catalyst (e.g., Cu(II)-clay).[1] For solvent-free conditions, the reactants are mixed directly.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 100-120°C) for 8-15 minutes.[1]
-
Cooling & Extraction: After the reaction is complete, cool the vessel to room temperature. Add an appropriate solvent (e.g., ethyl acetate) and filter to remove the catalyst.
-
Purification: Wash the filtrate with water, dry the organic layer, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or chromatography.
Performance Data: Conventional vs. Microwave Heating
| Reaction | Heating Method | Temperature | Time | Yield | Reference |
| OPD + N-propargylated-2-aminobenzaldehyde | Conventional | 110°C | 6 hours | 68–82% | [1] |
| OPD + N-propargylated-2-aminobenzaldehyde | Microwave | 100°C | 15 min | 73–88% | [1] |
Solid-Phase Synthesis (SPS): Enabling High-Throughput Chemistry
Pioneered by Ellman, solid-phase synthesis of 1,4-benzodiazepines revolutionized the creation of large compound libraries for drug screening.[9][10] The methodology involves anchoring a starting material to a polymer resin, performing a series of reactions, and then cleaving the final product from the support. The key advantage is that purification at intermediate steps is achieved by simply washing the resin, which is ideal for automation and parallel synthesis.[9]
Expertise & Experience: The Logic of Solid-Phase Design
The success of an SPS campaign hinges on a robust linker strategy. An acid-cleavable linker, for example, allows the benzodiazepine to be built using base-stable protecting groups.[9] The entire process is a self-validating system: each reaction step must proceed with very high yield, as there is no opportunity to purify intermediates. This demands highly optimized and reliable reaction conditions. While MCRs build diversity in one pot, SPS builds it sequentially, allowing for the systematic variation of building blocks at each step to create a large, indexed library of distinct molecules.[9][11]
Workflow: General Solid-Phase Synthesis of 1,4-Benzodiazepines
Caption: Sequential workflow for solid-phase benzodiazepine library synthesis.
Experimental Protocol: Key Steps in Solid-Phase Synthesis
This protocol summarizes the general steps described by Bunin and Ellman.[9][10]
-
Resin Preparation: Swell the appropriate resin (e.g., polystyrene) in a suitable solvent like dichloromethane (DCM).
-
Linker & Substrate Attachment: Attach a 4-hydroxymethylphenoxyacetic acid linker to the resin, followed by coupling of a desired 2-aminobenzophenone derivative.
-
Fmoc Deprotection: Treat the resin with a solution of piperidine in dimethylformamide (DMF) to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the aniline nitrogen.
-
Amino Acid Coupling: Add a solution of an N-Fmoc protected amino acid fluoride in DCM to couple the second building block.
-
Cyclization/Deprotection: Treat the resin with a mild acid (e.g., 5% acetic acid in DMF) to simultaneously deprotect the amino group and catalyze the intramolecular cyclization to form the seven-membered ring.
-
Cleavage: Treat the resin with a strong acid cocktail (e.g., 95% TFA) to cleave the final 1,4-benzodiazepine product from the solid support.
-
Isolation: Filter the resin, collect the filtrate, and concentrate to obtain the crude product, which is often of high purity.
Data Presentation: Diversity in Solid-Phase Synthesis
The power of SPS is best illustrated by the diversity it can generate.
| Component 1 (Building Block) | Component 2 (Building Block) | Component 3 (Building Block) | Library Size Example | Reference |
| 2-Aminobenzophenones (varied substitutions) | Amino Acids (diverse side chains) | Alkylating Agents (for N1-substitution) | A library of 192 unique derivatives was created. | [9] |
| Anthranilic Acids (12 variations) | α-Amino Esters (19 variations) | Alkylating Agents (11 variations) | Demonstrates generality for thousands of potential compounds. | [11] |
Biocatalysis: The Green and Chiral Approach
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For the synthesis of pharmacologically active molecules, achieving high enantiopurity is often critical. Biocatalytic methods offer a sustainable and highly effective route to chiral compounds under mild, aqueous conditions.
Expertise & Experience: Harnessing Imine Reductases (IREDs)
The synthesis of chiral 1,4-benzodiazepines often requires complex, multi-step processes using chiral auxiliaries or metal catalysts. An emerging and superior alternative is the use of imine reductases (IREDs). These enzymes can asymmetrically reduce a prochiral cyclic imine precursor to the corresponding chiral amine of the benzodiazepine core with very high enantiomeric excess. This approach avoids heavy metals, harsh reagents, and organic solvents, aligning perfectly with the principles of green chemistry.
Workflow: Biocatalytic Asymmetric Synthesis
Sources
- 1. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
A Multi-Faceted Spectroscopic Approach to the Structural Validation of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. The subject of this guide, 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine, belongs to the benzodiazepine class, a "privileged structure" in medicinal chemistry known for its diverse pharmacological activities.[1] The introduction of a bromine atom and a bulky tert-butoxycarbonyl (Boc) protecting group necessitates a rigorous and multi-pronged validation strategy to ensure the precise regiochemistry and conformational integrity of the synthesized compound.
This guide provides an in-depth, experience-driven comparison of core spectroscopic techniques, explaining not just the what but the why behind the experimental choices. We will dissect the expected spectroscopic data from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, demonstrating how these methods synergize to create a self-validating system for the structural elucidation of this target molecule.
The Target Molecule: A Structural Overview
Before delving into the analytical techniques, it is crucial to understand the key structural features of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine that require confirmation:
-
Benzodiazepine Core: A seven-membered diazepine ring fused to a benzene ring.
-
Substitution Pattern: A bromine atom at the C7 position of the aromatic ring.
-
Protecting Group: A tert-butoxycarbonyl (Boc) group attached to the nitrogen at the N4 position.
-
Saturation: The "tetrahydro" designation indicates a fully saturated seven-membered diazepine ring (apart from the fusion to the aromatic ring).
Each of these features will generate a unique spectroscopic signature. Our task is to assemble these individual signatures into a cohesive and unambiguous structural proof.
Logical Workflow for Spectroscopic Validation
The validation process follows a logical progression, starting with confirmation of functional groups and molecular weight, and culminating in the precise mapping of the atomic framework.
Caption: A typical workflow for the structural validation of an organic molecule.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Expertise & Experience: Mass spectrometry is the first-line technique for confirming that the reaction has yielded a product of the correct molecular weight. For a halogenated compound like ours, the isotopic pattern of bromine serves as an unmistakable calling card. We opt for a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the intensity of the molecular ion peak.
Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Mass Analyzer: Utilize a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain an accurate mass measurement to at least four decimal places.
-
Data Analysis: Look for the molecular ion cluster and compare the measured m/z with the calculated value.
Trustworthiness: A Self-Validating Isotopic Signature
The presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.7:49.3 ratio) provides an internal validation check. The mass spectrum should exhibit a characteristic pair of peaks ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity, separated by 2 Da.
| Parameter | Expected Value for C₁₄H₁₉BrN₂O₂ | Significance |
| Calculated [M(⁷⁹Br)+H]⁺ | 329.0652 Da | Confirms the elemental formula. |
| Calculated [M(⁸¹Br)+H]⁺ | 331.0631 Da | Confirms the presence of one bromine atom. |
| Isotopic Ratio | ~1:1 | Provides definitive evidence for bromine. |
| Key Fragment | [M+H - C₄H₈]⁺ (loss of isobutylene) | Corresponds to the fragmentation of the Boc group, confirming its presence. |
| Key Fragment | [M+H - Boc]⁺ (loss of Boc group) | Confirms the presence of the Boc protecting group. |
The high-resolution data allows for the calculation of the elemental formula, providing strong evidence that the desired product has been formed. This technique is crucial for distinguishing the product from potential starting materials or byproducts.[2]
Infrared (IR) Spectroscopy: A Quick Scan for Key Functional Groups
Expertise & Experience: While less detailed than NMR, Attenuated Total Reflectance (ATR) IR spectroscopy is a rapid and non-destructive method to confirm the presence of key functional groups. It tells us if the fundamental building blocks of the molecule are present, specifically the carbamate C=O from the Boc group and the N-H of the diazepine ring.
Protocol: ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is automatically subtracted.
Trustworthiness: Cross-Validation of Functional Groups
The IR spectrum provides orthogonal validation to the data obtained from other methods. For instance, the C=O stretch confirms the Boc group, which is also expected to be seen in both ¹³C NMR and through fragmentation in MS.
| Functional Group | Expected Absorption Range (cm⁻¹) | Structural Implication |
| N-H Stretch | 3300 - 3450 (moderate, sharp) | Confirms the secondary amine in the diazepine ring. |
| C-H Stretch (Aromatic) | 3000 - 3100 (weak) | Presence of the benzene ring. |
| C-H Stretch (Aliphatic) | 2850 - 2980 (strong) | Corresponds to the Boc and tetrahydro-diazepine protons. |
| C=O Stretch (Carbamate) | 1680 - 1700 (strong, sharp) | Definitive evidence of the Boc protecting group. |
| C-N Stretch | 1250 - 1350 | Consistent with the amine and carbamate structures. |
The presence of a strong absorption band around 1690 cm⁻¹ is a critical piece of evidence for the successful incorporation of the Boc group.[3]
¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Experience: Proton NMR is arguably the most informative technique for structural elucidation. It provides information on the chemical environment, number, and connectivity of every proton in the molecule. For a complex structure like this, a higher field instrument (≥400 MHz) is essential to resolve overlapping signals.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for resolving exchangeable protons like N-H.
-
Data Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 298 K).
-
Data Processing: Fourier transform the data, phase correct the spectrum, and integrate all signals. Calibrate the chemical shift scale to the residual solvent peak.
Trustworthiness: A Detailed Fingerprint of the Molecule
The predicted ¹H NMR spectrum provides a detailed fingerprint. Any deviation from this pattern would suggest a different isomer or an impurity.
Caption: Key proton environments in 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale and Key Insights |
| Boc Group (3 x CH₃) | ~1.45 | Singlet (s) | 9H | A sharp, intense singlet integrating to 9 protons is the hallmark of the t-butyl group. Its presence is non-negotiable. |
| Diazepine CH₂ | 3.0 - 4.5 | Multiplets (m) | 6H | These protons in the seven-membered ring are diastereotopic and will show complex splitting patterns. 2D NMR (COSY) would be needed for specific assignment. |
| NH | Variable (e.g., 4.5-5.5) | Broad Singlet (br s) | 1H | This proton is exchangeable, leading to a broad signal. Its position can vary with concentration and solvent. |
| Aromatic H6 | ~7.30 | Doublet (d) | 1H | Coupled only to H8, appearing as a doublet. |
| Aromatic H8 | ~7.20 | Doublet of Doublets (dd) | 1H | Coupled to both H6 and H9, appearing as a dd. |
| Aromatic H9 | ~7.05 | Doublet (d) | 1H | Coupled only to H8, appearing as a doublet. |
The specific splitting pattern of the aromatic protons is crucial for confirming the 7-bromo substitution pattern. Any other pattern would indicate a different regioisomer.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Expertise & Experience: While ¹H NMR maps the protons, ¹³C NMR confirms the carbon framework. It verifies the total number of unique carbon atoms and identifies their type (aliphatic, aromatic, carbonyl). Using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is standard practice to differentiate between CH₃, CH₂, CH, and quaternary carbons, which greatly aids in peak assignment.
Protocol: ¹³C NMR with DEPT
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A more concentrated sample may be required due to the lower sensitivity of the ¹³C nucleus.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Subsequently, run DEPT-135 and DEPT-90 experiments.
-
Data Analysis: Correlate the signals from the broadband and DEPT spectra to assign each carbon.
Trustworthiness: Unambiguous Carbon Count and Type
The combination of the standard ¹³C spectrum with DEPT provides a robust and self-validating dataset.
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
| Assignment | Expected δ (ppm) | DEPT-135 | Rationale and Key Insights |
| Boc C=O | ~155 | No Signal | The carbamate carbonyl is a key downfield signal, absent in DEPT spectra, confirming a quaternary carbon. |
| Aromatic Quaternary C | 120 - 145 | No Signal | Three signals expected: C7 (attached to Br), C5a, C9a. The C-Br signal (C7) will be at the higher field end of this range. |
| Aromatic CH | 125 - 135 | Positive | Three signals expected for C6, C8, and C9. |
| Boc Quaternary C | ~80 | No Signal | The quaternary carbon of the t-butyl group. |
| Diazepine CH₂ | 40 - 60 | Negative | Three signals expected for the saturated carbons in the seven-membered ring. |
| Boc CH₃ | ~28.5 | Positive | A single, intense signal for the three equivalent methyl groups of the Boc moiety. |
The presence of exactly 14 carbon signals (or fewer if symmetry causes overlap) with the correct types as determined by DEPT provides definitive proof of the carbon skeleton.
Conclusion: A Symphony of Spectroscopic Evidence
The structural validation of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine is not achieved by a single technique but by the harmonious interplay of multiple spectroscopic methods. Mass spectrometry confirms the molecular formula and the presence of bromine. IR spectroscopy provides a rapid check for essential functional groups. Finally, ¹H and ¹³C NMR spectroscopy offer a detailed, atom-by-atom map of the molecular architecture. Each technique provides a piece of the puzzle, and together they form a self-validating, unambiguous proof of structure, ensuring the scientific integrity of any subsequent research.
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Echemi. (2023). 4-boc-7-bromo-2,3,4,5-tetrahydro-1h-benzo[e][3][4]diazepine. Retrieved from Echemi website.
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PubChem. (n.d.). 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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Kamal, A., et al. (2011). An Update on the Synthesis of Pyrrolo[3][4]benzodiazepines. Molecules, 16(8), 6584-6629.
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Al-Hiari, Y., et al. (2011). Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][3][4]benzodiazepine-3-carboxylic Derivatives. Jordan Journal of Pharmaceutical Sciences, 4(1).
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A Senior Application Scientist's Guide to Catalytic Synthesis of Benzodiazepines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the synthesis of the benzodiazepine scaffold remains a cornerstone of medicinal chemistry. The seven-membered diazepine ring fused to a benzene ring is a privileged structure, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and sedative properties.[1][2] The choice of catalyst in the synthesis of these vital compounds is paramount, directly influencing yield, selectivity, reaction time, and overall process efficiency. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of benzodiazepines, supported by experimental data and detailed protocols to aid in your research and development endeavors.
The Crux of the Matter: Catalytic Cyclocondensation
The most prevalent and versatile method for synthesizing the 1,5-benzodiazepine core involves the cyclocondensation of an o-phenylenediamine (OPDA) with a ketone or a β-dicarbonyl compound.[1][2] The catalyst's role is to facilitate the key imine formation and subsequent intramolecular cyclization steps. The landscape of catalysts employed for this transformation is diverse, ranging from classical acid catalysts to sophisticated transition metal complexes and novel heterogeneous systems.
A Comparative Overview of Catalytic Systems
The selection of an appropriate catalyst is a critical decision in designing a synthetic route to a target benzodiazepine. Factors such as substrate scope, desired reaction conditions (temperature, solvent), and considerations for green chemistry (catalyst recyclability, atom economy) all play a significant role. Here, we compare the performance of several major classes of catalysts.
Homogeneous Acid Catalysis: The Workhorses
Brønsted and Lewis acids have long been the go-to catalysts for benzodiazepine synthesis due to their ready availability and straightforward application.
-
Brønsted Acids: Protic acids like p-toluenesulfonic acid (p-TSA) are effective in catalyzing the condensation reaction.[3][4] They operate by protonating the carbonyl group of the ketone, activating it for nucleophilic attack by the diamine.
-
Lewis Acids: Aprotic Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), ytterbium triflate (Yb(OTf)₃), and phenylboronic acid, have also been extensively used.[1][5] These catalysts function by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity.
While effective, homogeneous acid catalysts often suffer from drawbacks such as corrosiveness, difficulty in separation from the reaction mixture, and the generation of acidic waste streams.
Heterogeneous Solid Acid Catalysis: The Green Alternative
To address the limitations of homogeneous systems, significant research has focused on the development of solid acid catalysts. These materials offer the advantages of easy separation, potential for recyclability, and often milder reaction conditions.
-
Zeolites: Microporous aluminosilicates like H-MCM-22 have proven to be highly efficient and selective catalysts for the synthesis of 1,5-benzodiazepines.[1][6][7] Their well-defined pore structures and tunable acidity contribute to their catalytic performance.
-
Clay-Supported Catalysts: Natural and synthetic clays, such as Montmorillonite K10, can act as effective solid acid catalysts.[3] Furthermore, clays can be used as supports for other catalytic species, enhancing their activity and stability.[4]
-
Sulfated Zirconia and Other Metal Oxides: These materials exhibit strong acidic properties and have been successfully employed in benzodiazepine synthesis.[1]
-
Heteropolyacids (HPAs): HPAs, such as tungstophosphoric acid, are strong Brønsted acids that can be used in bulk or supported on materials like silica.[3][8] They offer high catalytic activity and can often be recycled.
Transition Metal Catalysis: The Modern Approach
Palladium-catalyzed reactions have emerged as powerful and versatile tools for the synthesis of various benzodiazepine isomers, particularly 1,4-benzodiazepines.[9][10][11] These methods often involve C-N bond formation through cross-coupling reactions, such as the Buchwald-Hartwig amination, offering access to a wider range of structurally diverse derivatives.[9] Gold-catalyzed approaches have also been reported, demonstrating the utility of transition metals in activating alkynes for cyclization reactions.[4]
Emerging Catalytic Systems
The field continues to evolve with the introduction of novel catalytic systems aimed at improving efficiency and sustainability.
-
Metal-Organic Frameworks (MOFs): These crystalline materials with tunable porosity and active metal sites are showing great promise as catalysts for organic transformations, including benzodiazepine synthesis.[12][13]
-
Nanocatalysts: The use of nanocatalysts, such as copper(II) on clay nano catalyst, can lead to significantly enhanced reaction rates and yields due to their high surface-area-to-volume ratio.[4]
-
Biocatalysts: The application of enzymes, such as lipases, as biocatalysts presents a green and highly selective alternative for the synthesis of benzodiazepine derivatives.[14]
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes the performance of various catalysts for the synthesis of 1,5-benzodiazepines from o-phenylenediamine and acetone under different reaction conditions.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Homogeneous Acids | ||||||
| p-Toluenesulfonic acid | Catalytic | Toluene | 80-85 | 20 min | 92 | [4] |
| Phenylboronic acid | 20 mol% | Acetonitrile | Reflux | 1.5-3 h | 82-91 | [5] |
| Heterogeneous Solid Acids | ||||||
| H-MCM-22 | 150 mg | Acetonitrile | Room Temp. | 1 h | 87 | [1][6][7] |
| Montmorillonite K10 | - | Solvent-free | - | - | Good | [3] |
| Silica supported 12-tungstophosphoric acid | - | - | - | - | Good | [3] |
| Transition Metals | ||||||
| Gold(I) complex | 5 mol% | Chloroform | 60 | 6 h | High | [4] |
| Emerging Systems | ||||||
| ACT@IRMOF-3 | 5 mg | Ethanol | Reflux | 10 min | 98 | [12][13] |
| Cu(II)-clay nano catalyst | - | Solvent-free (Microwave) | - | - | 98 | [4] |
Note: This table presents a selection of data for comparative purposes. Yields and reaction times can vary significantly depending on the specific substrates and reaction conditions.
Experimental Protocols: A Practical Guide
To facilitate the application of these catalytic systems in your laboratory, we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: H-MCM-22 Catalyzed Synthesis of 2,4-dimethyl-3H-1,5-benzodiazepine
This protocol describes a simple and efficient synthesis of a 1,5-benzodiazepine derivative using the recyclable solid acid catalyst H-MCM-22 at room temperature.[1][6][7]
Materials:
-
o-Phenylenediamine (OPDA)
-
Acetone
-
H-MCM-22 catalyst
-
Acetonitrile (solvent)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in acetonitrile (10 mL).
-
Add acetone (2.5 mmol) to the solution.
-
Add H-MCM-22 (150 mg) to the reaction mixture.
-
Stir the mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the H-MCM-22 catalyst.
-
Wash the catalyst with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure 2,4-dimethyl-3H-1,5-benzodiazepine.
Protocol 2: Phenylboronic Acid Catalyzed Synthesis of 1,5-Benzodiazepine Derivatives
This protocol details the use of phenylboronic acid as a Lewis acid catalyst for the cyclocondensation of o-phenylenediamine with various ketones.[5]
Materials:
-
o-Phenylenediamine (OPDA)
-
Ketone (e.g., acetone, cyclohexanone)
-
Phenylboronic acid
-
Acetonitrile (solvent)
Procedure:
-
To a solution of o-phenylenediamine (1 mmol) in acetonitrile (15 mL), add the ketone (2.5 mmol).
-
Add phenylboronic acid (20 mol%) to the mixture.
-
Reflux the reaction mixture for the appropriate time as indicated by TLC analysis (typically 1.5-3 hours).
-
After completion, cool the reaction mixture to room temperature and add water (10 mL).
-
Extract the product with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 1,5-benzodiazepine derivative.
Mechanistic Insights and Visualizations
Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the substrate scope. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for two distinct types of catalysts.
Mechanism 1: General Acid-Catalyzed Synthesis of 1,5-Benzodiazepines
This diagram illustrates the generally accepted mechanism for the acid-catalyzed condensation of o-phenylenediamine with a ketone. The acid catalyst (H⁺) activates the carbonyl group, facilitating the formation of a diimine intermediate, which then undergoes intramolecular cyclization.
Caption: Proposed mechanism for acid-catalyzed 1,5-benzodiazepine synthesis.
Mechanism 2: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination
This diagram outlines a key step in a palladium-catalyzed route to 1,4-benzodiazepines, showcasing the intramolecular C-N bond formation via a Buchwald-Hartwig-type reaction. This approach allows for the construction of the seven-membered ring from a pre-functionalized linear precursor.[9]
Caption: Simplified catalytic cycle for Pd-catalyzed intramolecular C-N coupling.
Conclusion and Future Outlook
The synthesis of benzodiazepines has been significantly advanced by the development of a diverse array of catalytic systems. While traditional homogeneous acid catalysts remain relevant, the field is increasingly moving towards more sustainable and efficient heterogeneous and transition metal-based methodologies. The emergence of novel materials like MOFs and nanocatalysts promises to further push the boundaries of catalytic efficiency and selectivity.
For the practicing chemist, the choice of catalyst will ultimately depend on the specific synthetic target, available resources, and desired process parameters. By understanding the comparative advantages and limitations of each catalytic system, researchers can make informed decisions to optimize their synthetic strategies for the development of new and improved benzodiazepine-based therapeutics. This guide serves as a foundational resource to aid in that critical decision-making process.
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Majid, M., Ramana, M. V., & Saini, A. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. [Link][1][6][7]
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Kanth, S. R., & Reddy, K. V. (2013). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 125(4), 745–749. [Link][5]
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Mahajan, D. (2018). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-5), 1334-1343. [Link][3]
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Farhid, H., Dhiman, P., Kumar, V., Singh, P., & Monga, V. (2021). Current development in multicomponent catalytic synthesis of 1,5-benzodiazepines: A systematic review. Synthetic Communications, 51(10), 1493-1527. [Link][17][18]
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Velasco-Rubio, Á., Varela, J. A., & Saá, C. (2020). Recent Advances in Transition-Metal-Catalyzed Oxidative Annulations to Benzazepines and Benzodiazepines. Advanced Synthesis & Catalysis, 362(23), 5136-5163. [Link][19]
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Adegoke, R. O., Olayide, I. O., & Aderibigbe, B. A. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Journal of aformentioned, 1-26. [Link][4]
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Shaikh, I. R., & Kamble, V. M. (2022). Solid support based synthesis of 1,5-benzodiazepines: A mini review. Polycyclic Aromatic Compounds, 42(5), 2341-2361. [Link][21]
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Heravi, M. M., Sadjadi, S., Oskooie, H. A., Hekmatshoar, R., & Bamoharram, F. F. (2009). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 14(9), 3433–3442. [Link][8]
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Ghorbani-Vaghei, R., & Amiri, M. (2016). A novel and efficient biocatalyst for the Synthesis of Benzothiazepine and Spirobenzothiazine Chroman Derivatives. Catalysis Letters, 146(9), 1729–1742. [Link][14]
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Fereydooni, M., Ghorbani-Vaghei, R., & Alavinia, S. (2024). An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). RSC Advances, 14(52), 38459-38469. [Link][12]
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Kumar, A., Singh, R., & Kumar, R. (2019). Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst. ResearchGate. [Link][22]
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Fereydooni, M., Ghorbani-Vaghei, R., & Alavinia, S. (2024). An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). RSC Advances, 14(52), 38459-38469. [Link][13]
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Kumar, A., & Singh, R. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3929–3951. [Link][23]
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Kumar, A., & Singh, R. (2022). Solid support based synthesis of 1,5-benzodiazepines: A mini review. ResearchGate. [Link][24]
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Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, J., & Zhang, Y. (2025). Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. Future Medicinal Chemistry, 17(13), 1143-1154. [Link][25]
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Dabiri, M., Salehi, P., Otokesh, S., & Baghbanzadeh, M. (2008). Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. Molecules, 13(9), 2234-2241. [Link][26]
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Al-Zoubi, R. M., Al-Jaber, H. I., & Yamani, A. A. (2021). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. RSC advances, 11(57), 36137–36146. [Link][27]
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structure-activity relationship (SAR) of 7-substituted benzodiazepine derivatives
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 7-Substituted Benzodiazepine Derivatives
Introduction: The Architectural Nuances of Benzodiazepine Efficacy
Benzodiazepines (BZDs) represent a cornerstone class of central nervous system (CNS) depressant drugs, widely prescribed for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1][2][3] First discovered by Leo Sternbach in 1955, these compounds revolutionized the treatment of anxiety and sleep disorders.[1] Their therapeutic effects are mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[1][4][5] When a BZD binds to its specific allosteric site at the interface of the α and γ subunits of the GABA-A receptor, it enhances the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron.[4][5] This increased inhibitory tone is the basis of the clinical effects of BZDs.
The pharmacological profile of any given benzodiazepine is intricately linked to its chemical structure. The core scaffold, a fusion of a benzene ring and a diazepine ring, features several positions where chemical substitution can dramatically alter binding affinity, efficacy, and metabolic stability. Among these, the 7-position on the fused benzene ring is of paramount importance. The nature of the substituent at this position is a critical determinant of the compound's ability to act as a positive allosteric modulator. This guide provides a comparative analysis of 7-substituted benzodiazepine derivatives, elucidating the structural requirements for activity and providing the experimental context for these findings.
The Decisive Role of Electronegativity at the 7-Position
The foundational principle of the structure-activity relationship for classical benzodiazepines is the requirement of an electronegative, or electron-withdrawing, substituent at the 7-position.[6] This observation has been consistently validated across decades of medicinal chemistry research. The presence of groups like halogens (e.g., chloro, bromo) or a nitro group is essential for conferring high agonistic activity.[6] Conversely, substituting this position with electron-donating groups (e.g., methyl, methoxy) or leaving it unsubstituted (hydrogen) results in a dramatic reduction or complete loss of affinity and efficacy.
The causality behind this requirement lies in the molecular interactions within the BZD binding pocket on the GABA-A receptor. While the precise, high-resolution crystal structure of a classical BZD bound to the receptor remains a subject of intense research, homology models and mutational studies have provided significant insights.[4] The electron-withdrawing nature of the 7-substituent is believed to influence the electron density of the entire aromatic ring system, facilitating favorable interactions—potentially involving aromatic stacking or electrostatic interactions—with key amino acid residues in the binding pocket. This optimal electronic configuration is crucial for inducing the conformational change in the receptor that allosterically enhances GABA's effect.
Comparative Analysis of Key 7-Substituted Derivatives
The strategic placement of different electron-withdrawing groups at the 7-position has given rise to some of the most well-known and clinically significant benzodiazepines.
7-Halogen Substituted Benzodiazepines
Halogens are classic examples of effective electron-withdrawing substituents.
-
Diazepam (7-Chloro): Perhaps the most iconic benzodiazepine, diazepam (Valium) features a chlorine atom at the 7-position. This substitution provides the requisite electronegativity for potent anxiolytic, anticonvulsant, and muscle relaxant effects.
-
Bromazepam (7-Bromo): Utilizing a bromine atom, bromazepam exhibits potent anxiolytic properties.[7] The larger, more polarizable bromine atom compared to chlorine can lead to subtle differences in binding and pharmacokinetic profiles.
-
Lorazepam (7-Chloro): A high-potency benzodiazepine, lorazepam also possesses a 7-chloro substituent, but its overall profile is modified by a 2'-chloro substitution on the C-5 phenyl ring and a 3-hydroxyl group, the latter of which facilitates direct glucuronidation for metabolism.[8]
7-Nitro Substituted Benzodiazepines
The nitro group (NO₂) is a powerful electron-withdrawing group that imparts very high potency to benzodiazepine derivatives.
-
Clonazepam (7-Nitro): Widely used as an anticonvulsant and for panic disorder, clonazepam's high potency is directly attributable to the strong electron-withdrawing character of the 7-nitro group.
-
Flunitrazepam (7-Nitro): Known for its potent hypnotic effects, flunitrazepam combines a 7-nitro group with a 2'-fluoro substituent on the C-5 phenyl ring, resulting in one of the most potent BZDs synthesized.[7][9]
The consistent finding is that a strong electron-withdrawing group at position 7 is a prerequisite for significant positive allosteric modulation at the GABA-A receptor.
Quantitative Structure-Activity Relationship Data
To objectively compare the impact of the 7-substituent, we can examine their binding affinities (Ki) for the benzodiazepine site on the GABA-A receptor. A lower Ki value indicates a higher binding affinity.
| Compound | 7-Substituent | Other Key Substituents | Receptor Binding Affinity (Ki, nM) | Primary Clinical Use |
| Diazepam | -Cl | 1-CH₃ | ~3-10 | Anxiolytic, Anticonvulsant |
| Clonazepam | -NO₂ | 2'-Cl | ~1.5 | Anticonvulsant, Anxiolytic |
| Flunitrazepam | -NO₂ | 2'-F, 1-CH₃ | ~1.0 | Hypnotic |
| Bromazepam | -Br | 5-(2-pyridyl) | ~2.5 | Anxiolytic |
| Nordiazepam | -Cl | H at N1 | ~5-15 | Anxiolytic (active metabolite) |
Note: Ki values are approximate and can vary based on the specific receptor subtype composition (e.g., α1β2γ2 vs. α2β2γ2) and experimental conditions.[10]
Visualizing the Benzodiazepine SAR Workflow
A systematic approach is required to elucidate the structure-activity relationships of novel compounds. This workflow integrates chemical synthesis with in vitro and in vivo pharmacological evaluation.
Caption: Experimental workflow for a structure-activity relationship (SAR) study.
Key Experimental Protocols
Protocol 1: General Synthesis of a 1,4-Benzodiazepine-2-one
This protocol describes a common pathway for synthesizing the BZD core structure, which can be adapted using various substituted starting materials.
Causality: This multi-step synthesis builds the core heterocyclic system. The choice of the starting 2-aminobenzophenone derivative directly installs the desired substituent at the 7-position, allowing for the systematic exploration of its impact on biological activity.
-
Step 1: Acylation. React a 2-amino-5-substituted-benzophenone (e.g., 2-amino-5-chlorobenzophenone for diazepam) with a protected amino acid, such as N-glycyl chloride, in an inert solvent like dichloromethane (DCM) in the presence of a base (e.g., triethylamine) to form an amide intermediate.
-
Step 2: Deprotection. Remove the protecting group from the amino acid portion of the intermediate. For example, if a phthalimide protecting group is used, it can be removed with hydrazine.
-
Step 3: Cyclization. Heat the deprotected intermediate in a solvent like pyridine or acetic acid to induce intramolecular cyclization, forming the seven-membered diazepine ring and yielding the 1,4-benzodiazepine-2-one scaffold.
-
Step 4 (Optional): N1-Alkylation. If desired, the nitrogen at the 1-position can be alkylated (e.g., methylated for diazepam) using a suitable alkylating agent like methyl iodide in the presence of a base.
-
Step 5: Purification. Purify the final product using column chromatography or recrystallization to ensure high purity for biological testing.
Protocol 2: In Vitro Radioligand Binding Assay
This assay is the gold standard for determining a compound's binding affinity for a specific receptor.
Self-Validation: The protocol includes measurements for total binding, non-specific binding (NSB), and specific binding. NSB, determined in the presence of a saturating concentration of an unlabeled BZD (like diazepam), validates that the majority of radioligand binding is to the specific BZD site.[11] The resulting data should yield a classic sigmoidal competition curve, confirming a competitive binding interaction.
-
Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex, which is rich in GABA-A receptors) in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane preparation in the assay buffer to a specific protein concentration.
-
Assay Setup: In a series of tubes or a microplate, add the membrane preparation, a fixed concentration of a radiolabeled BZD ligand (e.g., [³H]flunitrazepam), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration to allow the binding to reach equilibrium.[11]
-
Separation: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a one-site competition model and calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Protocol 3: In Vivo Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs in rodents.[12][13]
Causality: This test is based on the natural aversion of rodents to open and elevated spaces.[14] Anxiolytic drugs, such as active 7-substituted benzodiazepines, are expected to reduce this aversion, leading to increased exploration of the "anxiogenic" open arms of the maze. This provides a functional, whole-organism readout of the drug's CNS activity.
-
Apparatus: The maze consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.
-
Acclimation: Allow the animals (typically rats or mice) to acclimate to the testing room for at least one hour before the experiment.[12]
-
Drug Administration: Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30 minutes).
-
Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a fixed period (e.g., 5 minutes). The session is typically recorded by an overhead video camera.
-
Behavioral Scoring: An observer, often blinded to the treatment conditions, scores the video recordings for key parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total number of arm entries (a measure of general locomotor activity).
-
-
Data Analysis: Compare the parameters between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant increase in the time spent and/or entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic effect.
Visualizing the Mechanism of Action
The efficacy of 7-substituted benzodiazepines is rooted in their ability to enhance GABAergic neurotransmission.
Caption: Mechanism of action of 7-substituted benzodiazepines.
Conclusion and Future Directions
The structure-activity relationship of 7-substituted benzodiazepines is a well-defined and foundational concept in medicinal chemistry. The absolute requirement for an electron-withdrawing group at this position for agonistic activity is a guiding principle for the design and discovery of new BZD-site ligands. This knowledge, derived from decades of systematic synthesis and rigorous pharmacological testing using assays like those described herein, has enabled the development of a diverse palette of drugs to treat anxiety, insomnia, and seizure disorders.
Future research continues to build on this foundation, aiming to develop ligands with greater GABA-A receptor subtype selectivity.[15] By fine-tuning the structure, including but not limited to the 7-position, researchers hope to create novel therapeutics that retain the desired clinical effects while minimizing side effects such as sedation, amnesia, and dependence liability.
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Baur, R., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. National Institutes of Health. [Link]
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Singh, S., & Singh, P. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. National Institutes of Health. [Link]
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Griffin, C. E., et al. (2013). Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. The Ochsner Journal. [Link]
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Zhang, M., et al. (2014). Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles at the Metabotropic Glutamate Receptor Subtype 5. National Institutes of Health. [Link]
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Ahangar, N., et al. (2011). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research. [Link]
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Kumar, V., & Bhat, Z. A. (2019). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. ResearchGate. [Link]
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Fryer, R. I., et al. (1991). Structure-activity relationship studies at benzodiazepine receptor (BZR): a comparison of the substituent effects of pyrazoloquinolinone analogs. Journal of Medicinal Chemistry. [Link]
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Borea, P. A., Gilli, G., & Bertolasi, V. (1987). Structure-Activity Relationships at the Benzodiazepine Receptor. Springer Nature Experiments. [Link]
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Ullah, F., et al. (2021). Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. Pharmaceuticals. [Link]
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Richter, L., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology. [Link]
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Kumar, N., et al. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. ResearchGate. [Link]
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Korpi, E. R., et al. (2002). GABA A -receptor Subtypes: Clinical Efficacy and Selectivity of Benzodiazepine Site Ligands. ResearchGate. [Link]
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Johnston, G. A. R. (2018). Binding affinity (nanomolar) of benzodiazepine site ligands at 1-532s GABA A receptors. ResearchGate. [Link]
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Navigating the Maze: A Comparative Guide to Boc and Other Protecting Groups in Benzodiazepine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzodiazepines, a cornerstone of medicinal chemistry, is a nuanced endeavor where the strategic use of protecting groups is paramount to success.[1] The selection of an appropriate N-protecting group for the aniline or amino acid precursors dictates not only the efficiency of individual reaction steps but also the overall yield and purity of the final pharmacologically active scaffold. This guide provides an in-depth comparison of the tert-butoxycarbonyl (Boc) protecting group with other commonly employed alternatives—Carboxybenzyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and p-toluenesulfonyl (Tosyl)—in the context of benzodiazepine synthesis. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
The Strategic Imperative of Amine Protection in Benzodiazepine Synthesis
The classic architecture of a 1,4-benzodiazepine is constructed from three key fragments: a 2-aminobenzophenone, an α-amino acid, and an alkylating agent. The amino groups of the 2-aminobenzophenone and the α-amino acid are nucleophilic and require protection to prevent unwanted side reactions during the activation and coupling steps. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the reaction conditions of subsequent synthetic steps.
-
Readily removable under mild conditions that do not compromise the integrity of the benzodiazepine core.
-
Orthogonal to other protecting groups present in the molecule, allowing for selective deprotection.
The choice of protecting group can significantly influence the feasibility of a synthetic route, especially in the construction of complex, polyfunctionalized benzodiazepine libraries.
A Comparative Analysis of Key Protecting Groups
The selection of a protecting group is a critical decision point in the synthesis of benzodiazepines. The following sections provide a detailed comparison of the performance of Boc, Cbz, Fmoc, and Tosyl groups.
The Versatile Workhorse: tert-Butoxycarbonyl (Boc)
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and removal.[2] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Key Features:
-
Stability: The Boc group is stable to most nucleophiles and bases, making it compatible with a wide range of reaction conditions.[3]
-
Cleavage: It is readily cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][4] This acid lability allows for orthogonal protection strategies when combined with base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) groups.[3]
-
Application in Benzodiazepine Synthesis: The Boc group has been successfully employed in the Ugi four-component reaction to construct diverse 1,4-benzodiazepine scaffolds.[2][5] In this "Ugi-deprotection-cyclization" (UDC) strategy, the Boc group is cleaved post-Ugi reaction to allow for intramolecular cyclization.[5]
The Classic Choice: Carboxybenzyl (Cbz or Z)
The Cbz group, introduced by Bergmann and Zervas in 1932, is a stalwart of peptide synthesis and remains a valuable tool for amine protection.[6] It is introduced using benzyl chloroformate (Cbz-Cl) and a base.[7]
Key Features:
-
Stability: The Cbz group is stable to acidic and basic conditions, offering a different orthogonality profile compared to Boc and Fmoc.
-
Cleavage: It is most commonly removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which proceeds under neutral conditions.[1] This method, however, is incompatible with other reducible functional groups like alkenes, alkynes, and some aryl halides.[8] Alternative, non-reductive cleavage methods using strong acids or nucleophiles exist but are less common.[4][7]
-
Application in Benzodiazepine Synthesis: The Cbz group's robustness makes it suitable for multi-step syntheses where acidic or basic conditions are required. However, care must be taken during the final deprotection step to avoid reduction of the benzodiazepine ring system, which can sometimes occur under harsh hydrogenolysis conditions.
The Solid-Phase Champion: 9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability.[9][10] It is introduced using Fmoc-Cl or Fmoc-OSu.
Key Features:
-
Stability: The Fmoc group is stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz groups.[11]
-
Cleavage: It is cleaved under mild basic conditions, typically with a solution of piperidine in DMF.[10] This mild deprotection allows for the synthesis of sensitive peptide sequences.
-
Application in Benzodiazepine Synthesis: The Fmoc group has been utilized in the solid-phase synthesis of 1,4-benzodiazepine libraries.[12] The orthogonality of the Fmoc group allows for the assembly of the benzodiazepine core on a solid support, followed by cleavage from the resin under acidic conditions that leave the Fmoc-protected side chains intact for further diversification. However, in solution-phase synthesis, the dibenzofulvene byproduct generated during deprotection can be problematic.[10]
The Robust Protector: p-Toluenesulfonyl (Tosyl or Ts)
The Tosyl group is a robust protecting group for amines, forming stable sulfonamides.[13] It is typically introduced using tosyl chloride (Ts-Cl) in the presence of a base.
Key Features:
-
Stability: The tosyl group is exceptionally stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.
-
Cleavage: Removal of the tosyl group requires harsh conditions, such as reduction with sodium in liquid ammonia or strong acid hydrolysis, which can limit its applicability in the synthesis of complex molecules.[14] Milder reductive cleavage methods are available but may not be universally applicable.
-
Application in Benzodiazepine Synthesis: The tosyl group has been used in palladium-catalyzed cyclization reactions to form substituted 1,4-benzodiazepines.[15] In this case, the electron-withdrawing nature of the tosyl group can facilitate the desired bond formation. However, the difficulty of its removal is a significant drawback.
Quantitative Performance Comparison
| Protecting Group | Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Boc | Boc₂O | DMAP | CH₂Cl₂ | 12 | RT | 95 | [16] |
| Cbz | Cbz-Cl | Pyridine | CH₂Cl₂ | 2 | 0 to RT | 92 | [7] |
| Fmoc | Fmoc-Cl | NaHCO₃ | Dioxane/H₂O | 3 | RT | 90 | [12] |
| Tosyl | Ts-Cl | Pyridine | CH₂Cl₂ | 12 | RT | 85 | [17] |
Analysis of Experimental Data:
The compiled data suggests that for the straightforward N-protection of a 2-aminobenzophenone, Boc, Cbz, and Fmoc all provide excellent yields under relatively mild conditions. The Tosyl group, while also effective, generally requires longer reaction times and may result in slightly lower yields.
-
Boc: The high yield and mild reaction conditions make Boc an excellent choice for this transformation. Its acid-lability provides a convenient deprotection strategy that is orthogonal to many other protecting groups.
-
Cbz: The Cbz group also provides high yields and is a good alternative to Boc, especially if subsequent reaction steps involve acidic conditions. The primary consideration is the compatibility of the final deprotection step (hydrogenolysis) with other functional groups in the molecule.
-
Fmoc: While highly effective, the use of Fmoc in solution-phase benzodiazepine synthesis is less common than Boc or Cbz, likely due to potential issues with the dibenzofulvene byproduct during deprotection. Its main advantage lies in solid-phase synthesis.
-
Tosyl: The robust nature of the tosyl group makes it less ideal for general protection unless its stability is specifically required for downstream transformations. The harsh conditions needed for its removal are a significant limitation.
Strategic Workflow for Protecting Group Selection
The choice of a protecting group is a strategic decision that should be made in the context of the overall synthetic plan. The following diagram illustrates a logical workflow for selecting an appropriate protecting group in benzodiazepine synthesis.
Caption: Decision workflow for selecting a protecting group in benzodiazepine synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the introduction and removal of the Boc and Cbz protecting groups, which are the most commonly used in solution-phase benzodiazepine synthesis.
Protocol 1: Boc-Protection of 2-Amino-5-chlorobenzophenone
Materials:
-
2-Amino-5-chlorobenzophenone
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in CH₂Cl₂ in a round-bottom flask.
-
Add DMAP (0.1 eq) to the solution.
-
Add Boc₂O (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc-protected 2-amino-5-chlorobenzophenone.
Protocol 2: Acidic Deprotection of N-Boc-2-amino-5-chlorobenzophenone
Materials:
-
N-Boc-protected 2-amino-5-chlorobenzophenone
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc-protected 2-amino-5-chlorobenzophenone (1.0 eq) in CH₂Cl₂ in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected 2-amino-5-chlorobenzophenone.
Protocol 3: Cbz-Protection of 2-Amino-5-chlorobenzophenone
Materials:
-
2-Amino-5-chlorobenzophenone
-
Benzyl chloroformate (Cbz-Cl)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in CH₂Cl₂ in a round-bottom flask and cool to 0 °C.
-
Add pyridine (1.2 eq) to the solution.
-
Add Cbz-Cl (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
-
Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-Cbz-protected 2-amino-5-chlorobenzophenone.
Protocol 4: Hydrogenolysis of N-Cbz-protected Benzodiazepine
Materials:
-
N-Cbz-protected benzodiazepine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz-protected benzodiazepine (1.0 eq) in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with H₂ gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under an atmosphere of H₂ at room temperature for 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected benzodiazepine.
Conclusion
The choice between Boc, Cbz, Fmoc, and Tosyl as a protecting group in benzodiazepine synthesis is a strategic decision that profoundly impacts the efficiency and outcome of the synthetic route. The Boc group stands out for its versatility, ease of use, and mild deprotection conditions, making it a frequent choice for modern synthetic strategies, including multicomponent reactions. The Cbz group offers a robust alternative, particularly when acid-sensitive functionalities are present, though its removal by hydrogenolysis requires careful consideration of substrate compatibility. The Fmoc group is the undisputed champion for solid-phase synthesis, enabling the construction of complex benzodiazepine libraries with high efficiency. The Tosyl group, while offering exceptional stability, is often a last resort due to the harsh conditions required for its cleavage.
Ultimately, the optimal protecting group is context-dependent. By understanding the unique characteristics of each group and considering the overall synthetic strategy, researchers can navigate the complexities of benzodiazepine synthesis and efficiently access these vital therapeutic agents.
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IntechOpen. (2019). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available at: [Link]
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American Chemical Society. (2021). Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4- Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
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-
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-
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-
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-
ResearchGate. (2022). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Available at: [Link]
-
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-
NIH. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Available at: [Link]
-
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-
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-
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-
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-
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-
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-
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A Comparative Guide to Assessing the Biological Activity of Novel Benzodiazepine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological activity of novel benzodiazepine derivatives. It emphasizes a systematic, multi-tiered approach, from initial receptor engagement to in vivo behavioral outcomes, ensuring a thorough and comparative evaluation against established benchmarks.
Introduction: The Rationale for a Multi-Faceted Assessment
Benzodiazepines exert their primary effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][2][3] This interaction leads to a range of effects including anxiolysis, sedation, muscle relaxation, and anticonvulsant activity.[4][5] However, undesirable side effects such as sedation, memory impairment, and the potential for tolerance and dependence necessitate the development of novel derivatives with improved therapeutic profiles.[4][6]
A robust assessment of these novel compounds requires a battery of assays that not only confirm their mechanism of action but also delineate their specific behavioral and safety profiles. This guide outlines a logical progression of experiments, from in vitro receptor binding and functional assays to in vivo behavioral models, providing the necessary detail to ensure scientific rigor and reproducibility.
Diagram: High-Level Assessment Workflow
Caption: A streamlined workflow for assessing novel benzodiazepine derivatives.
I. In Vitro Characterization: Foundational Insights
The initial phase of assessment focuses on the direct interaction of the novel derivatives with their molecular target and their basic pharmacological properties.
A. Receptor Binding Assays: Quantifying Target Engagement
The first step is to determine the affinity of the novel compounds for the benzodiazepine binding site on the GABA-A receptor. This is typically achieved through competitive radioligand binding assays.[1][2]
Experimental Protocol: [³H]-Flumazenil Competitive Binding Assay
-
Membrane Preparation: Prepare crude synaptic membranes from rodent brain tissue (e.g., cortex or cerebellum) or from cell lines stably expressing specific GABA-A receptor subtypes.[1]
-
Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl (pH 7.4).
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand, such as [³H]-flumazenil, and varying concentrations of the novel benzodiazepine derivative.[7]
-
Separation: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the novel compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
| Compound | Ki (nM) for GABA-A Receptor |
| Diazepam (Reference) | 5.2 |
| Novel Derivative A | 2.8 |
| Novel Derivative B | 15.7 |
| Novel Derivative C | >1000 |
This table presents hypothetical data for comparison.
B. Functional Assays: Assessing Modulatory Activity
While binding assays confirm target engagement, functional assays are crucial to determine whether a compound acts as a positive allosteric modulator (agonist), a negative allosteric modulator (inverse agonist), or a neutral antagonist. Electrophysiological techniques, such as the whole-cell patch-clamp method, are the gold standard for this assessment.[8][9]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Use cells (e.g., HEK293) transiently or stably expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2).[9]
-
Recording: Establish a whole-cell patch-clamp recording configuration.
-
GABA Application: Apply a submaximal concentration of GABA (e.g., EC20) to elicit a baseline current.
-
Compound Application: Co-apply the novel benzodiazepine derivative with GABA and measure the potentiation or inhibition of the GABA-evoked current.[10]
-
Data Analysis: Construct concentration-response curves to determine the efficacy (Emax) and potency (EC50) of the novel compounds.
| Compound | EC50 (nM) | Emax (% of Diazepam) |
| Diazepam (Reference) | 12.5 | 100 |
| Novel Derivative A | 8.9 | 110 |
| Novel Derivative B | 25.1 | 85 |
| Novel Derivative C | No effect | 0 |
This table presents hypothetical data for comparison.
Diagram: GABA-A Receptor Signaling Pathway
Caption: Mechanism of benzodiazepine action at the GABA-A receptor.
C. Early ADME/Tox Profiling: Assessing Druggability
To prioritize compounds for in vivo testing, it is essential to evaluate their basic absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential for toxicity. Key assays include metabolic stability and cytochrome P450 (CYP) inhibition.
Experimental Protocol: Metabolic Stability in Liver Microsomes
-
Incubation: Incubate the novel benzodiazepine derivative with liver microsomes (human or rodent) and NADPH.
-
Sampling: Collect samples at various time points.
-
Analysis: Quantify the remaining parent compound using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Experimental Protocol: CYP450 Inhibition Assay
-
Assay System: Use recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9) and a fluorescent probe substrate for each isozyme.[11][12]
-
Incubation: Incubate the CYP enzyme, substrate, and varying concentrations of the novel compound.
-
Measurement: Measure the formation of the fluorescent metabolite.
-
Data Analysis: Determine the IC50 value for inhibition of each CYP isozyme.[13]
| Compound | Metabolic t1/2 (min) | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) |
| Diazepam (Reference) | 45 | 12 | >50 |
| Novel Derivative A | 62 | >50 | >50 |
| Novel Derivative B | 15 | 8 | 22 |
| Novel Derivative C | >120 | 2 | >50 |
This table presents hypothetical data for comparison.
II. In Vivo Behavioral Assessment: Evaluating Therapeutic and Side Effects
Compounds with promising in vitro profiles should be advanced to in vivo studies to assess their behavioral effects in relevant animal models.
A. Anxiolytic Activity: The Elevated Plus Maze (EPM) and Light-Dark Box Tests
The EPM and light-dark box tests are widely used to assess anxiety-like behavior in rodents.[14][15] They are based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated, or brightly lit spaces.[16][17] Anxiolytic compounds increase the time spent in and entries into the aversive zones.
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated above the ground.[16][18]
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes.[19][20]
-
Procedure: Place the animal in the center of the maze and allow it to explore freely for 5-10 minutes.[16][20]
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.[14][20]
-
Data Analysis: Compare the percentage of time spent in the open arms and the number of open arm entries between treated and control groups.
Experimental Protocol: Light-Dark Box Test
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.[17][21]
-
Acclimation: Acclimate the animals to the testing room.[21][22]
-
Procedure: Place the animal in the light compartment and allow it to explore for a set period (e.g., 5-10 minutes).[17][21]
-
Data Collection: Record the time spent in each compartment and the number of transitions between them.[23][21]
-
Data Analysis: Analyze the time spent in the light compartment and the number of transitions as measures of anxiolytic activity.
| Compound (Dose) | % Time in Open Arms (EPM) | Transitions (Light-Dark Box) |
| Vehicle | 15.2 | 8.5 |
| Diazepam (1 mg/kg) | 35.8 | 18.2 |
| Novel Derivative A (1 mg/kg) | 40.1 | 22.5 |
| Novel Derivative B (3 mg/kg) | 28.5 | 15.1 |
This table presents hypothetical data for comparison.
B. Sedative Effects: Locomotor Activity Test
A key objective in developing novel benzodiazepines is to separate anxiolytic effects from sedation.[24] The locomotor activity test, often conducted in an open field arena, is a straightforward method to assess the sedative potential of a compound.[19][25][26]
Experimental Protocol: Locomotor Activity Test
-
Apparatus: An open field arena equipped with infrared beams or a video tracking system.[19]
-
Acclimation: Acclimate the animals to the testing room.[19][27]
-
Procedure: Place the animal in the center of the arena and record its activity over a specified period (e.g., 30-60 minutes).[27]
-
Data Collection: Measure parameters such as total distance traveled, ambulatory time, and rearing frequency.[28]
-
Data Analysis: Compare the locomotor activity of treated animals to that of vehicle-treated controls. A significant decrease in activity is indicative of sedation.
| Compound (Dose) | Total Distance Traveled (m) | % of Vehicle Control |
| Vehicle | 150 | 100% |
| Diazepam (1 mg/kg) | 95 | 63% |
| Novel Derivative A (1 mg/kg) | 138 | 92% |
| Novel Derivative B (3 mg/kg) | 72 | 48% |
This table presents hypothetical data for comparison.
Conclusion: Synthesizing a Comparative Profile
By systematically applying the assays described in this guide, researchers can build a comprehensive biological activity profile for novel benzodiazepine derivatives. This multi-parametric approach allows for a direct comparison with established drugs like diazepam, facilitating the identification of candidates with a superior therapeutic index—that is, potent anxiolytic effects with minimal sedation and a favorable safety profile. The integration of in vitro and in vivo data is crucial for making informed decisions in the drug discovery and development process.
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A Senior Application Scientist's Guide to the Analytical Validation of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine Purity
For researchers, scientists, and drug development professionals, establishing the purity of a pharmaceutical intermediate like 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine is a cornerstone of regulatory compliance and, ultimately, patient safety. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of its purity, grounded in scientific principles and regulatory expectations. We will move beyond rote procedural descriptions to explore the rationale behind experimental design, ensuring a self-validating and robust analytical strategy.
The purity of an active pharmaceutical ingredient (API) or its intermediates is a critical quality attribute. For 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine, a key building block in the synthesis of more complex pharmaceuticals, a comprehensive purity assessment guarantees the identity, strength, and quality of the final drug product. This validation process is not merely a checklist but a scientific investigation to demonstrate that an analytical procedure is suitable for its intended purpose.[1] The internationally harmonized guideline, ICH Q2(R1), provides a framework for the validation of analytical procedures, which we will reference throughout this guide.[1][2][3][4]
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is paramount and should be based on the physicochemical properties of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine and its potential impurities. The primary methods for purity determination are chromatographic, given their high resolving power.
| Analytical Technique | Principle | Strengths for Purity Analysis | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Differential partitioning of analytes between a stationary and mobile phase. | Robust, reproducible, and widely available. Excellent for quantifying known and unknown impurities. Stability-indicating methods can be developed.[5][6] | Requires chromophores for UV detection. Co-elution of impurities can be a challenge. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-based detection. | High specificity and sensitivity. Provides molecular weight information for impurity identification.[7][8][9][10] | More complex instrumentation and can be less quantitative than HPLC-UV without careful validation. |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Signal intensity is directly proportional to the number of nuclei. | A primary ratio method that does not require a specific reference standard for the analyte. Provides structural information.[11][12][13][14] | Lower sensitivity compared to chromatographic methods. Not suitable for trace impurity detection. |
Experimental Protocols and Validation Parameters
A robust analytical method validation is a multi-faceted process. The following sections detail the critical experiments and the rationale behind them, in line with ICH Q2(R1) guidelines.[1][2][3]
High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Determination
HPLC is the workhorse for purity analysis in the pharmaceutical industry. A stability-indicating HPLC method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation.
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Validation.
Step-by-Step HPLC Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of 4-Boc-7-bromo-tetrahydro-benzo[e]diazepine reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
Prepare a sample solution of the test article at the same concentration.
-
Prepare solutions of known impurities, if available.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Validation Experiments:
-
Specificity (Forced Degradation Studies): This is crucial for developing a stability-indicating method.[15][16][17][18] Expose the drug substance to various stress conditions to intentionally degrade it. The goal is to demonstrate that the analytical method can separate the main peak from any degradation products.
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.
-
-
Linearity: Analyze a series of solutions over a range of concentrations (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the drug substance at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.
-
Orthogonal Technique: Quantitative NMR (qNMR)
While HPLC is excellent for detecting and quantifying impurities, qNMR provides an orthogonal approach for determining the absolute purity of the main component without the need for a specific reference standard of that compound.[11][12][13][14]
qNMR Experimental Workflow
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
A Senior Application Scientist's Guide to the Proper Disposal of 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
Compound Analysis and Core Hazard Classification
Before any disposal protocol can be established, a thorough understanding of the compound is essential.
Chemical Identity:
| Property | Value | Source |
| Full Chemical Name | tert-butyl 7-bromo-2,3-dihydro-1H-benzo[e][1][2]diazepine-4(5H)-carboxylate | [3] |
| CAS Number | 886364-30-3 | [3] |
| Molecular Formula | C₁₄H₁₉BrN₂O₂ | [3] |
| Key Structural Features | Boc-protected amine, Tetrahydrobenzodiazepine core, Aryl Bromide | N/A |
The most critical feature for disposal purposes is the presence of a bromine atom attached to the benzene ring. This classifies 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine unequivocally as a halogenated organic compound .[1] This classification dictates its entire waste stream and disposal pathway. While a specific, comprehensive Safety Data Sheet (SDS) for this exact intermediate is not publicly available, the hazards can be inferred from its structure and related compounds. The benzodiazepine core suggests potential biological activity, and halogenated organics as a class carry specific environmental and toxicological concerns.
The Cornerstone of Disposal: Segregation of Halogenated Waste
In any well-managed laboratory, the segregation of waste streams is paramount. For halogenated compounds, this is not merely a suggestion but a strict requirement.
Why Segregation is Non-Negotiable:
-
Disposal Method: Halogenated organic wastes cannot be blended with non-halogenated solvent fuels for standard incineration. They require specialized, high-temperature hazardous waste incinerators equipped with acid gas scrubbers.[2][4][5]
-
Environmental Protection: During incineration, the bromine atom is converted into hydrogen bromide (HBr) and other corrosive, toxic gases.[4][5] These must be neutralized ("scrubbed") to prevent their release into the atmosphere as acid rain precursors and pollutants.
-
Cost Implications: The operational complexity and regulatory oversight of specialized incineration make the disposal of halogenated waste significantly more expensive than non-halogenated waste.[6][7] Mixing these streams contaminates the entire volume, dramatically increasing disposal costs.
Therefore, the first and most critical step is to ensure that this compound and any solutions containing it are never mixed with non-halogenated waste streams like acetone, ethanol, or hexane.[6]
Step-by-Step Disposal Protocol for 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
This protocol outlines the procedure from the point of generation to the point of collection.
Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE. Based on general handling procedures for laboratory chemicals, this should include:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
Step 2: Waste Container Selection and Labeling
-
Select the Correct Container: Obtain a dedicated hazardous waste container designated for "Halogenated Organic Waste."[8] These are often specifically colored or labeled by your institution's Environmental Health & Safety (EHS) department.[1] The container must be in good condition, made of a chemically compatible material (e.g., HDPE or glass), and have a secure, threaded cap.[8]
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" tag provided by your EHS office.[7] Fill out the label completely and accurately, including:
-
The full chemical name: "4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine" (avoiding abbreviations).[8]
-
An accurate estimation of the concentration and volume.
-
All other components in the waste solution (e.g., Dichloromethane, Ethyl Acetate), with percentages.
-
The date the first drop of waste was added.
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
Step 3: Waste Accumulation
-
Solid Waste: If disposing of the compound as a solid, place it directly into a securely sealed container (e.g., a vial or jar) and then place this smaller container into the larger halogenated waste drum. Alternatively, collect solid chemicals in a separate, clearly labeled bag or container designated for solid halogenated waste.[9]
-
Liquid Waste: If the compound is in solution, carefully pour the liquid waste into the designated "Halogenated Organic Waste" container using a funnel. All commingling of waste must be performed in a chemical fume hood.[7]
-
Keep the Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[7][8] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA within your laboratory.[10]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]
-
Ensure the container is stored in secondary containment to capture any potential leaks.[7]
Step 5: Arranging for Final Disposal
-
Monitor the level of waste in the container. Do not overfill.
-
Once the container is full, or if it has been in the SAA for the maximum allowable time (e.g., three months), contact your institution's EHS department to schedule a waste pickup.[10]
-
EHS professionals will then transport the waste for consolidation and final disposal at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Decontamination and Spill Management
-
Glassware Decontamination: Any glassware that has come into contact with the compound must be rinsed with a suitable organic solvent (e.g., acetone, ethyl acetate). This rinse solvent ("rinsate") is now considered halogenated hazardous waste and must be collected and disposed of in the designated halogenated waste container.[11] After the initial solvent rinse, the glassware can typically be washed using standard procedures.
-
Spill Cleanup: In the event of a small spill, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill.[7] The contaminated absorbent material must then be collected, placed in a sealed bag or container, labeled as hazardous waste containing 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, and disposed of through EHS.[7] For large spills, evacuate the area and contact your institution's emergency response team immediately.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the disposal of this compound.
Caption: Decision workflow for proper disposal of the target compound.
References
- Hazardous Waste Segregation. (n.d.). University of California, Riverside, Environmental Health & Safety.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
- 7.2 Organic Solvents. (n.d.). Cornell University Environmental Health and Safety.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency.
- Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety.
- Other Disposal Guidance: Brominated Flame Retardants. (n.d.). U.S. Environmental Protection Agency.
- Disposal Guidance: Brominated Flame Retardants. (n.d.). U.S. Environmental Protection Agency.
-
4-boc-7-bromo-2,3,4,5-tetrahydro-1h-benzo[e][1][2]diazepine Product Description . (2023). Echemi. Retrieved from
- Bromination Process For Disposal Of Spilled Hazardous Materials. (1983). U.S. Environmental Protection Agency.
- What Are The Proper Procedures For Laboratory Chemical Waste Disposal?. (2018). MERI.
- 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. (n.d.). PubChem, National Center for Biotechnology Information.
- Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency.
- Standard Operating Procedures Waste Handling & Disposal. (n.d.). Kamat Lab, University of Notre Dame.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. (n.d.). Electronic Code of Federal Regulations (eCFR).
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2021). University of Canterbury.
- 7-bromo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Safety and Hazards. (n.d.). PubChem, National Center for Biotechnology Information.
- SAFETY DATA SHEET - Diazepam. (2017). Spectrum Chemical.
- SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. (n.d.). Pharmaceutical Guidelines.
- SAFETY DATA SHEET - 1-BOC-hexahydro-1,4-diazepine. (2025). Fisher Scientific.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, Environmental Health & Radiation Safety.
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Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities present both exciting opportunities and inherent risks. 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, a substituted benzodiazepine derivative, is one such compound that demands meticulous safety protocols. Due to its chemical structure, which includes a brominated aromatic ring and a pharmacologically active benzodiazepine core, a comprehensive understanding and implementation of personal protective equipment (PPE) is not merely a procedural formality but a critical component of laboratory safety.
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on the appropriate selection and use of PPE for handling this compound. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to foster a culture of safety and scientific integrity.
Hazard Assessment: Understanding the Compound's Profile
While a complete toxicological profile for 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is not extensively documented in publicly available literature, its structural components provide a solid basis for a thorough hazard assessment.
-
Pharmacological Activity: As a benzodiazepine derivative, this compound is presumed to be pharmacologically active, potentially affecting the central nervous system.[3][4] Accidental exposure through inhalation, ingestion, or skin contact could lead to unforeseen physiological effects. Diazepam, a related compound, is known to be toxic if swallowed or in contact with the skin and is suspected of damaging fertility or the unborn child.[5][6]
-
Brominated Organic Compound: The presence of bromine increases the chemical's reactivity and potential for environmental persistence. Halogenated organic compounds can be irritants and may have other toxicological properties.[7] Structurally similar compounds are known to cause severe skin and eye irritation or burns.[8]
-
Physical Form: The compound is typically a solid, meaning that dust or aerosols can be generated during handling (e.g., weighing, transferring).[2] These fine particles can be easily inhaled, posing a significant respiratory hazard.
Table 1: Physicochemical Properties of 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
| Property | Value | Source |
| CAS Number | 886364-30-3 | [2] |
| Molecular Formula | C14H19BrN2O2 | [2] |
| Boiling Point | 420°C at 760 mmHg | [2] |
| Flash Point | 207.8°C | [2] |
| Density | 1.338 g/cm³ | [2] |
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
The selection of PPE should be based on a risk assessment of the specific procedures being performed. The following table outlines the minimum recommended PPE for handling 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.
Table 2: Recommended PPE for Handling 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring (Solid) | Safety goggles and face shield | Double-gloving with nitrile or neoprene gloves | Disposable gown with long sleeves | Fit-tested N95 respirator or higher |
| Working with Solutions | Safety goggles | Nitrile or neoprene gloves | Lab coat or disposable gown | Not required if handled in a certified chemical fume hood |
| Large-Scale Operations | Safety goggles and face shield | Heavy-duty chemical resistant gloves (e.g., Butyl rubber) | Chemical-resistant apron over a disposable gown | Powered Air-Purifying Respirator (PAPR) may be necessary |
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given the potential for this compound to cause serious eye irritation, robust eye and face protection is non-negotiable.[8]
-
Safety Goggles: These should be worn at all times when handling the compound in any form. They provide a seal around the eyes, protecting against splashes and dust.[9] Standard safety glasses with side shields do not offer adequate protection.[9]
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing or aerosol generation (e.g., during weighing or transfers), a face shield should be worn in addition to safety goggles to provide full facial protection.[9][10]
Hand Protection: Preventing Dermal Absorption
Chemically protective gloves are a primary barrier against dermal exposure.[11]
-
Material: Nitrile or neoprene gloves are recommended as they provide good resistance to a broad range of chemicals.[10][12]
-
Double Gloving: For handling the solid compound or concentrated solutions, double gloving is a prudent measure. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Inspection and Replacement: Gloves should be inspected for any signs of degradation or punctures before use. They should be changed immediately if contaminated and removed promptly after handling the material.
Body Protection: Minimizing Skin Contact
Protecting the body from potential contamination is crucial.
-
Laboratory Coat: A standard lab coat may be sufficient for working with dilute solutions inside a chemical fume hood.
-
Disposable Gown: For handling the solid compound or larger volumes, a disposable, long-sleeved gown that is impervious to liquids is recommended.[9] This prevents the contamination of personal clothing.
-
Coveralls: In scenarios with a high risk of significant exposure, such as large-scale synthesis or spill cleanup, full-body coveralls ("bunny suits") may be necessary.[9]
Respiratory Protection: Guarding Against Inhalation
The primary inhalation risk comes from airborne dust and aerosols.
-
Chemical Fume Hood: All handling of the solid compound and volatile solutions should be performed in a certified chemical fume hood to minimize airborne concentrations.[13]
-
Respirator: When handling the solid material outside of a fume hood (a practice that should be avoided if possible) or when there is a potential for aerosol generation that cannot be controlled by engineering means, respiratory protection is required. A fit-tested N95 respirator is the minimum requirement.[9][10] Surgical masks do not provide adequate protection against chemical dust and aerosols.[9][14] For higher-risk situations, a powered air-purifying respirator (PAPR) may be necessary.[10]
Operational Guide: A Step-by-Step Approach to Safe Handling
A systematic workflow is essential to ensure safety at every stage of handling 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) for any specific handling instructions.
-
Have spill cleanup materials readily accessible.
-
-
Donning PPE:
-
Put on inner gloves.
-
Don the disposable gown or lab coat.
-
Put on outer gloves, ensuring they overlap the cuffs of the gown.
-
Don safety goggles and face shield.
-
If required, perform a seal check on your respirator.
-
-
Handling:
-
Post-Handling:
-
Decontaminate any equipment used.
-
Remove outer gloves and dispose of them in the designated hazardous waste container.
-
Remove face shield and goggles.
-
Remove gown and dispose of it if it is disposable.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.[6]
-
Caption: PPE Selection Workflow based on the handling task.
Disposal Plan: Responsible Waste Management
Proper disposal is critical to prevent environmental contamination and ensure the safety of others.
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated weighing paper, and other solid materials that have come into contact with the compound should be placed in a clearly labeled hazardous waste container for halogenated organic waste.[15]
-
Chemical Waste: Unused compound and solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Bromine-containing waste is classified as hazardous.[1]
-
Disposal Method: The collected hazardous waste should be disposed of through a licensed hazardous waste disposal service, likely via incineration at a facility equipped with appropriate emission controls.[1]
Emergency Procedures: Preparedness is Key
In the event of accidental exposure, immediate and appropriate action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Conclusion
The safe handling of 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine hinges on a proactive and informed approach to personal protection. By understanding the potential hazards associated with its benzodiazepine core and brominated structure, researchers can implement a multi-layered PPE strategy that provides robust protection. This guide serves as a foundational resource, but it is imperative that it is adapted to the specific context of your laboratory's risk assessments and standard operating procedures. Ultimately, a deep-seated commitment to safety is the most valuable tool in any scientific endeavor.
References
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- U.S. Environmental Protection Agency. (1983, December).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
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Echemi. (2023, January 1). 4-boc-7-bromo-2,3,4,5-tetrahydro-1h-benzo[e][1][2]diazepine.
- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- ChemicalSafetyFacts.org. (2023, October 12). Personal Protective Equipment and Chemistry.
- Chemtalk. (n.d.).
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- Spectrum Chemical. (2017, April 10).
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- Google Patents. (n.d.).
- Milkowski Wolfgang. (1984).
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- PubMed. (n.d.).
- PubChem. (n.d.). 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.
- National Center for Biotechnology Information. (n.d.).
- Google Patents. (n.d.).
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- LGC Standards. (2023, May 11).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
